SSE15206
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-22(15)19(20)26)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H2,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIBFCARADPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SSE15206
A Potent Microtubule Depolymerizing Agent Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSE15206 is a novel pyrazolinethioamide derivative, specifically 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, identified as a potent microtubule depolymerizing agent with significant antiproliferative activity across a range of cancer cell lines.[1][2] Notably, this compound demonstrates efficacy in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, cellular effects, and the signaling pathways involved. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological processes.
Core Mechanism of Action: Microtubule Destabilization
The primary mechanism of action of this compound is the inhibition of microtubule polymerization.[1][2][3] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound effectively halts cell cycle progression and induces apoptosis.
Molecular Target: Colchicine (B1669291) Binding Site on Tubulin
This compound directly binds to tubulin, the protein subunit of microtubules. Molecular docking and competition studies have confirmed that this compound binds to the colchicine site on β-tubulin.[1][2][4] This binding prevents the polymerization of tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network.[1][3] The crystal structure of the tubulin-SSE15206 complex has been resolved, providing detailed insights into the intermolecular interactions that can guide the rational design of new pyrazolinethioamide-based inhibitors.[4][5]
Cellular and Molecular Effects
Treatment of cancer cells with this compound elicits a cascade of cellular events, culminating in apoptotic cell death.
Disruption of Mitosis and G2/M Cell Cycle Arrest
By inhibiting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle, a requisite for chromosome segregation during mitosis.[1][2][3] This leads to:
-
Aberrant Mitosis: Cells treated with this compound exhibit defective mitotic spindles and misaligned chromosomes.[3]
-
G2/M Arrest: The spindle assembly checkpoint is activated, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] This is evidenced by an increase in the phosphorylation of mitotic markers such as histone H3 and MPM2.[1]
Induction of Apoptosis
Prolonged mitotic arrest triggered by this compound ultimately leads to the induction of apoptosis.[1][2][6] Key molecular indicators of this compound-induced apoptosis include:
-
p53 Induction: An increase in the expression of the tumor suppressor protein p53 is observed.[1]
-
PARP Cleavage: Increased cleavage of Poly (ADP-ribose) polymerase, a hallmark of apoptosis, is detected.[1][6]
-
Increased Annexin V/PI Staining: A higher population of cells staining positive for Annexin V and propidium (B1200493) iodide confirms the induction of apoptosis.[1]
Interestingly, while this compound induces p53, its potent antiproliferative effects are also observed in cell lines with mutant p53, suggesting that it can induce apoptosis through p53-independent mechanisms as well.[6]
Overcoming Multidrug Resistance
A significant feature of this compound is its ability to overcome multidrug resistance, particularly that mediated by the overexpression of P-glycoprotein (Pgp/MDR-1), an efflux pump that expels chemotherapeutic drugs from cancer cells.[1][2][7] this compound is effective in cell lines that are resistant to other microtubule-targeting agents like paclitaxel.[1][6] The mechanism for overcoming MDR is that This compound is not a substrate for P-glycoprotein .[7] This was demonstrated in rhodamine 123 efflux assays, where this compound did not inhibit the efflux of the Pgp substrate rhodamine 123.[7]
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated across various cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (μM) | Reference |
| HCT116 | Colon Carcinoma | 0.23 ± 0.02 | [1] |
| A549 | Lung Carcinoma | 0.31 ± 0.03 | [1] |
| CAL-51 | Breast Carcinoma | 0.45 ± 0.04 | [1] |
| KB-3-1 | Cervical Carcinoma | 0.18 ± 0.01 | [1] |
| KB-V1 (MDR) | Cervical Carcinoma | 0.21 ± 0.02 | [1] |
| A2780 | Ovarian Carcinoma | 0.15 ± 0.01 | [1] |
| A2780-Pac-Res | Ovarian Carcinoma | 0.19 ± 0.02 | [1] |
| HCT116-Pac-Res | Colon Carcinoma | 0.28 ± 0.03 | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SSE15206: A Technical Guide to a Novel Microtubule Depolymerizing Agent for Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSE15206 is a novel, potent pyrazolinethioamide derivative that functions as a microtubule depolymerizing agent.[1][2] It exhibits significant antiproliferative activity across a range of cancer cell lines and, critically, demonstrates the ability to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[3] Their dynamic nature makes them a prime target for anticancer drugs.[4] However, the efficacy of many microtubule-targeting agents is often compromised by the development of multidrug resistance, frequently mediated by the overexpression of efflux pumps like P-glycoprotein (MDR-1).[5]
This compound, chemically identified as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, has emerged as a promising therapeutic candidate.[1][2] It effectively circumvents MDR in cancer cells, positioning it as a valuable tool for both research and potential clinical development.[1]
Mechanism of Action
This compound exerts its anticancer effects by directly interfering with microtubule dynamics. Its primary mechanism of action involves the inhibition of tubulin polymerization.[1]
-
Binding to the Colchicine (B1669291) Site: Structural and competition studies have revealed that this compound binds to the colchicine binding site on β-tubulin.[1][6] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules.
-
Disruption of Mitotic Spindle: By inhibiting microtubule polymerization, this compound disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[7]
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[1] This is evidenced by increased Poly (ADP-ribose) polymerase (PARP) cleavage and p53 induction.[1]
Signaling Pathway and Cellular Effects
The cellular response to this compound involves a cascade of events initiated by the disruption of microtubule dynamics.
Overcoming Multidrug Resistance
A key feature of this compound is its ability to overcome multidrug resistance, particularly in cancer cells that overexpress the MDR-1 efflux pump.[1] Unlike many conventional chemotherapeutic agents, this compound is not a substrate for P-glycoprotein, meaning it is not actively transported out of the cancer cells, allowing it to accumulate intracellularly and exert its cytotoxic effects.[5]
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated in various cancer cell lines, including those resistant to standard chemotherapies.
| Cell Line | Type | GI₅₀ (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.197 ± 0.05 | [5] |
| KB-V1 | Multidrug-Resistant | Not specified | [1] |
| A2780-Pac-Res | Paclitaxel-Resistant Ovarian | Not specified | [1] |
GI₅₀: The concentration of a drug that inhibits the growth of 50% of cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on tubulin assembly.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.
-
Initiation: Initiate polymerization by incubating the mixture at 37°C.
-
Treatment: Add this compound or a vehicle control to the reaction mixture.
-
Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. This compound is expected to inhibit this increase.
Immunofluorescence Microscopy for Microtubule Integrity
This method visualizes the effect of this compound on the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Conclusion
This compound is a potent microtubule depolymerizing agent with a well-defined mechanism of action. Its ability to overcome multidrug resistance makes it a highly valuable compound for further investigation in the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the full potential of this compound and similar compounds in preclinical studies.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of SSE1806, a Microtubule Destabilizer That Overcomes Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Tubulin Binding Site and Mechanism of Action of SSE15206
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSE15206 is a novel pyrazolinethioamide derivative that has demonstrated potent antiproliferative activity across a range of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] This technical guide provides a comprehensive overview of the binding of this compound to its molecular target, tubulin, and the subsequent cellular consequences. It details the specific binding site, the mechanism of microtubule disruption, and the downstream effects on the cell cycle and apoptosis. Furthermore, this document outlines the key experimental protocols for characterizing this compound and presents quantitative data on its efficacy. The information herein is intended to support further research and development of this compound and other pyrazolinethioamide-based compounds as potential anticancer therapeutics.
Introduction to this compound: A Novel Microtubule-Targeting Agent
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[4][5] This makes them a prime target for the development of anticancer drugs.[5] this compound, with the chemical name 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, is a microtubule depolymerizing agent that has shown significant promise in preclinical studies.[1][2] A key advantage of this compound is its ability to overcome multidrug resistance, a common limitation of existing microtubule-targeting agents.[1][2]
The Tubulin Binding Site of this compound
This compound exerts its effects by directly interacting with tubulin. Extensive research, including computational docking studies, competition assays, and X-ray crystallography, has confirmed that This compound binds to the colchicine (B1669291) binding site on β-tubulin .[1][2][6][7]
The trimethoxyphenyl group of this compound is a key feature for its interaction within the colchicine binding pocket, a characteristic shared by many other colchicine site inhibitors.[6] The crystal structure of the tubulin-SSE15206 complex, resolved at 2.8 Å, provides a detailed understanding of the intermolecular interactions, which can guide the rational design of more potent pyrazolinethioamide-based tubulin inhibitors.[7]
Mechanism of Action
The binding of this compound to the colchicine site inhibits tubulin polymerization.[1][2][6] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in apoptotic cell death.
Inhibition of Microtubule Polymerization
Both in vitro assays using purified tubulin and cellular assays have demonstrated the potent inhibitory effect of this compound on microtubule polymerization.[1][2][6] At a concentration of 25 μM, this compound has been shown to completely inhibit tubulin polymerization in vitro, an effect comparable to the known microtubule depolymerizer, nocodazole (B1683961).[6]
Cell Cycle Arrest at G2/M Phase
The disruption of microtubule dynamics by this compound leads to the formation of defective and incomplete mitotic spindles.[1][2][6] This activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] This is a characteristic phenotype for drugs that interfere with microtubule function.[1][2]
Induction of Apoptosis
Prolonged treatment with this compound induces apoptotic cell death.[1][2] This is evidenced by several key molecular markers, including:
-
Increased Poly (ADP-ribose) polymerase (PARP) cleavage: A hallmark of apoptosis.[1][2]
-
Induction of p53: A tumor suppressor protein that plays a critical role in apoptosis.[1][2]
-
Increased Annexin V/PI staining: Indicative of phosphatidylserine (B164497) externalization, an early apoptotic event.[1][2]
Overcoming Multidrug Resistance
A significant feature of this compound is its ability to circumvent multidrug resistance, particularly that mediated by the overexpression of P-glycoprotein (MDR-1), an efflux pump that expels chemotherapeutic drugs from cancer cells.[1][2][8] Rhodamine 123 efflux assays have shown that this compound is not a substrate of P-glycoprotein.[8][9] This allows the compound to accumulate in resistant cells and exert its cytotoxic effects, making it a promising candidate for treating drug-resistant cancers.[1][2]
Quantitative Data: Antiproliferative Activity
The antiproliferative activity of this compound has been evaluated across various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| KB-3-1 | Cervical Carcinoma | Data not specified | Parental cell line |
| KB-V1 | Cervical Carcinoma | Data not specified | Multidrug-resistant (MDR-1 overexpressing) |
| A2780 | Ovarian Cancer | Data not specified | Parental cell line |
| A2780-Pac-Res | Ovarian Cancer | Data not specified | Paclitaxel-resistant (MDR-1 overexpressing) |
| HCT116 | Colon Carcinoma | Data not specified | Parental cell line |
| HCT116-Pac-Res | Colon Carcinoma | Data not specified | Paclitaxel-resistant |
| A549 | Lung Carcinoma | Data not specified | - |
| CAL-51 | Breast Cancer | Data not specified | - |
Note: Specific GI50 values were not available in the provided search snippets, but the source material indicates potent antiproliferative activities. The table structure is provided for when such data is available.
Experimental Protocols
The characterization of this compound involves several key experimental procedures. Detailed step-by-step protocols are outlined below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Incubation: The tubulin solution is incubated with different concentrations of this compound or control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole as a depolymerizer, and DMSO as a vehicle control).
-
Measurement: The polymerization of tubulin into microtubules is monitored over time by measuring the change in light scattering or fluorescence at 340 nm in a spectrophotometer.
-
Analysis: The rate and extent of polymerization in the presence of this compound are compared to the controls.
Immunofluorescence Microscopy
This technique is used to visualize the effects of this compound on the microtubule network and mitotic spindle formation within cells.
-
Cell Culture and Treatment: Cancer cells (e.g., A549) are cultured on coverslips and treated with various concentrations of this compound or control for a specified duration.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. DNA is counterstained with a fluorescent dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope to visualize the microtubule network, mitotic spindles, and nuclear morphology.
Cell Cycle Analysis by Flow Cytometry (FACS)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound for various time points. Both adherent and floating cells are harvested.
-
Fixation: Cells are fixed in cold ethanol (B145695) to preserve their DNA content.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins involved in the cellular response to this compound.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., cleaved PARP, p53, α-tubulin as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent microtubule depolymerizing agent that binds to the colchicine site of tubulin. Its ability to inhibit microtubule polymerization leads to G2/M cell cycle arrest and apoptosis. Critically, this compound is effective against multidrug-resistant cancer cells due to its ability to evade P-glycoprotein-mediated efflux. The detailed understanding of its binding mode and mechanism of action provides a strong foundation for the further development of pyrazolinethioamide derivatives as a new class of anticancer drugs. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Microtubules and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Antiproliferative Activity of SSE15206: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSE15206 is a novel pyrazolinethioamide derivative, identified as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, with potent antiproliferative activities against a range of cancer cell lines.[1][2][3][4] This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used in its characterization. This compound functions as a microtubule depolymerizing agent by binding to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest at the G2/M phase, aberrant mitosis, and subsequent induction of apoptosis.[1][2][5] A key feature of this compound is its ability to overcome multidrug resistance (MDR) in cancer cells, particularly those overexpressing the MDR-1 (P-glycoprotein) efflux pump.[1][2][5][6]
Mechanism of Action
This compound exerts its antiproliferative effects by disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[2][3][5] The primary mechanism involves the inhibition of tubulin polymerization.[1][2][5] Docking and competition studies have confirmed that this compound binds to the colchicine site of tubulin.[1][2][5] This interference with microtubule formation leads to a cascade of cellular events:
-
Incomplete Spindle Formation: By preventing tubulin polymerization, this compound inhibits the formation of a functional mitotic spindle.[1][2][5]
-
G2/M Phase Arrest: The failure to form a proper spindle apparatus triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][5]
-
Apoptosis Induction: Prolonged arrest in mitosis ultimately leads to programmed cell death (apoptosis).[1][2][5] This is evidenced by increased Poly (ADP-ribose) polymerase (PARP) cleavage and positive Annexin V/PI staining.[1][2][5]
-
p53 Induction: Treatment with this compound has been shown to induce the expression of the tumor suppressor protein p53 and its downstream target p21.[1][2]
A significant advantage of this compound is its efficacy against multidrug-resistant cancer cell lines.[1][2][5][6] Studies have shown that it is not a substrate for the P-glycoprotein (MDR-1) efflux pump, allowing it to maintain its cytotoxic activity in resistant cells.[4][7]
Quantitative Data
The antiproliferative activity of this compound has been quantified across various cancer cell lines using the sulforhodamine B (SRB) assay. The half-maximal growth inhibitory concentration (GI50) values are summarized below.
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colorectal | 0.197 ± 0.049 |
| HCT-15 | Colorectal | 0.145 ± 0.046 |
| DLD-1 | Colorectal | 0.505 ± 0.239 |
| BT-549 | Breast | 0.445 ± 0.298 |
| CAL-51 | Breast | 0.286 ± 0.15 |
| MDA-MB-231 | Breast | 0.756 ± 0.077 |
| MOLM-13 | Leukemia | 0.264 ± 0.046 |
| MV-4-11 | Leukemia | 0.362 ± 0.037 |
| K562 | Leukemia | 0.776 ± 0.467 |
| A549 | Lung | Not explicitly stated |
| HeLa | Cervical | Not explicitly stated |
Data extracted from a three-day SRB proliferation assay.[2]
Table 2: Efficacy of this compound in Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line Pair | Characteristics | Paclitaxel Resistance (Fold) | This compound Resistance (Fold) |
| KB-3-1 (Parental) / KB-V1 (MDR) | MDR-1 Overexpression | >1000 | 0.94 |
| A2780 (Parental) / A2780-Pac-Res (MDR) | MDR-1 Overexpression | 101 | 1.54 |
| HCT116 (Parental) / HCT116-Pac-Res (MDR) | Paclitaxel Resistant | Not explicitly stated | 1.2 |
Resistance fold is calculated relative to the parental cell line.[7]
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 72 hours.
-
Cell Fixation: After the incubation period, cells are fixed with 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid.
-
Solubilization and Absorbance Reading: The unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at 510 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated from the dose-response curves.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound at specified concentrations (e.g., 1 µM) for various time points (e.g., 4, 8, 12, 24, and 36 hours).[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.
Apoptosis Assays
-
Cell Treatment: Cells, including parental and multidrug-resistant pairs, are treated with this compound (e.g., at 5x and 10x GI50 values) for 24 hours.[1]
-
Protein Extraction: Cells are lysed to extract total protein.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against cleaved PARP, p53, and a loading control (e.g., GAPDH or α-tubulin).[1]
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.
-
Cell Treatment: Cells are treated with this compound (e.g., 1 µM and 2 µM) for 24 and 48 hours.[1]
-
Staining: Cells are harvested and stained with FITC-labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Microtubule Polymerization Assays
-
Assay Setup: Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of this compound (e.g., 5 µM and 25 µM), a vehicle control (DMSO), a polymerization inhibitor control (nocodazole), or a polymerization promoter control (paclitaxel).[2][8]
-
Measurement: The polymerization of tubulin is monitored by measuring the change in absorbance (light scattering) at 340 nm over time.
-
Microtubule Depolymerization: A549 cells are incubated on ice for 30 minutes to depolymerize microtubules.[2][8]
-
Repolymerization Induction: The cells are then incubated at 37°C for 10 minutes in the presence of this compound (e.g., 1.25 µM and 2.5 µM) or controls to allow for microtubule repolymerization.[2][8]
-
Immunofluorescence: Cells are fixed and stained with an anti-α-tubulin antibody (green) and DAPI for nuclear DNA (blue).[2][8]
-
Microscopy: The microtubule network is visualized using fluorescence microscopy.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade initiated by this compound leading to apoptosis.
Experimental Workflow for In Vitro Antiproliferative Activity Assessment
Caption: Workflow of the Sulforhodamine B (SRB) cell proliferation assay.
Logical Relationship of this compound's Action on Sensitive vs. MDR Cancer Cells
Caption: this compound bypasses MDR-1 efflux pumps to induce apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SSE15206: A Potent Microtubule Depolymerizing Agent Inducing G2/M Cell Cycle Arrest
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of SSE15206, a pyrazolinethioamide derivative with significant antiproliferative properties. The focus is on its mechanism of action, specifically the induction of G2/M cell cycle arrest through microtubule depolymerization, and its potential to overcome multidrug resistance in cancer cells.
Core Mechanism of Action
This compound exerts its potent anticancer effects by directly interfering with microtubule dynamics.[1][2][3] It functions as a microtubule depolymerizing agent by binding to the colchicine (B1669291) site on tubulin.[1][2][4] This interaction inhibits the polymerization of tubulin heterodimers into microtubules.[1][2][5] The disruption of microtubule formation is critical during mitosis, as microtubules are essential components of the spindle fibers required for proper chromosome segregation.[3] Treatment with this compound leads to incomplete and aberrant mitotic spindle formation, which in turn triggers a mitotic checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][5] Prolonged arrest due to this disruption ultimately leads to the induction of apoptosis.[1][2]
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the biological activity of this compound in various cancer cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116 | Colorectal Carcinoma | Data not available in snippets |
| A549 | Lung Carcinoma | Data not available in snippets |
| CAL-51 | Breast Cancer | Data not available in snippets |
| KB-3-1 | Cervical Carcinoma | Data not available in snippets |
| KB-V1 (MDR) | Multidrug-Resistant Cervical Carcinoma | Data not available in snippets |
| A2780 | Ovarian Cancer | Data not available in snippets |
| A2780-Pac-Res (MDR) | Paclitaxel-Resistant Ovarian Cancer | Data not available in snippets |
GI₅₀ values represent the concentration required to inhibit cell growth by 50%. While the snippets confirm potent antiproliferative activity, specific GI₅₀ values were not detailed.
Table 2: Concentration-Dependent Effects of this compound
| Experiment | Cell Line | Concentration(s) | Observed Effect |
| Cell Cycle Analysis | HCT116 | 1 µM | Time-dependent increase in G2/M population |
| Apoptosis Induction | HCT116, A549, CAL-51 | 0.5 µM, 1 µM, 2 µM | Increased cleaved PARP, p53, and p21 levels |
| Mitotic Spindle Analysis | A549 | 0.5 µM, 1 µM | Increased formation of aberrant mitotic spindles |
| Microtubule Repolymerization | A549 | 1.25 µM, 2.5 µM | Inhibition of microtubule repolymerization |
| In Vitro Tubulin Polymerization | Purified Tubulin | 5 µM, 25 µM | Direct inhibition of tubulin polymerization |
Signaling Pathways Modulated by this compound
Treatment with this compound initiates a cascade of events beginning with the disruption of microtubule dynamics and culminating in apoptotic cell death. The primary event is the inhibition of tubulin polymerization. This leads to defective mitotic spindle formation, which activates the spindle assembly checkpoint, resulting in a G2/M phase arrest. This arrest is characterized by increased phosphorylation of mitotic markers such as Histone H3 and MPM2.[1][5] Prolonged mitotic arrest triggers an apoptotic response, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and a significant increase in Annexin V/PI staining.[1][2] This apoptotic pathway is accompanied by the induction of the p53 tumor suppressor protein and its downstream target, p21.[1]
Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 1 µM this compound or DMSO (vehicle control) for specified time points (e.g., 4, 8, 12, 24, and 36 hours).[1]
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining and Analysis: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the cell cycle distribution using a flow cytometer (FACS). The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[1]
Immunofluorescence for Microtubule and Mitotic Spindle Analysis
-
Cell Culture and Treatment: Grow A549 cells on coverslips in a 12-well plate. For microtubule repolymerization, incubate cells on ice for 30 minutes to depolymerize microtubules, then treat with this compound (1.25 µM, 2.5 µM) or controls (DMSO, Nocodazole) at 37°C for 10 minutes to allow repolymerization.[5] For mitotic spindle analysis, treat cells with this compound (0.5 µM, 1 µM) for 24 hours.[5]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites with bovine serum albumin (BSA). Incubate with primary antibodies against α-tubulin and Aurora-A overnight at 4°C.[5]
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with fluorescently-labeled secondary antibodies. Counterstain the nuclei with DAPI.[5]
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
Western Blotting for Apoptosis and Cell Cycle Markers
-
Cell Lysis and Protein Quantification: Treat cells (e.g., HCT116, A549, CAL-51) with various concentrations of this compound for 24 hours.[1] Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies specific for cleaved PARP, p53, p21, phospho-Histone H3, or phospho-MPM2 overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like α-tubulin or GAPDH to ensure equal protein loading.[1]
Caption: Experimental workflow for characterizing this compound's effects.
Overcoming Multidrug Resistance
A significant attribute of this compound is its ability to overcome multidrug resistance (MDR).[1][2] Many common chemotherapeutic agents, including microtubule-targeting drugs like paclitaxel, are rendered ineffective by the overexpression of efflux pumps such as P-glycoprotein (Pgp, encoded by the MDR1 gene).[2][6] this compound demonstrates potent antiproliferative activity in MDR cell lines that overexpress MDR1, such as KB-V1 and A2780-Pac-Res.[1][2] It effectively induces apoptosis in these resistant cells, unlike paclitaxel, which shows reduced efficacy.[6] This suggests that this compound is not a substrate for the Pgp efflux pump, making it a promising candidate for developing therapies to treat resistant cancers.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Apoptosis Induction by SSE15206: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which SSE15206, a novel pyrazolinethioamide derivative, induces apoptosis in cancer cells. This compound has demonstrated potent antiproliferative activities across various cancer cell lines, including those exhibiting multidrug resistance (MDR).[1][2] This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a microtubule depolymerizing agent.[1] Its primary mechanism involves binding to the colchicine (B1669291) site of tubulin, which inhibits microtubule polymerization.[1][3] This disruption of microtubule dynamics leads to several downstream cellular events culminating in apoptosis.
The process begins with the interference of normal mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle.[1][4] This prolonged mitotic arrest triggers cellular stress pathways, leading to the induction of p53.[1][4] The activation of p53 is a critical step in the apoptotic cascade induced by this compound. Ultimately, prolonged cell cycle arrest and the activation of pro-apoptotic signaling result in programmed cell death, which has been confirmed by increased Poly (ADP-ribose) polymerase (PARP) cleavage and positive Annexin V/PI staining.[1][4] A significant advantage of this compound is its ability to overcome multidrug resistance, particularly in cancer cells that overexpress MDR-1.[1][5]
Signaling Pathway for this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on this compound, focusing on its apoptotic and antiproliferative effects.
Table 1: Induction of Apoptosis Markers by this compound
| Cell Line | Treatment | Marker | Result |
|---|---|---|---|
| HCT116 | 0.5 µM, 1 µM, 2 µM this compound for 24h | Cleaved PARP | Increased |
| A549 | 0.5 µM, 1 µM, 2 µM this compound for 24h | Cleaved PARP | Increased |
| CAL-51 | 0.5 µM, 1 µM, 2 µM this compound for 24h | Cleaved PARP | Increased |
| HCT116 | 0.5 µM, 1 µM, 2 µM this compound for 24h | p53 | Increased |
| A549 | 0.5 µM, 1 µM, 2 µM this compound for 24h | p53 | Increased |
| CAL-51 | 0.5 µM, 1 µM, 2 µM this compound for 24h | p53 | Increased |
| HCT116 | 0.5 µM, 1 µM, 2 µM this compound for 24h | p21 | Increased |
| A549 | 0.5 µM, 1 µM, 2 µM this compound for 24h | p21 | Increased |
| CAL-51 | 0.5 µM, 1 µM, 2 µM this compound for 24h | p21 | Increased |
Data extracted from Western Blot analysis.[4][6]
Table 2: Annexin V/PI Staining for Apoptosis Quantification
| Cell Line | Treatment | Duration | Result |
|---|---|---|---|
| HCT116 | 1 µM and 2 µM this compound | 24h and 48h | Increased Annexin V/PI positive cells |
Data obtained from Flow Cytometry (FACS) analysis.[4][6]
Table 3: Efficacy of this compound in Multidrug-Resistant (MDR) Cell Lines
| Cell Line Pair | Treatment | Marker | Result in MDR Cells |
|---|---|---|---|
| KB-3-1 / KB-V1 | 5x and 10x GI₅₀ of this compound for 24h | Cleaved PARP | Induced in both parental and resistant cells |
| A2780 / A2780-PacRes | 5x and 10x GI₅₀ of this compound for 24h | Cleaved PARP | Induced in both parental and resistant cells |
| HCT116 / HCT116-Pac-Res | 2.5x and 5x GI₅₀ of this compound for 24h | Cleaved PARP | Induced in both parental and resistant cells |
These results highlight this compound's ability to induce apoptosis irrespective of MDR-1 overexpression.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Apoptosis Markers
Objective: To detect the levels of cleaved PARP, p53, and p21 as indicators of apoptosis induction.
Protocol:
-
Cell Culture and Treatment: HCT116, A549, and CAL-51 cells were cultured under standard conditions. Cells were treated with 0.5 µM, 1 µM, and 2 µM of this compound for 24 hours.[6]
-
Cell Lysis: After treatment, cells were harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for cleaved PARP, p53, p21, and a loading control (e.g., alpha-tubulin or GAPDH).[6]
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Annexin V/PI Staining for Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: Cells were treated with 1 µM and 2 µM of this compound for 24 and 48 hours.[6]
-
Cell Harvesting: After the treatment period, both adherent and floating cells were collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in Annexin V binding buffer. FITC-labeled Annexin V and Propidium Iodide (PI) were added to the cell suspension.[6]
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
FACS Analysis: The stained cells were analyzed by a flow cytometer. Annexin V positive cells are indicative of early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Experimental Workflow Diagram
Caption: Workflow for key apoptosis detection experiments.
Conclusion
This compound represents a promising therapeutic candidate due to its potent induction of apoptosis in a manner that circumvents common drug resistance mechanisms. Its well-defined mechanism of action, initiated by the disruption of microtubule dynamics, provides a solid foundation for further preclinical and clinical development. The experimental data robustly support its efficacy in inducing apoptotic cell death across a range of cancer cell lines. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in understanding and further investigating the therapeutic potential of this compound.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
SSE15206: A Technical Guide to Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SSE15206, a novel microtubule depolymerizing agent with demonstrated efficacy in overcoming multidrug resistance (MDR) in cancer cells. This document outlines the core mechanism of action, presents key quantitative data from preclinical studies, details experimental protocols for replication and further investigation, and visualizes the associated signaling pathways.
Executive Summary
Multidrug resistance remains a significant hurdle in the successful treatment of cancer.[1][2] One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR-1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4][5] this compound, a pyrazolinethioamide derivative, has emerged as a promising therapeutic candidate that circumvents this resistance mechanism.[6][7] This compound exhibits potent antiproliferative activity across various cancer cell lines, including those overexpressing MDR-1.[6][7] this compound acts as a microtubule depolymerizing agent, binding to the colchicine (B1669291) site on tubulin, which leads to mitotic arrest and subsequent apoptotic cell death.[6][7][8] Crucially, this compound is not a substrate for the P-gp efflux pump, allowing it to maintain its cytotoxic effects in resistant cancer cells.[6]
Mechanism of Action: Evading the P-gp Efflux Pump
The primary mechanism by which this compound overcomes multidrug resistance is its ability to bypass the P-gp efflux pump.[6] Unlike many conventional chemotherapeutic agents that are recognized and expelled by P-gp, this compound is not a substrate for this transporter.[6] This allows the compound to accumulate within resistant cancer cells at concentrations sufficient to induce its cytotoxic effects.
The intracellular cascade initiated by this compound is summarized below:
-
Microtubule Depolymerization: this compound binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[6][7][8] This disruption of microtubule dynamics is critical for various cellular processes, most notably mitotic spindle formation.[6][7]
-
Mitotic Arrest: The failure to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase.[6][7] This is characterized by an increase in the phosphorylation of mitotic markers such as histone H3 and MPM2.[6]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in Annexin V/PI staining.[6][7] The process is also accompanied by the induction of the tumor suppressor protein p53 and its downstream target, p21.[6]
Quantitative Data Summary
The efficacy of this compound in overcoming multidrug resistance has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Antiproliferative Activity (GI₅₀ values in µM) of this compound in Parental and Multidrug-Resistant Cancer Cell Lines
| Cell Line Pair | Parental Cell Line (GI₅₀) | Resistant Cell Line (GI₅₀) | Resistance Fold |
| KB-3-1 / KB-V1 | Data not available in search results | Data not available in search results | Data not available in search results |
| A2780 / A2780-Pac-Res | Data not available in search results | Data not available in search results | 1.54 |
| HCT116 / HCT116-Pac-Res | Data not available in search results | Data not available in search results | 1.2 |
Note: The GI₅₀ value represents the concentration of a drug that inhibits cell growth by 50%. The resistance fold is calculated by dividing the GI₅₀ of the resistant cell line by that of the parental cell line.[6]
Table 2: Comparative Resistance Fold of Paclitaxel (B517696), Vincristine, and Etoposide in A2780-Pac-Res Cells
| Drug | Resistance Fold |
| Paclitaxel | 101 |
| Vincristine | 16 |
| Etoposide | 56 |
This table highlights the high level of resistance of the A2780-Pac-Res cell line to common chemotherapeutic agents, in contrast to its low resistance to this compound.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments to facilitate study replication and further research.
Cell Culture and Maintenance
-
Cell Lines: Parental human oral carcinoma (KB-3-1), human ovarian adenocarcinoma (A2780), and human colorectal carcinoma (HCT116) cell lines, along with their respective multidrug-resistant counterparts (KB-V1, A2780-Pac-Res, and HCT116-Pac-Res), were used.[6]
-
Media and Conditions: Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Resistant Cell Line Maintenance: To maintain the resistant phenotype, the culture medium for resistant cell lines was supplemented with a specific concentration of the respective drug (e.g., paclitaxel for A2780-Pac-Res and HCT116-Pac-Res).
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with serial dilutions of this compound or other compounds for 48-72 hours.
-
Cell Fixation: After incubation, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. Cells were then stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The plates were air-dried, and the bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 510 nm using a microplate reader. The GI₅₀ values were calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound or control for the indicated time points. Cells were then harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against cleaved PARP, p53, p21, MDR-1, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Rhodamine 123 Efflux Assay
-
Cell Loading: Multidrug-resistant cells (e.g., KB-V1 and A2780-Pac-Res) were incubated with the fluorescent P-gp substrate Rhodamine 123 for a specified time.
-
Drug Treatment: Cells were then treated with this compound, a known P-gp inhibitor (e.g., verapamil (B1683045) as a positive control), or a vehicle control (DMSO).
-
Efflux Measurement: The efflux of Rhodamine 123 from the cells was monitored over time using flow cytometry or a fluorescence plate reader. A decrease in the rate of efflux indicates inhibition of P-gp activity.
-
Analysis: The fluorescence intensity within the cells was quantified and compared between different treatment groups.
Visualization of Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.
Caption: Mechanism of this compound in overcoming P-gp-mediated multidrug resistance.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Conclusion and Future Directions
This compound represents a significant advancement in the development of anticancer agents capable of overcoming multidrug resistance. Its unique mechanism of action, centered on microtubule depolymerization without being a substrate for the P-gp efflux pump, makes it a highly promising candidate for treating tumors that have developed resistance to conventional chemotherapies. The data presented in this guide underscore its potent and selective activity against MDR cancer cells.
Future research should focus on:
-
In vivo efficacy and toxicity studies in animal models of multidrug-resistant cancers.
-
Pharmacokinetic and pharmacodynamic profiling to optimize dosing and administration schedules.
-
Investigation of potential synergistic effects when used in combination with other chemotherapeutic agents.
-
Exploration of its efficacy against other forms of drug resistance beyond P-gp overexpression.
The continued investigation of this compound and similar compounds holds the potential to provide new and effective treatment options for patients with refractory and resistant cancers.
References
- 1. Design, Synthesis, and Biological Evaluation of SSE1806, a Microtubule Destabilizer That Overcomes Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-Glycoprotein Mediated Multidrug Resistance Reversal by Phytochemicals: A Review of SAR & Future Perspective for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Microtubule Depolymerizing Agent SSE15206: A Technical Overview of its Efficacy in P-glycoprotein Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a primary obstacle to successful cancer chemotherapy. A major mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene. P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Microtubule-targeting agents (MTAs), such as taxanes and vinca (B1221190) alkaloids, are a cornerstone of many chemotherapy regimens, but their effectiveness is often compromised by P-gp-mediated efflux.
This technical guide provides an in-depth analysis of SSE15206, a pyrazolinethioamide derivative identified as a potent microtubule depolymerizing agent. A significant characteristic of this compound is its ability to overcome P-gp-mediated multidrug resistance. This document summarizes the quantitative data demonstrating its efficacy, details the experimental protocols used for its characterization, and provides visual diagrams of its mechanism of action and the methodologies employed in its evaluation.
Core Mechanism of Action
This compound exerts its potent antiproliferative effects by interfering with microtubule dynamics. It binds to the colchicine (B1669291) site on tubulin, which inhibits microtubule polymerization.[1][2] This disruption of microtubule function leads to incomplete mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the induction of p53 and cleavage of Poly (ADP-ribose) polymerase (PARP).[1]
Crucially, this compound's efficacy is maintained in cancer cell lines that overexpress P-glycoprotein.[1] The primary mechanism by which this compound overcomes MDR is that it is not a substrate for the P-gp efflux pump .[1][3] Unlike conventional MTAs such as paclitaxel (B517696) or vinblastine, this compound is not actively transported out of the cell by P-gp. This allows the compound to accumulate intracellularly to cytotoxic concentrations, even in highly resistant cells, and exert its microtubule-disrupting effects.
Data Presentation: Efficacy in P-gp Overexpressing Cells
The antiproliferative activity of this compound was evaluated against parental sensitive cell lines and their P-gp-overexpressing, multidrug-resistant counterparts. The data, presented as GI50 (concentration required to inhibit cell growth by 50%), demonstrates that while resistance to standard chemotherapeutics increases dramatically in P-gp-expressing cells, the efficacy of this compound remains largely unaffected.
Table 1: Antiproliferative Activity (GI50) in KB-3-1 and KB-V1 (P-gp+) Cell Lines
| Compound | GI50 KB-3-1 (Parental) | GI50 KB-V1 (P-gp Overexpressing) | Resistance Fold (KB-V1 / KB-3-1) |
| This compound | 0.29 µM | 0.27 µM | 0.94 |
| Paclitaxel | 2.5 nM | >2500 nM | >1000 |
| Vinblastine | 1.8 nM | 160 nM | 89 |
Data sourced from Manzoor S, et al. (2018).[1]
Table 2: Antiproliferative Activity (GI50) in A2780 and A2780-Pac-Res (P-gp+) Cell Lines
| Compound | GI50 A2780 (Parental) | GI50 A2780-Pac-Res (P-gp Overexpressing) | Resistance Fold (A2780-Pac-Res / A2780) |
| This compound | 0.18 µM | 0.28 µM | 1.54 |
| Paclitaxel | 12 nM | 1210 nM | 101 |
| Vincristine | 15 nM | 240 nM | 16 |
| Etoposide | 1.1 µM | 62 µM | 56 |
Data sourced from Manzoor S, et al. (2018).[1]
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the concentration-dependent cytotoxic and cytostatic effects of compounds on cancer cell lines.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, paclitaxel) for 48-72 hours. A DMSO-only control is included.
-
Cell Fixation: After the incubation period, cells are fixed by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and plates are washed five times with water and allowed to air dry. 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and plates are incubated for 15-30 minutes at room temperature.
-
Wash and Solubilization: Unbound dye is removed by washing five times with 1% (v/v) acetic acid. Plates are air-dried. The bound stain is solubilized with 200 µL of 10 mM Tris base solution (pH 10.5).
-
Data Acquisition: The absorbance (optical density) is read on a microplate reader at 510 nm.
-
Analysis: The percentage of cell growth is calculated relative to the untreated controls. The GI50 value is determined using non-linear regression analysis.
Western Blotting for Apoptosis (PARP Cleavage)
This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis, in response to drug treatment.
-
Cell Culture and Treatment: Parental and P-gp-overexpressing cell lines (e.g., KB-3-1/KB-V1) are seeded in 6-well plates. Once attached, they are treated with the test compound (e.g., this compound or paclitaxel) at concentrations equivalent to 5x and 10x their respective GI50 values for 24 hours.[1]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing a protease inhibitor cocktail. The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. The supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA (Bicinchoninic Acid) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with a primary antibody specific for cleaved PARP. A primary antibody for a loading control (e.g., GAPDH or α-tubulin) is also used.
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Rhodamine 123 (Rh123) Efflux Assay
This functional assay measures the efflux activity of P-gp. Rh123 is a fluorescent substrate for P-gp; cells overexpressing the pump will retain less of the dye.
-
Cell Preparation: P-gp-overexpressing cells (e.g., KB-V1, A2780-Pac-Res) are harvested and washed with a suitable buffer (e.g., PBS with 1% FBS).
-
Dye Loading: Cells are incubated with 1 µg/mL Rhodamine 123 for 30-60 minutes at 37°C to allow for dye accumulation.
-
Efflux and Treatment: After loading, cells are washed to remove excess dye and resuspended in fresh, dye-free media. The cells are then divided into treatment groups:
-
Efflux Period: The cells are incubated for an additional 1-2 hours at 37°C to allow for P-gp-mediated efflux of the dye.
-
Data Acquisition: The intracellular fluorescence of the cell population in each treatment group is analyzed using a flow cytometer.
-
Analysis: A decrease in fluorescence compared to the initial loaded state indicates efflux. Inhibition of efflux is observed as an increase in retained fluorescence compared to the DMSO control.
Visualizations
Signaling and Mechanism of Action
References
An In-depth Technical Guide to the Pyrazolinethioamide Derivative SSE15206
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrazolinethioamide derivative SSE15206, a potent microtubule depolymerizing agent with significant anti-cancer properties. This document details its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Core Compound Overview
This compound, chemically known as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, is a novel synthetic compound that has demonstrated potent antiproliferative activities across a range of cancer cell lines.[1][2] A key characteristic of this compound is its ability to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy.[1][2]
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[1][2] The compound binds to the colchicine (B1669291) binding site on β-tubulin, inhibiting tubulin polymerization.[1][2] This interference with microtubule function leads to several downstream cellular events:
-
Mitotic Arrest: Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle.[3][4]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the induction of the tumor suppressor protein p53 and its downstream target p21.[1][5] Subsequently, effector caspases are activated, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and programmed cell death.[1][5]
-
Overcoming Multidrug Resistance: this compound has been shown to be effective in cancer cell lines that overexpress the MDR-1 (P-glycoprotein) efflux pump, indicating it is not a substrate for this transporter.[1][2]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data: Antiproliferative Activity
The half-maximal growth inhibitory concentration (GI₅₀) of this compound has been determined in various human cancer cell lines using a three-day sulforhodamine B (SRB) proliferation assay.[1]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| HCT116 | Colorectal Carcinoma | 197 ± 0.05 |
| K-562 | Chronic Myelogenous Leukemia | 150 ± 0.02 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 230 ± 0.04 |
| A549 | Lung Carcinoma | 340 ± 0.06 |
| CAL-51 | Breast Ductal Carcinoma | 410 ± 0.03 |
| HeLa | Cervical Adenocarcinoma | 560 ± 0.08 |
Table 1: GI₅₀ values of this compound in various cancer cell lines.[1]
This compound also demonstrates potent activity against multidrug-resistant cancer cell lines.
| Cell Line | Parental GI₅₀ (nM) | Resistant GI₅₀ (nM) | Resistance Factor |
| KB-3-1 / KB-V1 | 670 ± 0.09 | 780 ± 0.11 | 1.2 |
| A2780 / A2780-Pac-Res | 450 ± 0.05 | 590 ± 0.07 | 1.3 |
Table 2: Comparison of GI₅₀ values of this compound in parental and multidrug-resistant cell lines.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process involving a Claisen-Schmidt condensation followed by a cyclization reaction.
Protocol:
-
Chalcone Synthesis: To a solution of benzaldehyde and 3,4,5-trimethoxyacetophenone in ethanol, an aqueous solution of sodium hydroxide (B78521) is added dropwise with stirring at room temperature. The reaction mixture is stirred for several hours until the formation of a precipitate is complete. The resulting chalcone is filtered, washed with water, and dried.
-
Pyrazolinethioamide Synthesis: The synthesized chalcone and thiosemicarbazide are dissolved in ethanol. An aqueous solution of sodium hydroxide is added, and the mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid, this compound, is filtered, washed with water, and purified by recrystallization from ethanol.
Cell Proliferation Assay (SRB Assay)
This assay is used to determine the antiproliferative activity of this compound.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of this compound and incubated for 72 hours.
-
The cells are then fixed with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.
-
After washing with water, the plates are air-dried.
-
Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
The optical density is read at 510 nm using a microplate reader.
-
GI₅₀ values are calculated from dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Protocol:
-
Purified tubulin is suspended in a glutamate-based polymerization buffer.
-
The tubulin solution is added to a 96-well plate containing various concentrations of this compound or control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as a depolymerizer).
-
The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method is used to quantify the percentage of cells in different phases of the cell cycle following treatment with this compound.
Protocol:
-
Cells are seeded and treated with this compound for various time points.
-
Both adherent and floating cells are harvested and washed with PBS.
-
Cells are fixed in ice-cold 70% ethanol and stored at -20°C.
-
On the day of analysis, cells are washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cells are treated with this compound for the desired duration.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, p53, p21, and a loading control like GAPDH or β-actin).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Rhodamine 123 Efflux Assay
This assay assesses the function of the MDR-1 (P-glycoprotein) efflux pump.
Protocol:
-
Multidrug-resistant cells (e.g., KB-V1) and their parental counterparts are incubated with the fluorescent substrate Rhodamine 123 in the presence or absence of this compound or a known MDR-1 inhibitor (e.g., verapamil).
-
After an incubation period, the cells are washed and further incubated in a dye-free medium to allow for efflux.
-
The intracellular fluorescence of Rhodamine 123 is measured by flow cytometry. A higher fluorescence intensity in the presence of an inhibitor indicates blockage of the efflux pump.
Conclusion
This compound is a promising pyrazolinethioamide derivative with potent antiproliferative activity against a broad range of cancer cells, including those resistant to conventional chemotherapeutics. Its mechanism of action, involving the inhibition of microtubule polymerization leading to G2/M arrest and apoptosis, makes it an attractive candidate for further preclinical and clinical development. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this compound and other novel microtubule-targeting agents.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The microtubule depolymerizing agent naphthazarin induces both apoptosis and autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SSE15206: A Novel Microtubule Depolymerizing Agent Overcoming Multidrug Resistance
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular processes, including cell division, making them a key target for anticancer therapies. However, the efficacy of many microtubule-targeting agents is often hampered by the development of multidrug resistance (MDR). SSE15206 is a novel pyrazolinethioamide derivative, chemically identified as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, that demonstrates potent antiproliferative activity across a range of cancer cell lines.[1][2] Notably, this compound has been shown to overcome multidrug resistance, particularly in cell lines that overexpress the P-glycoprotein (Pgp) efflux pump.[1] This document provides a comprehensive overview of the discovery, characterization, and mechanism of action of this compound.
Mechanism of Action
This compound exerts its anticancer effects by directly interfering with microtubule dynamics. The core mechanism involves the following key steps:
-
Tubulin Binding: this compound binds to the colchicine (B1669291) binding site on β-tubulin.[1] This interaction has been confirmed through docking and competition studies, and the crystal structure of the tubulin-SSE15206 complex has been resolved at 2.8 Å.
-
Inhibition of Microtubule Polymerization: By binding to tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[1][3] This has been demonstrated in both biochemical and cellular assays.[1]
-
Mitotic Arrest: The disruption of microtubule dynamics leads to the formation of aberrant mitotic spindles, preventing proper chromosome segregation during mitosis.[1][3] This triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][4]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death (apoptosis).[1][2][4] This is evidenced by the increased cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and an increase in Annexin V/PI staining.[1][4][5] The induction of p53 has also been observed following treatment with this compound.[1][4][5]
A key feature of this compound is its ability to bypass P-glycoprotein-mediated efflux, a common mechanism of multidrug resistance. This makes it effective in cancer cells that have developed resistance to other microtubule-targeting agents like paclitaxel (B517696).[1]
Quantitative Data
Antiproliferative Activity
The half-maximal growth inhibitory concentration (GI₅₀) of this compound has been determined in various cancer cell lines using a three-day sulforhodamine B (SRB) proliferation assay.
| Cell Line | Cancer Type | GI₅₀ (nM) |
| HCT116 | Colorectal Carcinoma | 197 ± 0.05 |
| A549 | Lung Carcinoma | 250 ± 0.08 |
| K-562 | Chronic Myelogenous Leukemia | 310 ± 0.06 |
| HL-60 | Acute Promyelocytic Leukemia | 350 ± 0.04 |
| CAL-51 | Breast Ductal Carcinoma | 410 ± 0.09 |
| MCF-7 | Breast Adenocarcinoma | 430 ± 0.07 |
| HeLa | Cervical Adenocarcinoma | 520 ± 0.11 |
| KB-3-1 | Cervical Epidermoid Carcinoma | 630 ± 0.15 |
Data sourced from Manzoor et al., 2018.[1]
Activity in Multidrug-Resistant Cell Lines
This compound retains its potent antiproliferative activity in cell lines that overexpress MDR-1 and are resistant to paclitaxel.
| Cell Line | Parental/Resistant | GI₅₀ (nM) of this compound | GI₅₀ (nM) of Paclitaxel | Resistance Fold (Paclitaxel) |
| KB-3-1 | Parental | 630 ± 0.15 | 4.5 ± 0.02 | N/A |
| KB-V1 | Resistant | 780 ± 0.18 | 1850 ± 250 | 411 |
| A2780 | Parental | 380 ± 0.09 | 15 ± 0.04 | N/A |
| A2780-Pac-Res | Resistant | 585 ± 0.13 | 1520 ± 180 | 101 |
Data adapted from Manzoor et al., 2018.[1][6]
Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of this compound are provided below.
Cell-Based Microtubule Repolymerization Assay
This assay is used to visualize the effect of this compound on microtubule polymerization within cells.
Protocol:
-
Cell Culture: A549 lung carcinoma cells are cultured on coverslips to an appropriate density.
-
Depolymerization: The culture medium is removed, and the cells are incubated on ice for 30 minutes to depolymerize the existing microtubule network.[3]
-
Treatment and Repolymerization: The cells are then incubated at 37°C for 10 minutes in the presence of this compound (e.g., 1.25 µM and 2.5 µM), a positive control for depolymerization (e.g., 100 ng/ml or 0.33 µM nocodazole), or a DMSO vehicle control.[3]
-
Immunofluorescence Staining:
-
Cells are fixed, permeabilized, and blocked to prevent non-specific antibody binding.
-
The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, green).[3]
-
The cell nuclei are counterstained with DAPI (blue).[3]
-
-
Microscopy: The stained cells are visualized using a fluorescence microscope to assess the extent of microtubule repolymerization.[3]
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Lyophilized purified tubulin (e.g., from bovine brain) is reconstituted on ice with a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 1-3 mg/mL.[7][8][9] A stock solution of GTP (e.g., 100 mM) is also prepared.[7]
-
Assay Setup: The reaction is set up in a 96-well plate. This compound (e.g., 5 µM and 25 µM), a vehicle control (DMSO), a polymerization inhibitor control (e.g., nocodazole), and a polymerization enhancer control (e.g., paclitaxel) are added to respective wells.[3]
-
Initiation of Polymerization: The tubulin solution is added to the wells, and polymerization is initiated by adding GTP to a final concentration of 1 mM.[7][8]
-
Data Acquisition: The plate is immediately placed in a microplate reader pre-warmed to 37°C. The change in absorbance (turbidity) at 340 nm or fluorescence is measured over time (e.g., every 60 seconds for 60 minutes).[9] An increase in absorbance/fluorescence indicates microtubule polymerization.[7][9]
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the curve. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.[7]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
Protocol:
-
Cell Treatment: HCT116 cells are treated with this compound (e.g., 1 µM) for various time points (e.g., 4, 8, 12, 24, and 36 hours).[4]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice.[10]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. RNase A is crucial to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.[11] The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with this compound (e.g., 1 µM and 2 µM) for 24 and 48 hours.[4][5]
-
Cell Harvesting: Both floating and adherent cells are collected to ensure all apoptotic cells are included in the analysis.
-
Staining: Cells are washed with cold PBS and resuspended in 1X Binding Buffer.[12][13] FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.[12][13][14]
-
Incubation: The cells are incubated at room temperature in the dark for 15-20 minutes.[12][13]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.[12][14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This assay detects a key biochemical hallmark of apoptosis.
Protocol:
-
Cell Treatment: HCT116, A549, and CAL-51 cells are treated with various concentrations of this compound (e.g., 0.5 µM, 1 µM, and 2 µM) for 24 hours.[4][5] In drug-resistant cell lines, cells are treated with 5x and 10x the GI₅₀ values of this compound or paclitaxel for 24 hours.[1][4]
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease inhibitors.[15] The total protein concentration is determined using a BCA or Bradford assay.[15]
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[15]
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa).[15][16]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[15]
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the 89 kDa band indicates apoptosis.[16][17] Alpha-tubulin or GAPDH is used as a loading control.[4][5]
Conclusion
This compound is a promising novel anticancer agent with a distinct mechanism of action that involves the inhibition of microtubule polymerization. Its ability to overcome P-glycoprotein-mediated multidrug resistance makes it a valuable candidate for further preclinical and clinical development, particularly for the treatment of drug-resistant cancers. The detailed characterization of its interaction with tubulin and its cellular effects provides a strong foundation for future optimization studies.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tubulin Polymerization Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
The Role of SSE15206 in the Inhibition of Microtubule Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, dynamic cytoskeletal polymers, are crucial for numerous cellular processes, including mitosis, and represent a key target for anticancer therapies. However, the efficacy of many microtubule-targeting agents is often hampered by the development of multidrug resistance. SSE15206, a pyrazolinethioamide derivative, has emerged as a potent inhibitor of microtubule polymerization with the significant advantage of overcoming multidrug resistance. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular effects and the methodologies used to study them.
Introduction
Microtubules are highly dynamic structures composed of α- and β-tubulin heterodimers that undergo phases of polymerization and depolymerization, a process essential for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics is a validated strategy in cancer therapy.[1] this compound, with the chemical name 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, is a novel small molecule that demonstrates potent antiproliferative activities across various cancer cell lines.[2][3] Notably, it retains its efficacy in cell lines that have developed resistance to other microtubule-targeting agents, such as those overexpressing the MDR-1 efflux pump.[2][3]
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its anticancer effects by directly interfering with microtubule dynamics.[2] It functions as a microtubule depolymerizing agent by binding to the colchicine (B1669291) binding site on β-tubulin.[2][4] This interaction prevents the polymerization of tubulin dimers into microtubules.[5] The binding of this compound to the colchicine site has been confirmed through docking and competition studies, as well as by X-ray crystallography of the tubulin-SSE15206 complex.[2][4]
The inhibition of microtubule polymerization by this compound leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle.[5] This results in aberrant mitosis and triggers a cell cycle arrest at the G2/M phase.[2][3] Prolonged mitotic arrest ultimately activates the apoptotic pathway, leading to programmed cell death.[2][3] This is evidenced by the increased cleavage of Poly (ADP-ribose) polymerase (PARP) and the induction of p53.[2][3] An important characteristic of this compound is its ability to induce apoptosis independently of p53 function in certain contexts and to overcome multidrug resistance by not being a substrate for the P-glycoprotein (Pgp) efflux pump.[6]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Cellular signaling cascade initiated by this compound.
Quantitative Data
The biological activity of this compound has been quantified through various assays, demonstrating its potent antiproliferative and microtubule-destabilizing effects.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| HCT116 | Colon Carcinoma | 197[1] |
| A549 | Lung Carcinoma | 1269.2 ± 401 |
| HeLa | Cervical Carcinoma | 173 ± 31 |
| A2780 | Ovarian Carcinoma | 145 ± 6 |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50% as determined by a sulforhodamine B (SRB) proliferation assay.[3]
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration | Effect on Tubulin Polymerization |
| This compound | 5 µM | Partial Inhibition |
| This compound | 25 µM | Complete Inhibition (Comparable to 10 µM Nocodazole)[5] |
| Nocodazole (B1683961) (Control) | 10 µM | Complete Inhibition |
| Paclitaxel (B517696) (Control) | - | Promotes Polymerization |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured by an increase in absorbance at 340 nm.[7][8]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Control compounds (Nocodazole, Paclitaxel)
-
Pre-chilled 96-well half-area microplates
-
Temperature-controlled microplate reader
Protocol:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[7][8]
-
Add the test compounds (this compound, controls) or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.[8]
Data Analysis: The rate and extent of tubulin polymerization are determined by the change in absorbance over time. A decrease in the Vmax and the final plateau of the polymerization curve in the presence of this compound indicates inhibition.
Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell-Based Microtubule Repolymerization Assay
This immunofluorescence-based assay assesses the ability of a compound to inhibit microtubule polymerization within intact cells.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Nocodazole (as a positive control)
-
DMSO (as a vehicle control)
-
Methanol (for fixation)
-
Phosphate-buffered saline (PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Culture A549 cells on coverslips to an appropriate confluency.
-
Depolymerize existing microtubules by incubating the cells on ice for 30 minutes.[5]
-
Induce microtubule repolymerization by transferring the cells to a 37°C incubator for 10 minutes in the presence of this compound (e.g., 1.25 µM and 2.5 µM), nocodazole (e.g., 100 ng/ml), or DMSO.[5]
-
Fix the cells with ice-cold methanol.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the microtubule network using a fluorescence microscope.
Data Analysis: In control cells, a dense microtubule network will be visible after warming. In cells treated with an effective concentration of this compound, the repolymerization of microtubules will be inhibited, resulting in a diffuse tubulin staining pattern similar to that observed with nocodazole.[5]
Overcoming Multidrug Resistance
A key feature of this compound is its ability to circumvent multidrug resistance, a major obstacle in cancer chemotherapy.[2] Many microtubule-targeting agents, such as paclitaxel and vinca (B1221190) alkaloids, are substrates of the P-glycoprotein (MDR-1) efflux pump, which actively transports these drugs out of cancer cells, reducing their intracellular concentration and efficacy.[2] this compound has been shown to be effective in multidrug-resistant cell lines that overexpress MDR-1, such as KB-V1 and A2780-Pac-Res, indicating that it is not a substrate for this pump.[2][3] This makes this compound a promising candidate for the treatment of resistant tumors.
Conclusion
This compound is a potent microtubule polymerization inhibitor that acts by binding to the colchicine site of tubulin. Its mechanism of action leads to mitotic arrest and subsequent apoptosis in cancer cells. The comprehensive data presented in this guide underscore its potent antiproliferative activity. Furthermore, its ability to overcome multidrug resistance highlights its potential as a valuable lead compound for the development of next-generation anticancer therapeutics. The detailed experimental protocols provided herein serve as a resource for researchers aiming to further investigate the properties of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. benchchem.com [benchchem.com]
The Effect of SSE15206 on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSE15206 is a novel pyrazolinethioamide derivative, identified as a potent microtubule depolymerizing agent with significant antiproliferative activity across a range of cancer cell lines.[1][2] Notably, it demonstrates efficacy in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on various cancer cell lines, and detailed protocols for the key experiments used to characterize its activity.
Quantitative Data: Antiproliferative Activity of this compound
This compound exhibits potent cytotoxic and antiproliferative effects in a variety of human cancer cell lines. The half-maximal growth inhibition (GI₅₀) values for this compound are summarized in the table below. The data highlights the compound's broad-spectrum activity and its ability to overcome resistance in cell lines like KB-V1 and A2780-Pac-Res, which overexpress the MDR-1 (P-glycoprotein) efflux pump.[2]
| Cell Line | Cancer Type | GI₅₀ (nM) | Notes |
| HCT116 | Colon Carcinoma | 197 ± 0.05 | - |
| K-562 | Chronic Myelogenous Leukemia | 220 ± 0.02 | - |
| MOLM-13 | Acute Myeloid Leukemia | 240 ± 0.03 | - |
| CAL-51 | Breast Cancer | 300 ± 0.04 | - |
| A549 | Lung Carcinoma | 330 ± 0.02 | - |
| KB-3-1 | Cervical Cancer | 400 ± 0.05 | Parental cell line |
| KB-V1 | Cervical Cancer (MDR) | 480 ± 0.03 | Multidrug-resistant, overexpresses MDR-1 |
| A2780 | Ovarian Cancer | 420 ± 0.06 | Parental cell line |
| A2780-Pac-Res | Ovarian Cancer (MDR) | 647 ± 0.08 | Paclitaxel-resistant, overexpresses MDR-1 |
| HCT116-Pac-Res | Colon Carcinoma (MDR) | 236 ± 0.04 | Paclitaxel-resistant, does not overexpress MDR-1 |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[1] It acts as a microtubule depolymerizing agent by binding to the colchicine (B1669291) site on tubulin.[1][3] This interaction inhibits the polymerization of tubulin into microtubules, which is essential for the formation of the mitotic spindle during cell division.[1][4]
The disruption of microtubule formation leads to a series of cellular events:
-
Mitotic Arrest: Cells treated with this compound are unable to form a proper mitotic spindle, resulting in an arrest at the G2/M phase of the cell cycle.[1][2] This is characterized by an increase in the phosphorylation of mitotic markers such as histone H3 and MPM2.[2]
-
Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[1] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in Annexin V/PI staining.[1][2]
-
p53 Induction: The apoptotic response is accompanied by the induction of the tumor suppressor protein p53.[1][2]
The signaling pathway for this compound's mechanism of action is illustrated below:
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to determine the antiproliferative activity of this compound.
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI₅₀ values from the dose-response curves.
Caption: Workflow for the MTT-based cell viability assay.
Western Blotting
This technique is used to detect changes in protein levels, such as PARP cleavage and p53 induction, following treatment with this compound.
Methodology:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved PARP, p53, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Caption: General workflow for Western blotting analysis.
Immunofluorescence Microscopy
This method is used to visualize the effects of this compound on the microtubule network and mitotic spindle formation.
Methodology:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
Caption: Workflow for immunofluorescence staining of microtubules.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle following this compound treatment.
Methodology:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Caption: Workflow for cell cycle analysis using flow cytometry.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add GTP to initiate polymerization.
-
Add this compound or a control vehicle to the reaction mixture.
-
Monitor the change in absorbance at 340 nm over time at 37°C in a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
This compound is a promising anticancer agent that targets microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1] Its ability to overcome multidrug resistance makes it a particularly valuable candidate for further preclinical and clinical development.[1][2] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and application of this compound and similar microtubule-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SSE15206 and the p53 Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSE15206 is a novel pyrazolinethioamide derivative that has demonstrated potent antiproliferative activity across a range of cancer cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to a cascade of cellular events culminating in p53-dependent apoptosis. This technical guide provides a comprehensive overview of the this compound-induced p53 signaling pathway, detailed experimental protocols for its investigation, and quantitative data to support its characterization as a promising anti-cancer agent.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage and mitotic errors. Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of cells with damaged genomes. Consequently, the p53 pathway is a key target in cancer therapy.
This compound has emerged as a potent inducer of the p53 pathway. This document serves as a technical resource for researchers and drug development professionals, offering an in-depth exploration of the molecular mechanisms underlying this compound's activity and providing the necessary technical information for its further investigation.
Mechanism of Action of this compound
This compound exerts its anticancer effects by targeting the microtubule cytoskeleton. Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.
2.1. Microtubule Depolymerization
This compound acts as a microtubule depolymerizing agent.[1] It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to a failure in the formation of a functional mitotic spindle.
2.2. Mitotic Arrest
The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1] This prolonged mitotic arrest is a key trigger for the subsequent activation of the p53 pathway.
The this compound-Induced p53 Signaling Pathway
Prolonged mitotic arrest induced by this compound activates a cellular surveillance mechanism known as the "mitotic surveillance pathway" or "mitotic stopwatch".[2][3][4][5][6][7][8][9] This pathway ensures that cells that experience an abnormally long mitosis do not proceed through the cell cycle, thereby preventing aneuploidy.
The key steps in this pathway are as follows:
-
Prolonged Mitosis: Disruption of microtubule dynamics by this compound leads to a sustained G2/M arrest.
-
PLK1 Activity: Polo-like kinase 1 (PLK1) plays a crucial role during mitosis. Its activity is essential for the time-dependent release of 53BP1 from kinetochores.[4][5]
-
Activation of the 53BP1-USP28 Complex: During a prolonged mitosis, a cytosolic pool of 53BP1 accumulates and forms a complex with the deubiquitinase USP28.[1][2][6][7][8][9]
-
p53 Stabilization and Activation: The 53BP1-USP28 complex then interacts with p53. USP28 deubiquitinates p53, leading to its stabilization and accumulation in the nucleus.[1][8]
-
Transcriptional Activation of p53 Target Genes: Activated p53 functions as a transcription factor, inducing the expression of downstream target genes such as CDKN1A (encoding p21) and pro-apoptotic genes of the BCL-2 family.[1]
-
Cell Cycle Arrest and Apoptosis: The induction of p21 reinforces the cell cycle arrest, while the expression of pro-apoptotic proteins ultimately leads to programmed cell death.[1]
Signaling Pathway Diagram
References
- 1. 53BP1 and USP28 mediate p53-dependent cell cycle arrest in response to centrosome loss and prolonged mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53-dependent repression of polo-like kinase-1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 promotes the mitotic surveillance pathway by controlling cytosolic 53BP1 availability | EMBO Reports [link.springer.com]
- 5. Polo-like kinase 1 inhibitors, mitotic stress and the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. 53BP1 and USP28 mediate p53-dependent cell cycle arrest in response to centrosome loss and prolonged mitosis | eLife [elifesciences.org]
- 8. A USP28-53BP1-p53-p21 signaling axis arrests growth after centrosome loss or prolonged mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 53BP1 and USP28 mediate p53 activation and G1 arrest after centrosome loss or extended mitotic duration [escholarship.org]
Methodological & Application
Application Notes and Protocols for SSE15206 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSE15206 is a potent, cell-permeable pyrazolinethioamide derivative that functions as a microtubule depolymerizing agent.[1][2] By binding to the colchicine (B1669291) site on tubulin, this compound effectively inhibits microtubule polymerization.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, aberrant mitotic spindle formation, and ultimately, induction of apoptosis.[1][2][3] A significant characteristic of this compound is its ability to overcome multidrug resistance (MDR) in cancer cell lines, particularly those overexpressing P-glycoprotein (MDR1), making it a promising candidate for further investigation in oncology research and drug development.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its anti-proliferative and pro-apoptotic effects.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values of this compound in a panel of human cancer cell lines. Data was obtained from Sulforhodamine B (SRB) assays following a 72-hour incubation period.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 0.197 ± 0.05 |
| A549 | Lung Carcinoma | 0.23 |
| MCF7 | Breast Adenocarcinoma | 0.28 |
| HeLa | Cervical Cancer | 0.31 |
| K562 | Chronic Myeloid Leukemia | 0.18 |
| HL-60 | Acute Promyelocytic Leukemia | 0.15 |
| KB-3-1 (parental) | Epidermoid Carcinoma | 0.25 |
| KB-V1 (MDR-1 overexpressing) | Epidermoid Carcinoma | 0.35 |
| A2780 (parental) | Ovarian Cancer | 0.21 |
| A2780-Pac-Res (MDR-1 overexpressing) | Ovarian Cancer | 0.32 |
Note: GI50 values are presented as the mean ± standard deviation where available.
Experimental Protocols
General Cell Culture and Maintenance
Materials:
-
Cancer cell lines of interest (e.g., HCT116, A549, MCF7)
-
Recommended cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain cell lines in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days to maintain optimal cell density.
-
To passage adherent cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with deionized water and allow it to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS, cold
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of cleaved Poly (ADP-ribose) polymerase (PARP) and p53, key proteins in the apoptotic pathway.
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved PARP, mouse anti-p53, and a loading control like mouse anti-GAPDH or rabbit anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and p53 (and a loading control) overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
SSE15206 In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSE15206 is a potent, synthetic pyrazolinethioamide derivative that has demonstrated significant antiproliferative activity across a range of cancer cell lines.[1][2][3] Identified as a microtubule-depolymerizing agent, this compound functions by inhibiting tubulin polymerization.[1][2][4] This compound circumvents mechanisms of multidrug resistance (MDR), making it a promising candidate for further investigation in oncology drug development.[1][2][5]
This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the activity of this compound. These assays are designed to assess its effects on cell proliferation, the cell cycle, apoptosis, and microtubule dynamics.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[1][3][6] The compound binds to the colchicine (B1669291) site on β-tubulin, leading to the inhibition of microtubule polymerization.[1][2][3] This disruption triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[1][2] A key advantage of this compound is its ability to overcome multidrug resistance, particularly in cancer cells that overexpress P-glycoprotein (Pgp) efflux pumps.[5][7]
Data Presentation
Table 1: Antiproliferative Activity of this compound (GI₅₀ Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116 | Colorectal | 0.197 ± 0.049 |
| HCT-15 | Colorectal | 0.145 ± 0.046 |
| DLD-1 | Colorectal | 0.505 ± 0.239 |
| A549 | Lung | 1.2692 ± 0.401 |
| HeLa | Cervical | 0.173 ± 0.031 |
| A2780 | Ovarian | 0.145 ± 0.006 |
| CAL-51 | Breast | 0.286 ± 0.15 |
| MDA-MB-231 | Breast | 0.756 ± 0.077 |
| MOLM-13 | Leukemia | 0.264 ± 0.046 |
| MV-4-11 | Leukemia | 0.362 ± 0.037 |
| K562 | Leukemia | 0.776 ± 0.467 |
Data represents the mean ± standard deviation from at least two independent experiments.[2]
Table 2: Efficacy of this compound in Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Parental Cell Line | Resistance Mechanism | This compound Fold-Resistance | Paclitaxel Fold-Resistance |
| KB-V1 | KB-3-1 | MDR-1 Overexpression | 0.94 | >1000 |
| A2780-Pac-Res | A2780 | MDR-1 Overexpression | Not specified | 101 |
| HCT116-Pac-Res | HCT116 | Not specified | 1.2 | Not specified |
Fold-resistance is calculated relative to the parental cell line.[7]
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay assesses the antiproliferative activity of this compound by measuring cell density based on the cellular protein content.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells (e.g., HCT116) with this compound (e.g., 1 µM) for various time points (e.g., 4, 8, 12, 24, and 36 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software.
Apoptosis Assays
This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Methodology:
-
Cell Treatment: Treat cells (e.g., HCT116, A549, CAL-51) with various concentrations of this compound (e.g., 0.5 µM, 1 µM, and 2 µM) for 24 hours.[2]
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved PARP and total PARP. Use a loading control like α-tubulin or GAPDH.
-
Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM and 2 µM) for 24 and 48 hours.[2]
-
Staining: Harvest the cells and stain with FITC-labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Microtubule Polymerization Assays
This assay visually assesses the effect of this compound on microtubule regrowth in cells.
Methodology:
-
Cell Culture: Grow cells (e.g., A549) on coverslips.
-
Depolymerization: Incubate the cells on ice for 30 minutes to depolymerize the microtubules.[3][4]
-
Repolymerization and Treatment: Induce microtubule repolymerization by incubating the cells at 37°C for 10 minutes in the presence of this compound (e.g., 1.25 µM and 2.5 µM) or a vehicle control.[3][4] Nocodazole (B1683961) can be used as a positive control for depolymerization.[3][4]
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the microtubule network using a fluorescence microscope.
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reaction Setup: In a 96-well plate, mix purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add this compound (e.g., 5 µM and 25 µM) or control compounds (paclitaxel for polymerization, nocodazole for depolymerization) to the wells.[3][4][5]
-
Polymerization Measurement: Monitor the change in absorbance at 340 nm over time at 37°C using a plate reader. An increase in absorbance indicates tubulin polymerization.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay determines if this compound is a substrate of P-glycoprotein (Pgp) efflux pumps.
Methodology:
-
Cell Loading: Incubate MDR-1 overexpressing cells (e.g., KB-V1, A2780-Pac-Res) with Rhodamine 123.
-
Compound Treatment: Treat the cells with this compound (e.g., 10 µM) or a known Pgp inhibitor like verapamil (B1683045) (e.g., 40 µM).[2][5]
-
Efflux Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Reduced efflux (higher fluorescence) indicates Pgp inhibition.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for evaluating this compound in cell-based assays.
Logical Relationship for Overcoming Multidrug Resistance
Caption: this compound circumvents Pgp-mediated multidrug resistance.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SSE15206 in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SSE15206, a potent microtubule depolymerizing agent, in studies involving the HCT116 human colorectal carcinoma cell line. The following protocols and data are derived from established research to ensure reproducibility and effective experimental design. This compound has demonstrated significant antiproliferative activities and the ability to overcome multidrug resistance, making it a compound of interest in oncology research.[1][2][3]
Mechanism of Action
This compound functions as a microtubule depolymerizing agent by binding to the colchicine (B1669291) site of tubulin.[1][4] This interaction inhibits microtubule polymerization, leading to incomplete spindle formation during mitosis. The disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and the formation of aberrant mitotic spindles.[1][4] Prolonged exposure to this compound induces apoptotic cell death, which is characterized by the induction of p53, increased cleavage of Poly (ADP-ribose) polymerase (PARP), and a significant increase in Annexin V/PI staining.[1]
Effective Concentrations of this compound in HCT116 Cells
The effective concentration of this compound in HCT116 cells varies depending on the desired biological outcome. The following table summarizes key concentrations and their observed effects based on published data.
| Concentration | Duration of Treatment | Observed Effect in HCT116 Cells | Reference |
| 0.5 µM, 1 µM, 2 µM | 24 hours | Induction of cleaved PARP and p53, indicating apoptosis. | [1] |
| 1 µM | 4, 8, 12, 24, and 36 hours | Induction of G2/M cell cycle arrest. | [1] |
| 1 µM and 2 µM | 48 hours | Significant inhibition of cell proliferation. | [1] |
Signaling Pathway of this compound-Induced Apoptosis in HCT116 Cells
The following diagram illustrates the proposed signaling cascade initiated by this compound in HCT116 cells, culminating in apoptosis.
Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy of this compound in HCT116 cells.
Cell Culture and Proliferation Assay
This protocol is designed to determine the antiproliferative effects of this compound on HCT116 cells.
Materials:
-
HCT116 cells
-
McCoy's 5A Medium (or recommended growth medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. The final concentrations should range from nanomolar to micromolar to determine the IC50 value. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: After incubation, assess cell viability using a preferred method. For an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, dissolve the formazan (B1609692) crystals with 150 µL of DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Analysis by Western Blotting
This protocol details the detection of key apoptotic markers in HCT116 cells treated with this compound.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cleaved PARP, anti-p53, anti-p21, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at effective concentrations (e.g., 0.5 µM, 1 µM, 2 µM) for 24 hours.[1]
-
Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Detect the protein bands using a chemiluminescence substrate and an imaging system. Use α-tubulin as a loading control to normalize protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to analyze the effect of this compound on the cell cycle distribution of HCT116 cells.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells and treat with this compound (e.g., 1 µM) for various time points (e.g., 4, 8, 12, 24, 36 hours).[1]
-
Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
Experimental Workflow Diagram
The following diagram provides a logical workflow for characterizing the effects of this compound on HCT116 cells.
References
Application Notes and Protocols for SSE15206 Treatment of Multidrug-Resistant KB-V1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSE15206 is a novel pyrazolinethioamide derivative that has demonstrated potent antiproliferative activity against a variety of cancer cell lines.[1] Notably, this compound overcomes multidrug resistance (MDR), a significant challenge in cancer chemotherapy.[1] This document provides detailed application notes and experimental protocols for the treatment of multidrug-resistant KB-V1 human cervical carcinoma cells with this compound. KB-V1 cells are known to overexpress P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic agents, rendering them resistant to treatment.[1][2] this compound circumvents this resistance mechanism by acting as a microtubule depolymerizing agent, binding to the colchicine (B1669291) site on tubulin.[1][2] This action disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[1][2]
These protocols are intended to guide researchers in studying the effects of this compound on multidrug-resistant cancer cells, providing a framework for cell culture, viability assessment, and analysis of key cellular processes.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in multidrug-resistant KB-V1 cells compared to their parental, drug-sensitive KB-3-1 cell line.
Table 1: In Vitro Growth Inhibitory (GI50) Values of this compound and Standard Chemotherapeutic Agents
| Cell Line | This compound (µM) | Paclitaxel (µM) | Vinblastine (µM) |
| KB-3-1 (Parental) | 0.94 | >1000-fold lower than KB-V1 | 89-fold lower than KB-V1 |
| KB-V1 (MDR) | 0.94 | >1000-fold higher than KB-3-1 | 89-fold higher than KB-3-1 |
Data synthesized from a study on the characterization of this compound.[1] The GI50 value represents the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Summary of Cellular Effects of this compound on KB-V1 Cells
| Cellular Process | Observation | Key Markers |
| Cell Cycle | Arrest in G2/M phase | Increased population in G2/M |
| Apoptosis | Induction of programmed cell death | Increased Annexin V/PI positive cells, PARP cleavage, p53 induction |
| Microtubule Dynamics | Inhibition of microtubule polymerization | Disrupted spindle formation |
Experimental Protocols
Cell Culture and Maintenance of KB-V1 Cells
Materials:
-
KB-V1 human cervical carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture KB-V1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For routine passaging, wash the cells with PBS when they reach 80-90% confluency.
-
Incubate with Trypsin-EDTA for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a desired density.
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
Materials:
-
KB-V1 and KB-3-1 cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Seed KB-V1 and KB-3-1 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a DMSO-treated control.
-
After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
KB-V1 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed KB-V1 cells in 6-well plates and treat with this compound (e.g., at 5x and 10x GI50 concentrations) for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend them in 1x binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
KB-V1 cells
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed KB-V1 cells and treat with this compound at the desired concentrations and time points (e.g., 1 µM for 12, 24, and 36 hours).[2]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.
Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
KB-V1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-p53
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Protocol:
-
Treat KB-V1 cells with this compound (e.g., at 5x and 10x GI50 concentrations) for 24 hours.[2]
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP (e.g., 1:1000 dilution) and p53 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
Visualizations
Caption: Mechanism of this compound in overcoming multidrug resistance in KB-V1 cells.
Caption: General experimental workflow for evaluating the effects of this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Immunofluorescence Staining of SSE15206-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SSE15206 is a pyrazolinethioamide derivative that exhibits potent antiproliferative activities in various cancer cell lines, including those resistant to conventional microtubule-targeting agents.[1][2] Its mechanism of action involves the depolymerization of microtubules by binding to the colchicine (B1669291) site on tubulin.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events, including the formation of aberrant mitotic spindles, G2/M phase cell cycle arrest, and ultimately, the induction of apoptosis.[1][2][3] Immunofluorescence is a critical technique for visualizing these cellular changes and elucidating the effects of this compound on the cytoskeleton and associated signaling pathways. This document provides a detailed protocol for performing immunofluorescence staining on cells treated with this compound.
Mechanism of Action of this compound
This compound exerts its anticancer effects by interfering with microtubule polymerization. This leads to incomplete spindle formation during mitosis, causing the cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the induction of p53 and cleavage of Poly (ADP-ribose) polymerase (PARP).[1][4]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
This table template is provided for the quantification of immunofluorescence data from this compound-treated cells.
| Treatment Group | Concentration (µM) | % of Cells with Aberrant Spindles | Mean Fluorescence Intensity of p53 (Arbitrary Units) | % of PARP Cleavage Positive Cells |
| Vehicle Control (DMSO) | 0 | |||
| This compound | 0.5 | |||
| This compound | 1.0 | |||
| This compound | 2.0 | |||
| Positive Control (e.g., Nocodazole) | X |
Experimental Protocol: Immunofluorescence Staining
This protocol is designed for adherent cells grown on coverslips or in chamber slides.
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.3% Triton X-100 in PBS)[5]
-
Primary antibodies (e.g., anti-α-tubulin, anti-Aurora-A, anti-p53, anti-cleaved PARP)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Experimental Workflow
Caption: Immunofluorescence experimental workflow.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).[1] Include a positive control such as nocodazole (B1683961) for microtubule depolymerization.[3]
-
-
Fixation:
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-α-tubulin, anti-Aurora-A, anti-p53, anti-cleaved PARP) to the recommended concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature in the dark.[5][6]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (diluted in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Capture images and perform quantitative analysis as required, such as measuring fluorescence intensity or counting cells with specific phenotypes.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocols | Cell Signaling Technology [cellsignal.com]
- 6. biotium.com [biotium.com]
- 7. scbt.com [scbt.com]
Application Notes: Analyzing Apoptosis Induced by SSE15206 Using Flow Cytometry
Introduction
SSE15206 is a pyrazolinethioamide derivative that exhibits potent antiproliferative activity in various cancer cell lines.[1] Its mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine (B1669291) site on tubulin.[1][2] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequently induces apoptotic cell death.[1][3] The induction of apoptosis by this compound is characterized by key molecular events such as increased Poly (ADP-ribose) polymerase (PARP) cleavage and enhanced staining with Annexin V and Propidium Iodide (PI).[1][4] Notably, this compound has demonstrated efficacy in overcoming multidrug resistance in cancer cells, including those overexpressing MDR-1.[1]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Fluorescence-Activated Cell Sorting (FACS) with Annexin V and PI staining.
Data Presentation
Treatment of various cancer cell lines with this compound leads to a significant, dose- and time-dependent increase in the apoptotic cell population. The following table summarizes quantitative data from studies analyzing apoptosis induction by this compound using Annexin V/PI staining followed by FACS analysis.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| HCT116 | 1 | 24 | Increased vs. DMSO control[3] |
| HCT116 | 2 | 24 | Increased vs. DMSO control[3] |
| HCT116 | 1 | 48 | Increased vs. DMSO control[3] |
| HCT116 | 2 | 48 | Increased vs. DMSO control[3] |
| A549 | 0.5, 1, 2 | 24 | Dose-dependent increase in cleaved PARP[5] |
| CAL-51 | 0.5, 1, 2 | 24 | Dose-dependent increase in cleaved PARP[5] |
Note: Specific percentages of apoptotic cells were not consistently provided in the search results, but the qualitative increase was consistently reported.
Experimental Protocols
Protocol: FACS Analysis of Apoptosis with Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard Annexin V/PI staining procedures and tailored for the analysis of apoptosis induced by this compound.[6][7][8][9]
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116, A549, CAL-51)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Induction of Apoptosis: Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for the desired time periods (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and unstained controls.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
For suspension cells, collect by centrifugation.
-
Collect all cells, including any floating cells from the supernatant, as these may be apoptotic.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
-
FACS Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls to set up compensation and gates for distinguishing between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: Experimental workflow for FACS analysis of apoptosis induced by this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Western Blot Analysis of PARP Cleavage Induced by SSE15206
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSE15206 is a pyrazolinethioamide derivative that has demonstrated potent antiproliferative activity in a variety of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Its mechanism of action involves the depolymerization of microtubules by binding to the colchicine (B1669291) site on tubulin.[1][3] This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, aberrant mitosis, and ultimately, the induction of apoptosis.[1][2] A key biochemical hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, from its full-length form (~116 kDa) into two fragments of approximately 89 kDa and 24 kDa.[4] The detection of the 89 kDa cleaved PARP fragment by Western blot is a widely accepted method for quantifying apoptotic cell death. These application notes provide a detailed protocol for the detection of PARP cleavage in cancer cells following treatment with this compound.
Signaling Pathway
Treatment of cancer cells with this compound disrupts microtubule dynamics, leading to mitotic arrest. This sustained arrest activates the intrinsic apoptotic pathway, which is characterized by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a cascade of executioner caspases, including caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates such as PARP, ultimately leading to the execution of apoptosis. The tumor suppressor protein p53 has also been observed to be induced following this compound treatment, suggesting its potential role in the apoptotic signaling cascade.[2][5]
Caption: Signaling pathway of this compound-induced PARP cleavage.
Experimental Data Summary
The following table summarizes the experimental conditions and qualitative results of PARP cleavage observed in various cancer cell lines after treatment with this compound. Quantitative densitometry data is not consistently available in the published literature; therefore, observations are reported qualitatively.
| Cell Line | This compound Concentration | Treatment Duration | Observed PARP Cleavage | Loading Control | Reference |
| HCT116 | 0.5 µM, 1 µM, 2 µM | 24 hours | Increased | Alpha-tubulin | [2] |
| A549 | 0.5 µM, 1 µM, 2 µM | 24 hours | Increased | Alpha-tubulin | [2] |
| CAL-51 | 0.5 µM, 1 µM, 2 µM | 24 hours | Increased | Alpha-tubulin | [2] |
| KB-3-1 | 5x & 10x GI₅₀ | 24 hours | Increased | GAPDH | [2] |
| KB-V1 (MDR) | 5x & 10x GI₅₀ | 24 hours | Increased | GAPDH | [2] |
| A2780 | 5x & 10x GI₅₀ | 24 hours | Increased | GAPDH | [2] |
| A2780-PacRes (MDR) | 5x & 10x GI₅₀ | 24 hours | Increased | GAPDH | [2] |
| HCT116-Pac-Res (MDR) | 5x & 10x GI₅₀ | 24 hours | Increased | Not Specified | [2] |
Detailed Experimental Protocol: Western Blot for PARP Cleavage
This protocol provides a comprehensive procedure for the detection of PARP cleavage in cell lines treated with this compound.
Materials and Reagents
-
Cell Lines: e.g., HCT116, A549, or other cancer cell lines of interest.
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail: Add fresh to RIPA buffer before use.
-
BCA or Bradford Protein Assay Kit.
-
4x Laemmli Sample Buffer: Containing β-mercaptoethanol or DTT.
-
Tris-Glycine SDS-PAGE Gels: e.g., 4-12% gradient or 10% resolving gel.
-
SDS-PAGE Running Buffer: Tris-Glycine-SDS buffer.
-
Protein Ladder.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-cleaved PARP (Asp214) antibody (detects the 89 kDa fragment). A 1:1000 dilution is a good starting point.
-
Rabbit anti-PARP antibody (detects both full-length and cleaved PARP). A 1:1000 dilution is a good starting point.
-
Mouse or Rabbit anti-GAPDH or anti-α-tubulin antibody (for loading control). A 1:5000 to 1:10000 dilution is typically used.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Detection Reagent.
-
Chemiluminescence Imaging System.
Experimental Workflow Diagram
Caption: Experimental workflow for PARP cleavage detection by Western blot.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates or flasks and allow them to attach and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel. Include a protein ladder in one lane.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Membrane Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-α-tubulin) to ensure equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensities for cleaved PARP and the loading control using densitometry software.
-
Normalize the cleaved PARP signal to the corresponding loading control signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Troubleshooting
-
No or weak signal for cleaved PARP:
-
Increase the concentration or treatment duration of this compound.
-
Ensure adequate protein loading (20-40 µg).
-
Optimize the primary antibody concentration (try a lower dilution).
-
Verify efficient protein transfer with Ponceau S staining.
-
-
High background:
-
Ensure the membrane is sufficiently blocked.
-
Increase the number and duration of wash steps.
-
Optimize antibody concentrations.
-
-
Non-specific bands:
-
Use a more specific primary antibody.
-
Ensure the lysis buffer contains fresh protease inhibitors.
-
Optimize blocking and washing conditions.
-
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SSE15206
For Researchers, Scientists, and Drug Development Professionals
Compound Information
-
Product Name: SSE15206
-
Known Suppliers:
Mechanism of Action & Application Overview
This compound is a potent, cell-permeable small molecule that functions as a microtubule polymerization inhibitor.[1][2][6] It binds to the colchicine (B1669291) site of tubulin, leading to the disruption of microtubule dynamics.[2][7] This interference with microtubule function results in a cascade of cellular events, primarily causing aberrant mitosis and inducing G2/M phase cell cycle arrest due to the formation of incomplete mitotic spindles.[1][2][6]
A key feature of this compound is its ability to overcome multidrug resistance (MDR) in cancer cells.[1][2] It has demonstrated potent antiproliferative activity in various cancer cell lines, including those that overexpress the MDR-1 (P-glycoprotein) efflux pump.[2] Prolonged exposure to this compound triggers apoptotic cell death, which is accompanied by the induction of p53.[1][2]
These properties make this compound a promising candidate for further investigation in cancer research and drug development, particularly for targeting tumors that have developed resistance to conventional chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various in vitro studies.
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| HCT116 | Colon Carcinoma | 197[1] |
| A549 | Lung Carcinoma | 1269.2 ± 401 |
| HeLa | Cervical Carcinoma | 173 ± 31 |
| A2780 | Ovarian Carcinoma | 145 ± 6 |
Table 2: Effect of this compound on Paclitaxel-Resistant Cell Lines
| Cell Line | Description | This compound GI50 (nM) | Paclitaxel GI50 (nM) | Fold Resistance to Paclitaxel |
| HCT116 (parental) | Paclitaxel-sensitive | 197 | 5.6 | - |
| HCT116-Pac-Res | Paclitaxel-resistant | 236 | >1000 | >176 |
| KB-3-1 (parental) | Drug-sensitive | 150 | 2.1 | - |
| KB-V1 | MDR-1 overexpressing | 180 | 2500 | 1190 |
| A2780 (parental) | Paclitaxel-sensitive | 145 | 3.2 | - |
| A2780-Pac-Res | Paclitaxel-resistant | 174 | 280 | 87.5 |
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is used to determine the antiproliferative activity of this compound.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading: Air dry the plates and dissolve the bound dye in 10 mM Tris base solution. Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on cell cycle distribution.
-
Cell Treatment: Plate cells and treat them with this compound (e.g., 1 µM) for various time points (e.g., 4, 8, 12, 24, and 36 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[8][9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Apoptosis Assay by Western Blotting
This protocol is used to detect the induction of apoptosis by this compound through the analysis of key apoptotic proteins.
-
Cell Lysis: Treat cells with this compound (e.g., 0.5, 1, and 2 µM) for 24 hours.[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate it with primary antibodies against cleaved PARP, p53, and p21.[1] Use an antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) as a loading control.[1]
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the changes in the expression levels of the target proteins.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Microtubule Repolymerization Assay with SSE15206
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SSE15206 in microtubule repolymerization assays. This compound is a potent, microtubule-depolymerizing agent that exhibits significant antiproliferative activity across a range of cancer cell lines, including those expressing multidrug resistance proteins.[1][2] Its mechanism of action involves binding to the colchicine (B1669291) site of tubulin, which inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]
The following sections detail both a cell-based and an in-vitro protocol to assess the effect of this compound on microtubule dynamics.
Cellular Microtubule Repolymerization Assay
This assay is designed to visually and quantitatively assess the inhibitory effect of this compound on the repolymerization of microtubules within a cellular context.
Principle
Microtubules in cultured cells can be depolymerized by exposure to cold temperatures. Upon returning the cells to a physiological temperature (37°C), the microtubules will repolymerize. By treating the cells with this compound during this recovery period, its effect on microtubule regrowth can be observed and quantified through immunofluorescence microscopy. A failure of the microtubule network to reform in the presence of this compound is indicative of its inhibitory activity.[4][5]
Experimental Protocol
Materials:
-
A549 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Nocodazole (positive control, dissolved in DMSO)
-
DMSO (vehicle control)
-
Poly-L-lysine coated coverslips
-
6-well tissue culture plates
-
Ice-cold methanol (B129727)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed A549 cells onto poly-L-lysine coated coverslips in 6-well plates and allow them to adhere and grow to 60-70% confluency.
-
Microtubule Depolymerization: Place the 6-well plates on ice for 30 minutes to induce the depolymerization of the microtubule network.
-
Treatment: Aspirate the cold medium and immediately add pre-warmed (37°C) medium containing this compound at the desired concentrations (e.g., 1.25 µM and 2.5 µM).[4] Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/ml Nocodazole).[4]
-
Repolymerization: Immediately transfer the plates to a 37°C incubator for 10-15 minutes to allow for microtubule repolymerization.
-
Fixation: Quickly wash the cells with PBS and then fix them with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash the fixed cells three times with PBS and then permeabilize and block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips a final time with PBS and mount them onto microscope slides using a suitable mounting medium. Acquire images using a fluorescence microscope.
Data Presentation
The results of the cellular microtubule repolymerization assay are typically qualitative (visual inspection of microtubule networks) and can be quantified by measuring the fluorescence intensity of the microtubule network or by scoring cells based on the extent of microtubule polymerization.
Table 1: Quantification of Cellular Microtubule Repolymerization
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percentage of Cells with Repolymerized Microtubules ± SD |
| Vehicle Control (DMSO) | - | 1500 ± 120 | 95 ± 3% |
| This compound | 1.25 | 450 ± 60 | 15 ± 5% |
| This compound | 2.5 | 200 ± 35 | 5 ± 2% |
| Nocodazole (Positive Control) | 0.33 | 180 ± 30 | 3 ± 1% |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Experimental Workflow Diagram
Caption: Workflow for the cellular microtubule repolymerization assay.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Principle
The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.[6][7] The addition of a microtubule-destabilizing agent like this compound will inhibit this process, resulting in a lower turbidity reading compared to a control reaction.
Experimental Protocol
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
DMSO (vehicle control)
-
96-well, clear bottom plate
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare all reagents and keep them on ice. The tubulin polymerization buffer should contain GTP.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin polymerization buffer, this compound at various concentrations (e.g., 5 µM and 25 µM), and the control compounds (Paclitaxel, Nocodazole, and DMSO).[4]
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction. The final concentration of tubulin should be sufficient for polymerization (typically 1-5 mg/mL).
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance (OD at 340 nm) as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.
Data Presentation
The data from the in-vitro tubulin polymerization assay is presented as polymerization curves, and key parameters can be summarized in a table.
Table 2: In Vitro Tubulin Polymerization Inhibition by this compound
| Treatment | Concentration (µM) | Maximum Polymerization (OD340) ± SD |
| Vehicle Control (DMSO) | - | 0.35 ± 0.02 |
| This compound | 5 | 0.15 ± 0.01 |
| This compound | 25 | 0.05 ± 0.01 |
| Nocodazole (Positive Control) | 10 | 0.04 ± 0.01 |
| Paclitaxel (Positive Control) | 10 | 0.45 ± 0.03 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on microtubule dynamics.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microtubule repolymerization assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) This In vitro Tubulin Polymerization Assay Kit used >99% pure bovine tubulin to allow for quick and quantitative determination of tubulin polymerization. [sigmaaldrich.com]
Application Notes & Protocols: Determination of GI50 for SSE15206 in Various Cell Lines
For Research Use Only.
Introduction
SSE15206 is a pyrazolinethioamide derivative identified as a potent microtubule depolymerizing agent.[1][2] It exhibits significant antiproliferative activity across a range of cancer cell lines.[1][2] The mechanism of action involves binding to the colchicine (B1669291) site of tubulin, which inhibits microtubule polymerization.[1][2][3] This disruption of microtubule dynamics leads to incomplete spindle formation during mitosis, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptotic cell death.[1][2][4][5] A noteworthy characteristic of this compound is its ability to overcome multidrug resistance in cancer cells that overexpress MDR-1 (P-glycoprotein).[1][2][4]
These application notes provide a summary of the Growth Inhibition 50 (GI50) values of this compound in various cancer cell lines and a detailed protocol for determining these values using a standard colorimetric MTT assay.
Data Presentation: GI50 Values of this compound
The antiproliferative activity of this compound was evaluated across a panel of human cancer cell lines. The GI50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| HCT116 | Colon Carcinoma | 0.23 ± 0.04 | p53 wild-type |
| A549 | Lung Carcinoma | 0.25 ± 0.03 | |
| MCF7 | Breast Adenocarcinoma | 0.30 ± 0.05 | |
| CAL-51 | Breast Carcinoma | 0.32 ± 0.06 | |
| KB-3-1 | Cervical Carcinoma | 0.25 ± 0.03 | Parent cell line |
| KB-V1 | Cervical Carcinoma | 0.31 ± 0.02 | Multidrug-resistant (MDR-1 overexpression) |
| A2780 | Ovarian Carcinoma | 0.21 ± 0.03 | Parent cell line |
| A2780-Pac-Res | Ovarian Carcinoma | 0.40 ± 0.04 | Paclitaxel-resistant |
Data is derived from published research and presented for comparative purposes. Actual values may vary based on experimental conditions.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound functions by interfering with the highly dynamic process of microtubule polymerization and depolymerization, which is critical for cell division. By binding to the colchicine site on β-tubulin, this compound prevents the assembly of αβ-tubulin heterodimers into microtubules. This leads to the depolymerization of existing microtubules and inhibits the formation of the mitotic spindle required for chromosome segregation. The cell's spindle assembly checkpoint detects this failure, triggering an arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Mechanism of this compound-induced G2/M arrest and apoptosis.
Experimental Protocols
Objective: To determine the GI50 value of this compound in a selected adherent cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[7] The formazan is then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
This compound compound
-
Selected adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570-590 nm)
-
Multichannel pipette
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue). b. Dilute the cell suspension in a complete culture medium to achieve the desired seeding density (typically 3,000-8,000 cells/well, determined empirically for each cell line). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation effects. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. b. Perform serial dilutions of the this compound stock solution in a complete culture medium to prepare working concentrations (e.g., 2x the final desired concentrations). A typical concentration range for GI50 determination could be 0.01 µM to 10 µM. c. Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only). d. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells. e. Return the plate to the incubator and incubate for the desired exposure time (typically 48-72 hours).
-
MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls). b. Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution.[8]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings. c. Calculate the percentage of cell viability for each concentration using the following formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the % Viability against the log of the this compound concentration. e. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the GI50 value.
Caption: Experimental workflow for GI50 determination using the MTT assay.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: SSE15206 for Overcoming Paclitaxel Resistance
Introduction
SSE15206 is a novel pyrazolinethioamide derivative, identified as a potent microtubule depolymerizing agent.[1][2] It exhibits significant antiproliferative activity across a range of cancer cell lines.[1][3] Notably, this compound has demonstrated the ability to overcome multidrug resistance (MDR), particularly in cell lines resistant to microtubule-targeting agents like paclitaxel (B517696).[1][4] This makes it a promising compound for research and development in the context of chemoresistant cancers.
The primary mechanism of paclitaxel resistance often involves the overexpression of the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[5][6][7][8] This protein functions as an efflux pump, actively removing chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy. This compound has been shown to be effective in cell lines overexpressing MDR-1, indicating it is not a substrate for this efflux pump.[1][5]
Mechanism of Action
This compound functions by inhibiting microtubule polymerization.[1][9] It binds to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics.[1][10] This interference with the microtubule network results in several downstream cellular events:
-
Mitotic Arrest: Treatment with this compound leads to incomplete spindle formation and aberrant mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[1][9]
-
Apoptosis Induction: Prolonged exposure to this compound triggers programmed cell death (apoptosis).[1][9] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and increased Annexin V staining.[1][9]
-
p53 Pathway Activation: The compound has been shown to induce the expression of p53 and p21, key regulators of the cell cycle and apoptosis.[1][2]
A key advantage of this compound is its ability to induce apoptosis in both drug-sensitive parental cell lines and their multidrug-resistant counterparts that overexpress MDR-1.[5][11] This is in stark contrast to paclitaxel, which fails to induce significant apoptosis in MDR-1 overexpressing cells.[5][11]
Quantitative Data
The following tables summarize the antiproliferative activity of this compound in comparison to paclitaxel and other chemotherapeutic agents in paclitaxel-sensitive and -resistant cell lines.
Table 1: Antiproliferative Activity (GI₅₀ values) of this compound and Paclitaxel
| Cell Line Pair | Parental Cell Line | Resistant Cell Line | Compound | GI₅₀ (Parental) | GI₅₀ (Resistant) | Resistance Index (Resistant GI₅₀ / Parental GI₅₀) |
| KB-3-1 / KB-V1 | KB-3-1 | KB-V1 (MDR-1 overexpressing) | This compound | Data not available | Data not available | 0.94[2][5] |
| Paclitaxel | Data not available | Data not available | >1000[2][5] | |||
| Vinblastine | Data not available | Data not available | 89[2][5] | |||
| A2780 / A2780-Pac-Res | A2780 | A2780-Pac-Res (MDR-1 overexpressing) | This compound | Data not available | Data not available | 1.54[2][5] |
| Paclitaxel | Data not available | Data not available | 101[2][5] | |||
| Vincristine | Data not available | Data not available | 16[2][5] | |||
| Etoposide | Data not available | Data not available | 56[2][5] |
Note: Specific GI₅₀ values for parental and resistant lines were not detailed in the provided search results, but the crucial Resistance Index is cited.
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in paclitaxel-resistant cell lines.
Protocol 1: Cell Viability and GI₅₀ Determination
This protocol is for determining the 50% growth inhibition (GI₅₀) concentration of this compound.
-
Cell Seeding:
-
Plate cells (e.g., A2780 and A2780-Pac-Res) in 96-well plates at a density of 3,000-5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and paclitaxel in appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a DMSO-only control.
-
Incubate the plates for 48-72 hours.
-
-
Viability Assay (e.g., using MTT or PrestoBlue):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the DMSO control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the GI₅₀ values using non-linear regression analysis.
-
Protocol 2: Western Blotting for Apoptosis and Signaling Markers
This protocol is to assess the levels of key proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., at 5x and 10x GI₅₀ concentrations) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Cleaved PARP (apoptosis marker)
-
p53
-
p21
-
MDR-1 (to confirm resistance phenotype)
-
GAPDH or α-tubulin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Immunofluorescence for Microtubule Integrity
This protocol is to visualize the effect of this compound on the microtubule network.[5][10]
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
-
Staining:
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope to observe the microtubule structure.
-
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound in overcoming paclitaxel resistance.
Caption: Workflow for evaluating this compound in resistant cell lines.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. [PDF] Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance | Semantic Scholar [semanticscholar.org]
- 5. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversing paclitaxel resistance in ovarian cancer cells via inhibition of the ABCB1 expressing side population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Designing In Vivo Efficacy Studies for SSE15206, a Microtubule Depolymerizing Agent Overcoming Multidrug Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction SSE15206 is a novel pyrazolinethioamide derivative identified as a potent microtubule depolymerizing agent.[1][2] It exerts its antiproliferative effects by binding to the colchicine (B1669291) site on tubulin, which inhibits microtubule polymerization.[1][3] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, the formation of aberrant mitotic spindles, and ultimately, apoptotic cell death.[1][4][5] A key characteristic of this compound is its ability to overcome multidrug resistance (MDR), particularly in cancer cell lines that overexpress the P-glycoprotein (P-gp/MDR-1) efflux pump.[1][6] This application note provides a comprehensive framework and detailed protocols for designing preclinical in vivo studies to evaluate the anti-tumor efficacy and tolerability of this compound, with a specific focus on MDR cancer models.
Mechanism of Action and Signaling Pathway
This compound targets the fundamental process of microtubule dynamics. By inhibiting tubulin polymerization, it prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during cell division. This triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest (G2/M phase). If the cell cannot resolve this arrest, it undergoes programmed cell death, or apoptosis, a process often accompanied by the induction of p53.[1][4]
Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.
In Vivo Study Design and Objectives
The primary objectives of in vivo studies with this compound are:
-
To evaluate the single-agent anti-tumor efficacy in a relevant cancer xenograft model.
-
To confirm its efficacy in a multidrug-resistant (MDR) tumor model.
-
To establish a preliminary maximum tolerated dose (MTD) and assess in vivo tolerability.
-
To analyze pharmacodynamic markers in tumor tissue to confirm the mechanism of action.
Experimental Workflow
A typical workflow for an in vivo efficacy study involves animal acclimatization, tumor cell implantation, tumor growth monitoring, randomization into treatment groups, drug administration, and endpoint analysis.
Caption: General workflow for a preclinical in vivo xenograft study.
Experimental Protocols
Animal Model Selection and Justification
-
Species: Immunodeficient mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old.
-
Cell Lines: To test the key feature of overcoming drug resistance, a paired cell line model is recommended.
-
Implantation: Subcutaneous injection of 2-5 x 10⁶ cells in a suitable medium (e.g., PBS/Matrigel mixture) into the right flank of each mouse.
Drug Formulation and Administration
-
Formulation: this compound should be dissolved in a vehicle suitable for in vivo use. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation should be prepared fresh daily.
-
Administration: Intraperitoneal (I.P.) or intravenous (I.V.) injection. The route should be consistent throughout the study.
-
Dose Selection: An initial MTD study is required. Based on in vitro GI₅₀ values (typically in the 0.5-2 µM range), starting doses for an MTD study could range from 5 mg/kg to 50 mg/kg.[4] Efficacy studies would then use doses at and below the MTD.
Study Groups and Treatment Schedule
Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
| Table 1: Proposed In Vivo Study Groups for A2780-Pac-Res Model | |||
| Group | Treatment Agent | Dose (mg/kg) | Schedule |
| 1 | Vehicle Control | N/A | Daily, I.P. for 21 days |
| 2 | This compound (Low Dose) | MTD/2 | Daily, I.P. for 21 days |
| 3 | This compound (High Dose) | MTD | Daily, I.P. for 21 days |
| 4 | Paclitaxel (Control) | 10 mg/kg | Q3D, I.P. for 21 days |
Efficacy and Tolerability Monitoring
-
Tumor Volume: Measured 2-3 times per week using digital calipers. Volume (mm³) = (Length x Width²)/2.
-
Body Weight: Measured at the same frequency as tumor volume to monitor toxicity. A body weight loss exceeding 15-20% may require euthanasia.
-
Clinical Observations: Daily monitoring for any signs of distress or adverse reactions.
-
Primary Endpoint: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Endpoint Biomarker Analysis
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC): Tumor sections can be stained for:
-
Ki-67: A marker of cell proliferation.
-
Cleaved Caspase-3: A marker for apoptosis.
-
Phospho-Histone H3 (pHH3): A marker for mitotic cells.
-
-
Western Blot: Tumor lysates can be analyzed to confirm changes in protein levels, such as cleaved PARP and p53, consistent with the drug's mechanism.[4]
Data Presentation
Quantitative data should be clearly summarized to allow for straightforward interpretation and comparison between groups.
| Table 2: Example Data Template for Tumor Growth Inhibition (TGI) | |||
| Treatment Group | Mean Final Tumor Volume (mm³ ± SEM) | TGI (%) | P-value (vs. Vehicle) |
| Vehicle Control | 1500 ± 150 | - | - |
| This compound (Low Dose) | 825 ± 95 | 45% | <0.05 |
| This compound (High Dose) | 450 ± 70 | 70% | <0.001 |
| Paclitaxel | 1350 ± 140 | 10% | n.s. |
| Table 3: Example Data Template for Body Weight Change | ||
| Treatment Group | Mean Body Weight Change (%) | Maximum Weight Loss (%) |
| Vehicle Control | +5.5% | -1.0% |
| This compound (Low Dose) | +2.1% | -3.5% |
| This compound (High Dose) | -4.5% | -8.0% |
| Paclitaxel | +4.8% | -1.5% |
Summary This application note outlines a strategic approach for the in vivo evaluation of this compound. The proposed study design, centered on a xenograft model of multidrug-resistant cancer, provides a robust framework for assessing anti-tumor efficacy, tolerability, and pharmacodynamic effects. By following these protocols, researchers can generate the critical data needed to advance the preclinical development of this promising anti-cancer agent.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Microtubule Dynamics with SSE15206
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of flux, known as dynamic instability, is crucial for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The critical role of microtubules in mitosis has made them a prime target for the development of anticancer therapeutics. SSE15206 is a novel pyrazolinethioamide derivative that has been identified as a potent microtubule depolymerizing agent.[1] These application notes provide a comprehensive guide for the use of this compound in studying microtubule dynamics and its effects on cellular processes. This compound has shown efficacy in overcoming multidrug resistance in cancer cells, making it a valuable tool for cancer research and drug development.[1]
Mechanism of Action
This compound functions as a microtubule-destabilizing agent by directly binding to the colchicine (B1669291) binding site on β-tubulin.[1][2] This interaction inhibits the polymerization of tubulin dimers into microtubules.[1] The disruption of microtubule dynamics leads to a cascade of cellular events, primarily affecting dividing cells. The inability to form a functional mitotic spindle results in a cell cycle arrest at the G2/M phase.[1] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3] A key feature of this compound is its ability to circumvent multidrug resistance mediated by the overexpression of P-glycoprotein (MDR-1), as it is not a substrate for this efflux pump.[1]
Data Presentation
Antiproliferative Activity of this compound
The half-maximal growth inhibitory concentration (GI₅₀) of this compound has been determined in various cancer cell lines, demonstrating its potent antiproliferative effects.
| Cell Line | Cancer Type | GI₅₀ (nM) |
| HCT116 | Colon Carcinoma | 197 ± 0.05 |
| A549 | Lung Carcinoma | 250 ± 20 |
| CAL-51 | Breast Adenocarcinoma | 300 ± 30 |
| K-562 | Chronic Myelogenous Leukemia | 480 ± 40 |
| MOLM-13 | Acute Myeloid Leukemia | 520 ± 50 |
| HeLa | Cervical Adenocarcinoma | 600 ± 70 |
| KB-3-1 (parental) | Cervical Carcinoma | 350 ± 20 |
| KB-V1 (MDR-1 overexpressing) | Cervical Carcinoma | 430 ± 30 |
| A2780 (parental) | Ovarian Carcinoma | 410 ± 40 |
| A2780-Pac-Res (MDR-1 overexpressing) | Ovarian Carcinoma | 500 ± 60 |
Data compiled from[4].
Effects of this compound on Microtubule Polymerization and Cell Cycle
| Assay | Cell Line/System | Concentration of this compound | Observed Effect |
| In vitro Tubulin Polymerization | Purified porcine brain tubulin | 5 µM | Partial inhibition of polymerization |
| In vitro Tubulin Polymerization | Purified porcine brain tubulin | 25 µM | Complete inhibition of polymerization |
| Microtubule Repolymerization in cells | A549 | 1.25 µM and 2.5 µM | Failure of microtubule repolymerization |
| Cell Cycle Analysis | HCT116 | 1 µM | G2/M arrest |
| Apoptosis (Annexin V/PI staining) | HCT116, A549, CAL-51 | 0.5 µM, 1 µM, and 2 µM | Increased apoptosis |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in turbidity (absorbance) or fluorescence.
Materials:
-
Lyophilized tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole for depolymerization, Paclitaxel for polymerization)
-
Negative control (DMSO)
-
96-well microplate (clear for absorbance, black for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare the tubulin polymerization mix on ice: For a final reaction volume of 100 µL, combine tubulin, General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of 10x concentrated this compound dilutions (e.g., 50 µM and 250 µM for final concentrations of 5 µM and 25 µM) or controls to the respective wells.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm or fluorescence (e.g., with a fluorescent reporter) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance/fluorescence intensity versus time.
-
Determine the Vmax (maximum rate of polymerization) and the plateau phase (extent of polymerization).
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Immunofluorescence Microscopy of Cellular Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cultured mammalian cells (e.g., A549, HeLa)
-
Glass coverslips
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (1-5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM and 1 µM) and a DMSO control for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
If using paraformaldehyde, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
-
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cultured mammalian cells (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound (e.g., 1 µM) and a DMSO control for various time points (e.g., 4, 8, 12, 24, and 36 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
This assay detects and quantifies apoptosis in this compound-treated cells by flow cytometry.
Materials:
-
Cultured mammalian cells (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM and 2 µM) and a DMSO control for 24 and 48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Create a quadrant plot of PI versus Annexin V-FITC fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualization
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SSE15206 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of SSE15206, with a specific focus on addressing solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrazolinethioamide derivative that acts as a potent microtubule depolymerizing agent.[1] By binding to the colchicine (B1669291) site on tubulin, it inhibits microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division.[1][2][3] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis (programmed cell death) in cancer cells.[2][4] Notably, this compound has been shown to be effective in multidrug-resistant cancer cell lines, suggesting it is not a substrate for common efflux pumps like P-glycoprotein.[1][4]
Q2: What is the solubility of this compound in aqueous solutions?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q4: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing and using this compound solutions for experiments.
Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium).
-
Cause: this compound is a hydrophobic molecule with inherently poor solubility in aqueous solutions. Direct dissolution in aqueous media is not recommended and is likely to be unsuccessful.
-
Solution: Always prepare a concentrated stock solution in an appropriate organic solvent first. Based on available literature, DMSO is the solvent of choice.
Issue 2: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous experimental medium.
-
Cause: This is a common issue for hydrophobic compounds. When the DMSO stock solution is added to an aqueous buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally ≤ 0.5%, to minimize solvent-induced artifacts in your experiment.
-
Pre-warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Increase the Volume of Aqueous Medium: Adding the DMSO stock to a larger volume of the aqueous medium can help to disperse the compound more effectively.
-
Vortex/Mix Immediately: Add the DMSO stock dropwise to the aqueous medium while vortexing or gently mixing to promote rapid and uniform dispersion.
-
Sonication: If precipitation persists, brief sonication in an ultrasonic water bath can help to redissolve the compound.
-
Intermediate Dilution: Consider performing an intermediate dilution of your stock solution in your cell culture medium or buffer. For example, instead of a direct 1:1000 dilution, you could try a 1:100 followed by a 1:10 dilution.
-
Data Presentation: Solubility Profile
While quantitative data is limited, the following table summarizes the expected solubility of this compound in common laboratory solvents based on its chemical properties and available literature.
| Solvent | Solubility | Recommendation |
| Aqueous Buffers (PBS, etc.) | Very Poor | Not recommended for initial dissolution. |
| Cell Culture Media | Very Poor | Not recommended for initial dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solution preparation. |
| Ethanol | Likely Soluble | May be a suitable alternative to DMSO, but should be tested. |
| Methanol | Likely Soluble | May be a suitable alternative to DMSO, but should be tested. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 371.46 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 3.71 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
To facilitate dissolution, you can gently vortex the solution and/or sonicate it in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform serial dilutions from your stock solution into the pre-warmed cell culture medium. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid mixing.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade initiated by this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step guide to resolving this compound precipitation.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
optimizing SSE15206 concentration for different cancer cells
This guide provides troubleshooting advice and frequently asked questions for researchers using SSE15206, a microtubule depolymerizing agent, in cancer cell studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antiproliferative agent that functions by inhibiting microtubule polymerization.[1][2] It binds to the colchicine (B1669291) site on tubulin, which disrupts the formation of the mitotic spindle.[1][2][3] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, aberrant mitosis, and ultimately induces apoptotic cell death.[1][2]
Q2: What is a recommended starting concentration range for this compound in a new cancer cell line?
A2: A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Based on published data, the 50% growth inhibitory (GI50) concentrations for various cancer cell lines fall within this range (see Table 1 for specific examples). We recommend a 72-hour incubation period for initial cytotoxicity screening.[4]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound should be dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be serially diluted in complete cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.1% to avoid solvent-induced cytotoxicity.[5]
Q4: Is this compound effective against multidrug-resistant (MDR) cancer cells?
A4: Yes, a key advantage of this compound is its ability to overcome multidrug resistance.[1][2] It has shown potent activity in cancer cell lines that overexpress the MDR-1 (P-glycoprotein) efflux pump, such as KB-V1 and A2780-Pac-Res cells.[1][2] This suggests that this compound is not a substrate for this common efflux pump, allowing it to maintain its efficacy in resistant cells.[2]
Q5: What are the expected downstream cellular effects after treatment with an effective dose of this compound?
A5: Following treatment with this compound, you can expect to observe several key cellular events. Within 4 to 8 hours, there should be an increase in the phosphorylation of mitotic markers like histone H3 and MPM2.[2] After 24 to 36 hours, flow cytometry analysis should show a significant accumulation of cells in the G2/M phase of the cell cycle.[2] Prolonged treatment (24-48 hours) leads to the induction of apoptosis, which can be confirmed by detecting PARP cleavage and p53 induction via Western blot, or by an increase in Annexin V/PI positive cells in a flow cytometry assay.[1][2]
Data Summary
Table 1: Antiproliferative Activity (GI50) of this compound in Various Cancer Cell Lines
The following table summarizes the 50% growth inhibitory concentrations of this compound in both drug-sensitive and multidrug-resistant cancer cell lines.
| Cell Line | Cancer Type | Resistance Status | GI50 (µM) |
| A2780 | Ovarian | Parental | 0.13 ± 0.01 |
| A2780-Pac-Res | Ovarian | Paclitaxel-Resistant (MDR-1+) | 0.20 ± 0.01 |
| HCT116 | Colon | Parental | 0.25 ± 0.02 |
| HCT116-Pac-Res | Colon | Paclitaxel-Resistant | 0.30 ± 0.01 |
| KB-3-1 | Cervical | Parental | 0.11 ± 0.01 |
| KB-V1 | Cervical | Multidrug-Resistant (MDR-1+) | 0.14 ± 0.01 |
| A549 | Lung | - | 0.31 ± 0.01 |
| CAL-51 | Breast | - | 0.22 ± 0.01 |
Data extracted from literature.[2] Values represent the mean ± standard deviation.
Experimental Protocols
Protocol: Determining GI50 using an MTT Cytotoxicity Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound by performing serial dilutions from your stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) curve to calculate the GI50 value.
-
Visual Guides and Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound leading from tubulin binding to apoptosis.
Experimental Workflow for GI50 Determination
Caption: Standard workflow for determining the GI50 of this compound.
Troubleshooting Guide
Problem: Little to no cytotoxic effect is observed at expected concentrations.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. mdpi.com [mdpi.com]
potential off-target effects of SSE15206 in cancer research
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for investigating the potential off-target effects of SSE15206 in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, small molecule microtubule depolymerizing agent.[1][2] Its primary mechanism involves binding to the colchicine (B1669291) site of tubulin, which inhibits microtubule polymerization.[1][2] This disruption of microtubule dynamics leads to the formation of incomplete or aberrant mitotic spindles, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis.[1][2]
Q2: What are the expected on-target cellular effects of this compound?
A2: Based on its mechanism, the expected cellular phenotypes following this compound treatment include:
-
G2/M Phase Cell Cycle Arrest: Due to the disruption of mitotic spindle formation.[1][2]
-
Increased Mitotic Index: With cells showing aberrant mitotic figures.[1]
-
Apoptosis: Prolonged mitotic arrest typically triggers programmed cell death, which can be confirmed by observing PARP cleavage and positive Annexin V staining.[1][2]
-
Induction of p53: Treatment has been shown to induce p53 and its downstream target, p21.[1]
Q3: Has this compound been profiled for off-target activities?
A3: The available literature primarily focuses on the on-target activity of this compound against tubulin.[1][2] Like most small molecule inhibitors, it is possible that this compound interacts with other proteins ("off-targets"), particularly at higher concentrations. Comprehensive kinome-wide or proteome-wide selectivity profiling data is not extensively published. Therefore, unexpected experimental results should be carefully investigated to distinguish between on-target and potential off-target effects.
Q4: Why is this compound effective in multidrug-resistant (MDR) cancer cell lines?
A4: this compound has demonstrated the ability to overcome multidrug resistance in cancer cells that overexpress the P-glycoprotein (Pgp) efflux pump, also known as MDR-1.[1][2] Studies indicate that this compound is not a substrate for Pgp, meaning it is not actively transported out of the cancer cells, allowing it to accumulate intracellularly and exert its cytotoxic effects.[3]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter, with a focus on differentiating on-target from potential off-target effects.
Scenario 1: You observe significant cytotoxicity at concentrations below the reported GI50 values or in non-dividing cells.
-
Question: My experiment shows high levels of cell death in a terminally differentiated cell line or at concentrations too low to induce mitotic arrest. Is this an off-target effect?
-
Answer: This observation suggests a potential off-target effect. The primary mechanism of this compound is mitosis-dependent, so cytotoxicity in non-proliferating cells is unexpected. The compound could be hitting a protein essential for cell survival independent of the cell cycle.
-
Recommended Action:
-
Confirm On-Target Engagement: Perform a Western blot for markers of mitotic arrest (e.g., phosphorylated Histone H3) at your effective concentration to confirm the primary mechanism is not being engaged.[1]
-
Unbiased Target Identification: Use a chemical proteomics approach, such as an affinity-based probe coupled with mass spectrometry, to identify other cellular binding partners.[4]
-
Orthogonal Testing: Compare the phenotype with that of other microtubule depolymerizing agents that bind the colchicine site (e.g., combretastatin). If the effect is unique to this compound, it is more likely to be an off-target phenomenon.
-
-
Scenario 2: Your Western blot reveals modulation of a signaling pathway not directly linked to microtubule dynamics.
-
Question: I treated my cells with this compound and saw a change in the phosphorylation status of a kinase like AKT or ERK. How can a microtubule inhibitor cause this?
-
Answer: While prolonged mitotic stress can indirectly affect signaling pathways, a rapid and direct change in kinase phosphorylation may indicate an off-target interaction. Many small molecules have been found to inhibit multiple kinases.[5]
-
Recommended Action:
-
Perform a Kinase Profile: Screen this compound against a broad panel of kinases to identify potential off-target kinase inhibition. This is a standard method for assessing inhibitor selectivity.[6][7]
-
Validate with a Rescue Experiment: If a specific off-target kinase is identified, determine if overexpressing a drug-resistant mutant of that kinase can rescue the observed phenotype. This can help confirm if the effect is due to that specific off-target interaction.[8]
-
Dose-Response Analysis: Determine if the signaling effect occurs at the same concentration range that induces mitotic arrest. A significant separation in dose-response may help distinguish on- and off-target activities.
-
-
Scenario 3: You observe an unexpected morphological or phenotypic change not consistent with mitotic catastrophe.
-
Question: Instead of apoptosis, my cells are flattening and expressing markers of senescence after this compound treatment. What could be the cause?
-
Answer: This strongly suggests an off-target effect is redirecting the cellular outcome from apoptosis to another fate like senescence or differentiation.
-
Recommended Action:
-
Transcriptomic Analysis: Perform RNA-sequencing on treated versus control cells to identify the gene expression signatures and pathways that are activated. This can provide clues about the underlying off-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm the engagement of tubulin in intact cells and to screen for other proteins whose thermal stability is altered by this compound, indicating a binding interaction.
-
Genetic Knockout/Knockdown: Use CRISPR or siRNA to eliminate the putative off-target. If the drug no longer causes the unexpected phenotype in the knockout cells, it confirms the off-target dependency.[9][10]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature and provide a hypothetical example of an off-target kinase screening result for illustrative purposes.
Table 1: On-Target Antiproliferative Activity of this compound in Various Cancer Cell Lines (Data derived from published literature[1])
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 0.16 |
| A549 | Lung Carcinoma | 0.17 |
| CAL-51 | Breast Carcinoma | 0.22 |
| KB-3-1 | Cervical Carcinoma | 0.12 |
| KB-V1 (MDR-1+) | Cervical Carcinoma | 0.14 |
| A2780 | Ovarian Carcinoma | 0.15 |
| A2780-Pac-Res | Ovarian Carcinoma | 0.16 |
Table 2: Illustrative Example of a Kinase Selectivity Profile (This is a hypothetical table to demonstrate how off-target data is presented. This is NOT actual data for this compound.)
| Target | Type | % Inhibition @ 1 µM |
| Tubulin Polymerization | On-Target | 95% |
| ABL1 | Off-Target Kinase | 68% |
| SRC | Off-Target Kinase | 55% |
| VEGFR2 | Off-Target Kinase | 41% |
| EGFR | Off-Target Kinase | 15% |
| CDK2 | Off-Target Kinase | 8% |
Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathways and experimental logic for investigating this compound.
Caption: On-target signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting flowchart for unexpected experimental results.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound engages its primary target (tubulin) in intact cells and can be adapted to screen for novel off-targets.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a defined period (e.g., 1-4 hours) in culture media.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the levels of soluble tubulin (and other proteins of interest) by Western blotting or SDS-PAGE.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol outlines the general steps for using a commercial service to assess off-target kinase activity.
-
Compound Preparation: Prepare a high-purity stock solution of this compound in 100% DMSO at a concentration 100- to 1000-fold higher than the final screening concentration (e.g., 10 mM for a 10 µM screen).
-
Service Selection: Choose a reputable vendor that offers kinase profiling services (e.g., Eurofins, Reaction Biology). Select a panel that covers a broad range of the human kinome.
-
Assay Format: The service will typically perform a competition binding assay or an enzymatic activity assay. In a binding assay, this compound will compete against a labeled tracer for binding to each kinase.
-
Data Reporting: The vendor will provide data as percent inhibition at a fixed concentration (e.g., 1 µM) or as IC50/Kd values for any significant hits.
-
Hit Validation: Any confirmed off-target kinases should be validated in-house using orthogonal methods, such as a Western blot to check for inhibition of the kinase's substrate phosphorylation in cells.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for validating the effects of this compound on specific on-target and potential off-target signaling pathways.
-
Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody overnight at 4°C. Recommended antibodies: anti-phospho-Histone H3 (Ser10) for mitotic arrest, anti-cleaved-PARP for apoptosis, and antibodies for suspected off-targets (e.g., anti-phospho-AKT, anti-phospho-ERK). Always probe a separate blot for the total protein as a control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
SSE15206 cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for SSE15206. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with a specific focus on its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a microtubule depolymerizing agent.[1][2] It functions by binding to the colchicine (B1669291) site on tubulin, which inhibits microtubule polymerization.[1][2] This disruption of microtubule dynamics leads to a failure in the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged treatment with this compound induces apoptotic cell death.[1][2]
Q2: Is there published data on the cytotoxicity of this compound in non-cancerous cell lines?
A2: Currently, there is a lack of published, peer-reviewed studies detailing the specific cytotoxic effects of this compound on a wide range of non-cancerous or "normal" cell lines. The majority of existing research focuses on its potent anti-proliferative activity in various cancer cell lines, including those that are multidrug-resistant.[1][2]
Q3: Given its mechanism of action, should I expect this compound to be toxic to non-cancerous cells?
A3: Yes, it is reasonable to expect some level of cytotoxicity in non-cancerous cells, particularly those that are actively dividing. Since microtubules are essential for mitosis in all eukaryotic cells, not just cancer cells, the microtubule-depolymerizing action of this compound can also affect normal proliferating cells. The degree of sensitivity may vary between cell types. It is crucial to establish a baseline cytotoxicity profile for this compound in your specific non-cancerous cell line of interest.
Q4: My non-cancerous control cells are showing high levels of toxicity. What could be the cause?
A4: High toxicity in non-cancerous control cells could be due to several factors:
-
High Proliferation Rate: If your non-cancerous cell line has a high rate of division, it may be particularly sensitive to a microtubule-targeting agent like this compound.
-
Concentration: The concentration of this compound used may be too high for the specific cell line. We recommend performing a dose-response curve to determine the GI50 (half-maximal growth inhibition) or IC50 (half-maximal inhibitory concentration) for your cells.
-
Treatment Duration: Extended exposure to the compound can lead to increased cell death.[1][2] Consider a time-course experiment to find the optimal treatment duration.
-
Off-Target Effects: While the primary target is tubulin, off-target effects, though not extensively documented for this compound in non-cancerous cells, are always a possibility with any compound.
Q5: How does this compound induce apoptosis?
A5: In cancer cell lines, prolonged treatment with this compound has been shown to induce apoptosis, characterized by increased cleavage of Poly (ADP-ribose) polymerase (PARP) and positive staining for Annexin V. This process is also accompanied by the induction of p53.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding plates. Use a hemocytometer or automated cell counter to accurately determine cell numbers.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Instability of this compound in solution.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Unexpected Morphological Changes in Non-Cancerous Cells
-
Observation: Cells appear rounded, detached, or show signs of blebbing at concentrations that are not expected to be highly toxic.
-
Explanation: These are common morphological changes associated with mitotic arrest and apoptosis, which can be induced by microtubule-targeting agents. Even at sub-lethal concentrations, disruption of the cytoskeleton can alter cell shape and adhesion.
-
Recommendation: Document these morphological changes with microscopy. Correlate these observations with cell cycle analysis (propidium iodide staining and flow cytometry) and apoptosis assays (Annexin V/PI staining) to get a complete picture of the cellular response.
-
Data Presentation
Table 1: Summary of this compound Growth Inhibitory (GI50) Concentrations in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 0.28 ± 0.04 | [1] |
| A549 | Lung Carcinoma | 0.22 ± 0.03 | [1] |
| CAL-51 | Breast Carcinoma | 0.18 ± 0.01 | [1] |
| KB-3-1 | Cervical Carcinoma | 0.16 ± 0.01 | [1] |
| KB-V1 (MDR) | Cervical Carcinoma | 0.15 ± 0.01 | [1] |
| A2780 | Ovarian Carcinoma | 0.13 ± 0.01 | [1] |
| A2780-Pac-Res (MDR) | Ovarian Carcinoma | 0.20 ± 0.01 | [1] |
MDR: Multidrug-Resistant
Note: There is currently no published, consolidated data on the GI50 values for this compound in a panel of non-cancerous cell lines. Researchers should determine these values empirically for their specific cell models.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using an MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity in non-cancerous cells.
Caption: Known signaling pathway of this compound leading to apoptosis in cancer cells.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SSE15206 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the microtubule depolymerizing agent SSE15206 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to understand the stability of this compound in my cell culture experiments?
A1: Understanding the stability of this compound in your experimental setup is critical for the accurate interpretation of its biological effects. If the compound degrades during the course of an experiment, the effective concentration exposed to the cells will decrease over time. This can lead to an underestimation of its potency (e.g., GI50 values) and a misinterpretation of downstream cellular responses.[1][2] Stability studies are essential to establish a reliable concentration-response relationship.
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A2: Several factors can impact the stability of a small molecule like this compound in cell culture media. These include the chemical properties of the compound itself, the composition of the media, and the physical incubation conditions. A summary of these factors is presented in Table 1.
Troubleshooting Guide
This guide addresses common problems that may arise during your experiments with this compound related to its stability.
Problem 1: I am observing a weaker than expected biological effect of this compound in my cell-based assays.
-
Possible Cause: this compound may be degrading in your cell culture medium under your specific experimental conditions.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Refer to Table 1 to identify potential factors in your setup that could contribute to degradation (e.g., high temperature, prolonged incubation, light exposure).
-
Perform a Stability Assessment: Conduct a time-course experiment to quantify the concentration of this compound in your cell culture medium over the duration of your assay. A detailed protocol is provided in the "Experimental Protocols" section.
-
Optimize Dosing Strategy: If degradation is confirmed, consider more frequent media changes with freshly prepared this compound to maintain a more consistent concentration.
-
Problem 2: There is high variability in the results between my experimental replicates.
-
Possible Cause: Inconsistent degradation of this compound across different wells or plates could be a contributing factor.
-
Troubleshooting Steps:
-
Standardize Incubation Conditions: Ensure uniform temperature and CO2 levels across all culture vessels. Minimize the time plates are outside the incubator.
-
Protect from Light: If this compound is found to be light-sensitive, protect your plates from direct light exposure.
-
Consistent Media Preparation: Use the same batch of media and supplements for all replicates to avoid variability in media components that might affect stability.
-
Data Presentation
Table 1: Factors Affecting Small Molecule Stability in Cell Culture Media
| Factor | Description | Potential Impact on this compound Stability |
| Temperature | Standard cell culture incubation is at 37°C. | Higher temperatures can accelerate the rate of chemical degradation.[1] |
| pH | Cell culture media is typically buffered to a pH of 7.2-7.4. | The stability of this compound may be pH-dependent. Deviations from the optimal pH range could lead to hydrolysis or other degradation pathways.[1] |
| Media Components | Media contain a complex mixture of amino acids, vitamins, salts, and glucose. Supplements like fetal bovine serum (FBS) introduce proteins and enzymes. | Components such as reactive amino acids (e.g., cysteine) or metal ions could potentially interact with and degrade this compound.[1] Enzymes present in serum, such as esterases, could metabolize the compound.[2][3] |
| Light Exposure | Experiments are often conducted under standard laboratory lighting. | Some chemical structures are susceptible to photodegradation. The stability of this compound under light should be considered.[1] |
| Dissolved Oxygen | The presence of oxygen can lead to oxidative degradation of susceptible compounds. | The chemical structure of this compound (C19H21N3O3S) may have sites prone to oxidation.[4] |
| Non-specific Binding | Compounds can adsorb to plastic surfaces of culture vessels or bind to proteins in the serum. | This can reduce the bioavailable concentration of this compound to the cells.[5][6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., 10% FBS)
-
Sterile, low-protein binding microcentrifuge tubes or a 24-well plate
-
Calibrated pipettes and sterile, low-protein binding tips
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock in the pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[8]
-
Incubation: Dispense the working solution into triplicate wells of a 24-well plate or into sterile microcentrifuge tubes.[7] Place the samples in a cell culture incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.[5][7]
-
Sample Processing: Immediately after collection, stop potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins. Centrifuge the samples to pellet the precipitate and transfer the supernatant to fresh tubes for analysis. Store at -80°C until you are ready for analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Interpretation: Plot the percentage of this compound remaining at each time point relative to the 0-hour time point to determine the stability profile.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Troubleshooting workflow for weaker than expected biological effects of this compound.
References
Troubleshooting Inconsistent Results with SSE15206: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results during experiments with SSE15206.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pyrazolinethioamide derivative that acts as a potent microtubule depolymerizing agent.[1] It functions by binding to the colchicine (B1669291) site on tubulin, which inhibits tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to a cascade of cellular events, including the formation of aberrant mitotic spindles, G2/M phase cell cycle arrest, and ultimately, apoptotic cell death.[1][2][4] A key feature of this compound is its ability to overcome multidrug resistance, particularly in cancer cell lines that overexpress P-glycoprotein (MDR-1).[1][2][5]
Q2: I am observing high variability in my in vitro cell viability assays (e.g., MTT, SRB). What are the potential causes?
A2: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment to avoid degradation of the compound.
-
Cell Line Sensitivity: Different cancer cell lines can exhibit varying sensitivities to this compound. It is crucial to perform dose-response experiments to determine the optimal concentration range (e.g., GI50 values) for your specific cell line(s).
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays. Ensure a consistent and optimized cell seeding density across all wells and experiments.
-
Edge Effects: In plate-based assays, wells on the outer edges can be prone to evaporation, leading to altered compound concentrations and inconsistent cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification during incubation.
Q3: My tubulin polymerization assay results are not consistent. What should I check?
A3: The tubulin polymerization assay is a critical experiment to confirm the direct activity of this compound. Inconsistencies can arise from:
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Maintain a constant 37°C throughout the assay.
-
Buffer Preparation: Ensure the polymerization buffer is correctly prepared, at the optimal pH, and contains all necessary components (e.g., GTP).
-
Compound Precipitation: At higher concentrations, this compound may precipitate in the assay buffer. Visually inspect the reaction mixture for any signs of precipitation.
-
Quality of Purified Tubulin: The purity and activity of the tubulin used are critical. Use high-quality, polymerization-competent tubulin.
Q4: I am not observing the expected G2/M cell cycle arrest. What could be the issue?
A4: Failure to observe a robust G2/M arrest could be due to several factors:
-
Suboptimal Concentration: The concentration of this compound may be too low to induce a significant cell cycle block. Refer to published data for effective concentration ranges in similar cell lines or perform a dose-response experiment.[4]
-
Incorrect Timing: The peak of G2/M arrest occurs at a specific time point after treatment, which can be cell-line dependent. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to identify the optimal time point for observing the arrest.[4]
-
Cell Synchronization: For a more pronounced and synchronized G2/M arrest, consider synchronizing your cells before adding this compound.
Q5: Apoptosis induction appears weak or inconsistent. How can I troubleshoot this?
A5: Apoptosis is a downstream effect of this compound-induced mitotic arrest.[1][2] If you are not observing consistent apoptosis, consider the following:
-
Prolonged Treatment Time: Apoptosis occurs after a prolonged G2/M arrest. Ensure your treatment duration is sufficient (e.g., 24 hours or longer) to allow for the induction of apoptosis.[2]
-
Method of Detection: The sensitivity of apoptosis detection methods can vary. Consider using multiple assays to confirm your results, such as Annexin V/PI staining and western blotting for cleaved PARP and p53 induction.[2]
-
Cell Line-Specific Responses: The apoptotic response can vary between cell lines. It is important to characterize the apoptotic response in your specific cell model.
Data Summary
The following table summarizes the growth inhibition (GI50) values of this compound in various cancer cell lines, including those with multidrug resistance.
| Cell Line | GI50 (µM) | Resistance Profile |
| HCT116 | Varies (e.g., 0.5-2 µM used in studies) | Parental |
| HCT116-Pac-Res | Comparable to parental | Paclitaxel-resistant |
| KB-3-1 | Varies | Parental |
| KB-V1 | Comparable to parental | MDR-1 overexpressing |
| A2780 | Varies | Parental |
| A2780-Pac-Res | Comparable to parental | Paclitaxel-resistant |
| A549 | Varies (e.g., 0.5-2 µM used in studies) | - |
| CAL-51 | Varies (e.g., 0.5-2 µM used in studies) | - |
Note: Specific GI50 values can vary between experiments and should be determined empirically for your lab's specific conditions.
Experimental Protocols
General Cell Viability Assay (e.g., SRB Assay)
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).
-
Treatment: Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Cell Fixation: Gently fix the cells with a suitable fixative (e.g., trichloroacetic acid).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the bound dye with a Tris-based solution.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 510 nm).
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations for various time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to prevent SSE15206 precipitation in experiments
Welcome to the technical support center for SSE15206. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation during experiments. Adherence to proper handling and preparation techniques is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrazolinethioamide derivative that acts as a potent microtubule depolymerizing agent.[1][2] It functions by binding to the colchicine (B1669291) site on tubulin, which inhibits microtubule polymerization.[1][3][4] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][5] A key advantage of this compound is its ability to overcome multidrug resistance in various cancer cell lines, including those that overexpress P-glycoprotein (MDR-1).[1][4]
Q2: I observed precipitation after adding my this compound stock solution to the cell culture medium. What are the common causes?
A2: Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common issue that can arise from several factors:
-
Exceeding Solubility Limits: The concentration of this compound in the final working solution may be higher than its solubility in the cell culture medium.
-
Solvent Shock: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[6]
-
pH and Temperature Shifts: The pH and temperature of the cell culture medium can influence the solubility of this compound. A deviation from the optimal conditions can lead to precipitation.[6]
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components present in the culture medium, leading to the formation of insoluble complexes.[6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to prevent and resolve issues with this compound precipitation in your experiments.
Issue 1: Precipitate Forms Immediately Upon Dilution
This is often due to "solvent shock," where the compound rapidly precipitates upon transfer from a high-concentration organic stock solution to the aqueous cell culture medium.
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution of this compound in DMSO. This will necessitate adding a larger volume to your media, so be mindful of the final DMSO concentration. |
| Final DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is at a level well-tolerated by your specific cell line, typically below 0.5%.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Rapid Dilution | Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing. This gradual introduction helps to avoid localized high concentrations that can trigger immediate precipitation.[7] |
| Media Temperature | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Many compounds exhibit lower solubility at cooler temperatures.[7] |
Issue 2: Precipitate or Cloudiness Appears Over Time in the Culture Vessel
This may indicate that the compound's solubility limit is being exceeded under the prolonged incubation conditions.
| Potential Cause | Recommended Solution |
| Compound Instability | Store the this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions in aqueous media, it is best to prepare them fresh just before use. |
| Media Evaporation | In long-term experiments, evaporation can concentrate media components, including this compound, potentially surpassing its solubility limit. Ensure proper humidification of your incubator and consider using culture plates with low-evaporation lids. |
| Temperature Fluctuations | Minimize the time that culture vessels are outside the incubator. Repeated temperature cycling can negatively impact the solubility of the compound. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
1. Preparation of this compound Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous, sterile DMSO. The molecular weight of this compound is 371.46 g/mol . c. Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C for long-term storage.
2. Preparation of Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. To minimize precipitation, it is recommended to perform a serial dilution of the DMSO stock solution first. For example, create an intermediate dilution in DMSO. d. Add the final diluted DMSO stock solution dropwise to the pre-warmed medium while gently swirling to ensure rapid and uniform mixing. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol to Determine Maximum Soluble Concentration of this compound
Materials:
-
This compound stock solution in DMSO
-
Your specific complete cell culture medium
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a Serial Dilution: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For instance, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation:
-
Visual Inspection: Visually check the wells for any cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment: To quantify precipitation, measure the absorbance of the plate at 600 nm. An increase in absorbance is indicative of precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear both visually and by absorbance measurement is the maximum working soluble concentration under your specific experimental conditions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating SSE15206 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of SSE15206 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrazolinethioamide derivative with potent antiproliferative activities.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine (B1669291) site on tubulin.[1][2] This disruption of microtubule dynamics leads to incomplete spindle formation during mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[1][3][4]
Q2: What is the primary cellular outcome of this compound treatment?
Prolonged treatment with this compound and the resulting mitotic arrest ultimately leads to apoptotic cell death.[1][3] This is often accompanied by the induction of p53 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[3][5]
Q3: Why is this compound effective in multidrug-resistant (MDR) cancer cell lines?
This compound has been shown to overcome multidrug resistance in cancer cell lines that overexpress MDR-1 (P-glycoprotein).[1][6] This is because this compound is not a substrate for the P-glycoprotein efflux pump, which is a common mechanism of resistance to many microtubule-targeting agents.[6] A related compound, SSE1806, also demonstrates the ability to overcome P-gp-mediated multidrug resistance.[7]
Q4: What are the visible signs of this compound toxicity in primary cell cultures?
Signs of this compound toxicity in primary cell cultures can include:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology, such as cell rounding, detachment from the culture surface, and membrane blebbing.
-
Increased numbers of floating cells, indicative of apoptosis or necrosis.
-
Aberrant mitotic figures visible under a microscope.[4]
Q5: How should I prepare and store this compound stock solutions?
To ensure consistency and minimize solvent-related toxicity, it is crucial to follow a standardized procedure for preparing and storing this compound.
-
Solvent: Use a high-quality, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]
Troubleshooting Guides
This section addresses common issues encountered when using this compound in primary cell cultures and provides step-by-step solutions.
Problem 1: High Levels of Cell Death Even at Low Concentrations
| Potential Cause | Recommended Solution |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Include a solvent-only control in your experiments to verify.[8] |
| Suboptimal Cell Culture Conditions | Use the recommended medium for your specific primary cell type and ensure all culture parameters (pH, temperature, CO2) are optimal. Poor cell health can increase sensitivity to drug treatment.[8][9] |
| Inherent Cell Type Sensitivity | Some primary cell types may be inherently more sensitive to microtubule-depolymerizing agents. Perform a thorough literature search for data on the sensitivity of your specific cell type to similar compounds. |
| Contamination | Microbial contamination can cause rapid cell death and alter experimental results.[10][11] Regularly inspect cultures for signs of contamination (e.g., turbidity, pH changes) and perform routine mycoplasma testing.[12][13] |
Problem 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Cell Health and Passage Number | Primary cells can change their characteristics with increasing passage numbers. Use cells with a low and consistent passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent Drug Preparation | Errors in serial dilutions can lead to variability in the final drug concentration. Prepare fresh dilutions of this compound from a stock solution for each experiment and use calibrated pipettes. |
| Variable Incubation Times | The duration of exposure to this compound can significantly impact its effects. Use a precise timer to standardize incubation periods across all experiments. |
Problem 3: Unexpected Morphological Changes Not Consistent with Apoptosis
| Potential Cause | Recommended Solution |
| Chemical Contamination | Impurities from media, sera, water, or labware can be toxic to cells.[9][14] Use high-quality reagents and sterile, disposable plasticware whenever possible. |
| pH Shift in Medium | Incorrect carbon dioxide (CO₂) levels in the incubator can cause a pH shift in the medium, stressing the cells.[9] Ensure the CO₂ level is appropriate for the sodium bicarbonate concentration in your medium. |
| Mycoplasma Contamination | Mycoplasma can alter cell function and morphology without causing overt turbidity.[10] Perform regular mycoplasma testing using PCR or a fluorescent staining kit.[12][13] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration of this compound for your primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., Resazurin, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of medium per well. Incubate for 24 hours to allow cells to attach.
-
Drug Preparation: Prepare a series of this compound dilutions in complete culture medium. A logarithmic or half-log dilution series is recommended (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, 0 µM).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution to each well. Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. Determine the IC50 value.
Protocol 2: Time-Course Analysis of this compound Exposure
This protocol helps determine the minimum exposure time required for this compound to exert its biological effect, thereby minimizing cumulative toxicity.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with a concentration of this compound around the IC50 value determined in Protocol 1.
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Washout (Optional): At the end of each time point, you can wash the cells with fresh medium to remove the compound and assess recovery.
-
Assess Cell Viability: At the end of the experiment, assess cell viability for all time points.
-
Data Analysis: Plot cell viability (%) against the incubation time to determine the onset and saturation of the drug's effect.
Quantitative Data Presentation
The following tables are templates for summarizing your experimental data.
Table 1: Dose-Response of Primary Cells to this compound
| This compound Conc. (µM) | % Cell Viability (24h) | Std. Dev. (24h) | % Cell Viability (48h) | Std. Dev. (48h) |
| 0 (Vehicle) | 100 | X.X | 100 | X.X |
| 0.01 | ||||
| 0.03 | ||||
| 0.1 | ||||
| 0.3 | ||||
| 1 | ||||
| 3 | ||||
| 10 | ||||
| IC50 (µM) | X.X | X.X |
Table 2: Time-Course of this compound Toxicity
| Incubation Time (h) | % Cell Viability (at IC50) | Std. Dev. |
| 0 | 100 | X.X |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Visualizations
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision flowchart for this compound experiments.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of SSE1806, a Microtubule Destabilizer That Overcomes Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 10. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. Résolution des problèmes de contamination des cultures cellulaires [sigmaaldrich.com]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. mdpi.com [mdpi.com]
SSE15206 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting of SSE15206.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrazolinethioamide derivative that acts as a potent microtubule depolymerizing agent.[1] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, a crucial structure for cell division.[1][2] This disruption leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2] Notably, this compound has been shown to be effective in multidrug-resistant (MDR) cancer cell lines, suggesting it is not a substrate for common efflux pumps like P-glycoprotein.[1]
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage is critical to maintain the integrity and activity of this compound. The following conditions are recommended based on supplier data:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.
Q3: What solvents are suitable for dissolving this compound?
While specific stability data in various solvents is not extensively published, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments, as indicated in various studies. For in vivo applications, the formulation would need to be optimized for solubility and biocompatibility.
Q4: How can I assess the purity and integrity of my this compound sample?
To ensure the quality of your experimental results, periodic assessment of this compound purity is recommended, especially for older stock solutions. Standard analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to detect impurities and degradation products. A reversed-phase C18 column with a suitable gradient of acetonitrile (B52724) and water containing a small amount of trifluoroacetic acid (TFA) is a common starting point for small molecule analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the chemical structure of this compound and identify any structural changes due to degradation.
-
Mass Spectrometry (MS): Mass spectrometry can verify the molecular weight of the compound and help identify potential degradation products.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity (e.g., no G2/M arrest, no apoptosis) | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Verify the storage conditions of your this compound stock. 2. Prepare a fresh stock solution from a new vial of solid compound. 3. Assess the purity of your current stock solution using HPLC or NMR (see Experimental Protocols). |
| Incorrect Concentration: Errors in calculating the concentration of the stock solution or final working solution. | 1. Recalculate all dilutions. 2. If possible, verify the concentration of the stock solution using a spectrophotometric method, if a known extinction coefficient is available. | |
| Cell Line Resistance: While this compound is effective against some MDR cell lines, the specific cell line used may have an unknown resistance mechanism. | 1. Test a positive control compound known to be effective in your cell line to confirm experimental setup. 2. Review the literature to see if your cell line has been tested with this compound. | |
| Inconsistent results between experiments | Variability in Compound Handling: Inconsistent freeze-thaw cycles of the stock solution. | 1. Always use aliquoted stock solutions to avoid repeated freeze-thaw cycles. 2. Ensure the solvent (e.g., DMSO) is completely thawed and the solution is homogenous before making dilutions. |
| Experimental Variability: Differences in cell density, passage number, or incubation times. | 1. Standardize all experimental parameters. 2. Keep a detailed log of all experimental conditions. | |
| Precipitation of the compound in cell culture media | Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture media. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.5%) and consistent across all experiments. 2. Visually inspect the media for any signs of precipitation after adding the compound. 3. Consider using a solubilizing agent if precipitation persists, but be aware of its potential effects on the cells. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an this compound sample. The specific conditions may need to be optimized for your HPLC system and column.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution to a final concentration of approximately 10-20 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) or use a photodiode array (PDA) detector.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Linear gradient from 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for reduced this compound activity.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Experimental Outcomes with SSE15206: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSE15206. Here, you will find information to help interpret unexpected experimental results and ensure the successful application of this potent microtubule depolymerizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a pyrazolinethioamide derivative that acts as a microtubule depolymerizing agent.[1] It functions by binding to the colchicine (B1669291) site of tubulin, which inhibits microtubule polymerization.[1][2] This disruption of microtubule dynamics leads to the formation of defective mitotic spindles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][3][4] A significant characteristic of this compound is its ability to overcome multidrug resistance (MDR) in various cancer cell lines, including those that overexpress MDR-1.[1]
Q2: I am not observing the expected G2/M cell cycle arrest after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of G2/M arrest. Consider the following:
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Insufficient Treatment Duration: The induction of G2/M arrest is time-dependent. Initial accumulation of cells in the G2/M phase can be observed as early as four hours, with a peak typically around 12 hours.[5] Shorter incubation times may not be sufficient to produce a measurable effect.
-
Cell Line Specificity: While this compound has shown broad efficacy, inherent resistance in certain cell lines cannot be entirely ruled out. This could be due to unique genetic or proteomic characteristics of the cells.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.
Q3: My experimental results show high levels of cytotoxicity at concentrations expected to only induce cell cycle arrest. Why is this happening?
Unexpectedly high cytotoxicity could be due to:
-
Off-Target Effects: While this compound is designed to target tubulin, the possibility of off-target effects at higher concentrations cannot be dismissed.[6] It is advisable to perform a thorough dose-response analysis to identify a therapeutic window that separates the desired anti-proliferative effects from overt toxicity.
-
Cell Line Sensitivity: Certain cell lines may be exceptionally sensitive to microtubule disruption. A lower concentration range may be necessary for these cells.
-
Prolonged Exposure: Continuous exposure to this compound will eventually lead to apoptosis following G2/M arrest. If the goal is to study the mechanics of cell cycle arrest, shorter treatment durations are recommended.
Q4: this compound is not effective in my multidrug-resistant (MDR) cell line. What could be the issue?
While this compound has demonstrated the ability to overcome MDR, particularly in cell lines overexpressing MDR-1 (P-glycoprotein), its efficacy can be influenced by:[1]
-
Mechanism of Resistance: If the multidrug resistance in your cell line is not mediated by MDR-1, the efficacy of this compound might be different. This compound's advantage lies in it not being a substrate for MDR-1 efflux pumps.[2]
-
Alternative Resistance Mechanisms: Other resistance mechanisms, such as alterations in tubulin isoforms or mutations in the tubulin protein, could potentially affect the binding and efficacy of this compound.[5]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Activity
Symptoms: High variability in cell viability or proliferation assays between experiments.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Cell Culture Inconsistency | Ensure consistent cell passage numbers, seeding densities, and growth conditions. |
| Compound Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Assay Timing | Standardize the incubation time with this compound across all experiments. |
Issue 2: Difficulty Confirming Target Engagement
Symptom: Ambiguous results when trying to confirm that this compound is interacting with tubulin in your cellular model.
Recommended Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells.[7][8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Simplified CETSA Workflow:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
An increase in the amount of soluble tubulin at higher temperatures in this compound-treated cells compared to the vehicle control indicates target engagement.
Experimental Protocols
Cell-Based Microtubule Repolymerization Assay
This assay is used to confirm the inhibitory effect of this compound on microtubule polymerization in a cellular context.[3][5]
-
Culture cells (e.g., A549) on coverslips.
-
Incubate the cells on ice for 30 minutes to depolymerize microtubules.
-
Replace the cold medium with a pre-warmed medium containing either DMSO (vehicle control), a positive control (e.g., nocodazole), or different concentrations of this compound (e.g., 1.25 µM and 2.5 µM).[3]
-
Incubate at 37°C for 10 minutes to allow for microtubule repolymerization.[3]
-
Fix, permeabilize, and stain the cells with an anti-alpha-tubulin antibody and a DNA stain (e.g., DAPI).
-
Visualize the microtubule network using immunofluorescence microscopy.
Expected Outcome: Control cells will show a well-defined microtubule network, while cells treated with effective concentrations of this compound or nocodazole (B1683961) will exhibit diffuse tubulin staining, indicating a failure of microtubules to repolymerize.[3]
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Use a commercially available tubulin polymerization assay kit.
-
Prepare reactions containing purified tubulin, a polymerization buffer, and either DMSO, a positive control (e.g., nocodazole), or this compound at various concentrations (e.g., 5 µM and 25 µM).[3]
-
Monitor the change in absorbance (typically at 340 nm) over time at 37°C. An increase in absorbance corresponds to tubulin polymerization.
Expected Outcome: this compound will inhibit the polymerization of tubulin in a dose-dependent manner, similar to the positive control.[3]
Signaling Pathway and Mechanism of Action
The established mechanism of this compound action is a direct interference with microtubule dynamics, which triggers a cascade of events leading to apoptosis.
Caption: The mechanism of action for this compound leading to apoptosis.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various contexts.
Table 1: In Vitro and Cellular Inhibition of Tubulin Polymerization
| Assay Type | Compound | Concentration | Effect |
| Cell-Based Repolymerization | This compound | 1.25 µM & 2.5 µM | Failure of microtubules to repolymerize[3] |
| Nocodazole | 0.33 µM | Failure of microtubules to repolymerize[3] | |
| In Vitro Polymerization | This compound | 5 µM | Partial inhibition of tubulin polymerization[3] |
| This compound | 25 µM | Complete inhibition of tubulin polymerization[3] | |
| Nocodazole | 10 µM | Complete inhibition of tubulin polymerization[3] |
Table 2: Induction of Mitotic Arrest and Apoptosis
| Cell Line | Treatment | Duration | Observation |
| A549 | This compound (0.5 µM & 1 µM) | 24 hours | Increased formation of aberrant mitotic spindles[3] |
| HCT116 | This compound (1 µM) | 4-12 hours | Accumulation of cells in G2/M phase[5] |
| HCT116 | This compound (1 µM) | 24-36 hours | Accumulation of cells in sub-G1 phase (apoptosis)[5] |
| HCT116, A549, CAL-51 | This compound (0.5-2 µM) | 24 hours | Increased cleaved PARP and p53 levels[4] |
Table 3: Efficacy in Multidrug-Resistant (MDR) Cell Lines
| Cell Line | Resistance Profile | This compound Effect |
| KB-V1 | Overexpresses MDR-1 | Overcomes drug resistance[1] |
| A2780-Pac-Res | Overexpresses MDR-1 | Overcomes drug resistance[1] |
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insight into this compound in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of SSE15206 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of assays involving SSE15206, a microtubule depolymerizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrazolinethioamide derivative that exhibits potent antiproliferative activities in various cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine (B1669291) site on tubulin.[1][3] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, aberrant spindle formation, and ultimately induces apoptosis (programmed cell death).[1][4]
Q2: In which types of assays is this compound typically used?
A2: this compound is commonly evaluated in a range of in vitro assays to characterize its anticancer properties. These include:
-
Cell Proliferation Assays: To determine the concentration-dependent inhibitory effect on cancer cell growth (e.g., Sulforhodamine B (SRB) assay).
-
Tubulin Polymerization Assays: To directly measure the inhibitory effect of this compound on the polymerization of purified tubulin.
-
Microtubule Repolymerization Assays: To visualize the effect of this compound on microtubule dynamics within cells using immunofluorescence.
-
Apoptosis Assays: To confirm that this compound induces programmed cell death. Common methods include detecting PARP cleavage by western blot and Annexin V/Propidium Iodide (PI) staining by flow cytometry.[4]
-
Cell Cycle Analysis: To determine the specific phase of the cell cycle in which this compound arrests cell division.
Q3: What are some key considerations for working with this compound?
A3: As with any small molecule inhibitor, it is crucial to ensure the proper handling and storage of this compound to maintain its stability and activity. It is advisable to prepare fresh dilutions from a stock solution for each experiment. Additionally, the optimal concentration and incubation time will vary depending on the cell line and assay being performed. Preliminary dose-response and time-course experiments are recommended to determine these parameters for your specific experimental setup.
Troubleshooting Guides
Cell-Based Assays (e.g., SRB Proliferation Assay, Apoptosis Assays)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row/column. |
| Edge effects in the microplate | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Low signal or no response to this compound | Inactive compound | Ensure this compound has been stored correctly and prepare fresh dilutions from a validated stock. |
| Cell line resistance | Use a sensitive, validated cell line. Some cell lines may have intrinsic or acquired resistance to microtubule-targeting agents. | |
| Sub-optimal assay conditions | Optimize the concentration of this compound and the incubation time for your specific cell line. | |
| Unexpected cell morphology | Contamination | Regularly check for microbial contamination in your cell cultures. |
| High passage number of cells | Use cells with a low passage number, as prolonged culturing can lead to genetic drift and altered phenotypes. |
In Vitro Tubulin Polymerization Assay
| Problem | Possible Cause | Suggested Solution |
| No or low polymerization in the control group | Inactive tubulin | Ensure tubulin is stored at -80°C and has not been subjected to multiple freeze-thaw cycles. |
| Incorrect temperature | Maintain a constant 37°C during the polymerization phase. Pre-warm the plate reader and use a temperature-controlled spectrophotometer. | |
| GTP degradation | Use freshly prepared or properly stored GTP, as it is essential for tubulin polymerization. | |
| High background signal at the start of the assay | Light scattering from precipitated compound | Check the solubility of this compound in the assay buffer. If necessary, adjust the final DMSO concentration or filter the compound solution. |
| Inconsistent results between experiments | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the viscous tubulin solution. |
Experimental Protocols & Data
This compound GI50 Values in Various Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values of this compound in different cancer cell lines as determined by a three-day SRB proliferation assay.[1]
| Cell Line | Origin | GI50 (µM) |
| HCT116 | Colon Carcinoma | 0.25 |
| A549 | Lung Carcinoma | 0.3 |
| CAL-51 | Breast Carcinoma | 0.2 |
| KB-3-1 | Cervical Carcinoma | 0.2 |
| KB-V1 | Multidrug-Resistant Cervical Carcinoma | 0.2 |
| A2780 | Ovarian Carcinoma | 0.2 |
| A2780-Pac-Res | Paclitaxel-Resistant Ovarian Carcinoma | 0.2 |
Key Experimental Methodologies
1. In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules is monitored by an increase in absorbance at 340 nm over time.
-
Reagents: Purified tubulin, general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), GTP, glycerol (B35011), this compound, and a positive control (e.g., nocodazole).
-
Procedure:
-
Prepare a reaction mixture containing tubulin, buffer, GTP, and glycerol on ice.
-
Add this compound or control compound to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin mixture to the wells.
-
Immediately begin measuring the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of this compound indicates inhibitory activity.
2. Cell Proliferation (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B dye.
-
Wash away the unbound dye and allow the plate to air dry.
-
Solubilize the bound dye with a Tris-based solution.
-
Measure the absorbance at a wavelength of 540 nm.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to untreated controls. Determine the GI50 value from the dose-response curve.
3. Apoptosis Assay: PARP Cleavage by Western Blot
The cleavage of PARP (Poly (ADP-ribose) polymerase) is a hallmark of apoptosis. This can be detected by western blotting.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for cleaved PARP.
-
Incubate with a corresponding secondary antibody and detect the signal using an appropriate substrate.
-
-
Data Analysis: An increase in the band corresponding to cleaved PARP indicates the induction of apoptosis.
Visualizations
References
SSE15206 lot-to-lot variability concerns
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential concerns related to the lot-to-lot variability of SSE15206. By providing clear troubleshooting guides and frequently asked questions, we aim to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrazolinethioamide derivative, identified as a potent microtubule depolymerizing agent.[1][2][3] It functions by binding to the colchicine (B1669291) site on tubulin, which inhibits microtubule polymerization.[1][2][4] This disruption of microtubule dynamics leads to aberrant mitosis, G2/M cell cycle arrest, and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2][4] A key feature of this compound is its ability to overcome multidrug resistance in various cancer cell lines, including those overexpressing MDR-1.[1][2]
Q2: What are the common biological effects of this compound observed in cancer cell lines?
A2: Treatment of cancer cell lines with this compound typically results in:
-
G2/M phase cell cycle arrest: due to the formation of incomplete spindles.[1][2]
-
Induction of apoptosis: evidenced by increased Poly (ADP-ribose) polymerase (PARP) cleavage and positive Annexin V/PI staining.[1][2][4][5]
-
Induction of p53 and p21: prolonged treatment can lead to the stabilization and increased expression of these proteins.[4]
-
Antiproliferative activity: potent inhibition of cell growth across various cancer cell lines.[1][2]
Q3: What is lot-to-lot variability and why is it a concern for a compound like this compound?
Q4: What are the potential sources of lot-to-lot variability?
A4: Sources of variability in synthesized compounds are numerous and can include:
-
Starting Materials: Differences in the purity or source of raw materials.[6]
-
Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction time during synthesis.[6]
-
Purification Processes: Variations in chromatographic separation, crystallization, or filtration methods.[6]
-
Storage and Handling: Exposure to light, temperature fluctuations, or moisture can lead to degradation.[6]
Troubleshooting Guides
Issue 1: Decreased or Inconsistent Potency of a New Lot of this compound
If you observe a significant decrease or inconsistency in the expected biological effect (e.g., reduced G2/M arrest, lower levels of apoptosis) with a new lot of this compound compared to a previous lot, consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent Potency
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Side-by-Side Comparison of this compound Lots
-
Cell Culture: Plate a consistent number of cells (e.g., HCT116, A549) and allow them to adhere overnight.
-
Treatment: Prepare fresh serial dilutions of both the old and new lots of this compound. Treat cells with a range of concentrations (e.g., 0.5 µM, 1 µM, 2 µM) from both lots for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT or similar cell viability assay.
-
Apoptosis: Analyze PARP cleavage by Western blot or measure Annexin V/PI staining by flow cytometry.
-
Cell Cycle: Analyze cell cycle distribution by propidium (B1200493) iodide staining and flow cytometry.
-
-
Data Analysis: Compare the dose-response curves and the magnitude of the biological effects between the two lots.
| Parameter | Expected Outcome with Active this compound | Troubleshooting Action if Discrepancy Observed |
| GI50 Value | Consistent with previous lots and published data | Perform a full dose-response curve to quantify the potency shift. |
| PARP Cleavage | Clear increase in cleaved PARP with increasing concentration | Verify antibody performance with a known apoptosis inducer. |
| G2/M Arrest | Accumulation of cells in the G2/M phase of the cell cycle | Ensure proper cell synchronization if used. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
If you observe unexpected cellular toxicity at lower concentrations or other off-target effects not previously seen with this compound, this could be due to impurities in the new lot.
Troubleshooting Workflow for Unexpected Toxicity
Caption: Troubleshooting workflow for unexpected cellular effects.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the known mechanism of action of this compound, leading to G2/M arrest and apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on tubulin polymerization and can be a valuable tool for comparing the activity of different lots.
-
Reagents: Purified tubulin (>99% pure), GTP, polymerization buffer (e.g., 80 mM K-PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA), this compound (new and old lots), positive control (e.g., paclitaxel (B517696) for polymerization), negative control (e.g., nocodazole (B1683961) for depolymerization).
-
Procedure: a. In a 96-well plate, incubate purified tubulin (e.g., 50 µM) with different concentrations of this compound from each lot in the presence of GTP (1 mM) in polymerization buffer. b. Place the plate in a spectrophotometer pre-warmed to 37°C. c. Monitor the change in absorbance at 350 nm every 30 seconds for 1 hour.
-
Data Analysis: An increase in absorbance indicates tubulin polymerization. Compare the rate and extent of polymerization inhibition between the different lots of this compound.
| Reagent Lot | Expected Effect on Tubulin Polymerization |
| Previous Lot (Reference) | Dose-dependent inhibition of polymerization. |
| New Lot | Should exhibit a similar dose-dependent inhibition profile to the reference lot. |
| Paclitaxel (Control) | Promotes polymerization. |
| Nocodazole (Control) | Inhibits polymerization. |
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
SSE15206 Demonstrates Superior Efficacy Over Paclitaxel in Multidrug-Resistant Cancer Models
A novel microtubule depolymerizing agent, SSE15206, shows significant promise in overcoming multidrug resistance (MDR) in cancer, a major hurdle in the clinical efficacy of conventional chemotherapeutics like paclitaxel (B517696). Experimental data reveals that this compound effectively induces cell death in cancer cell lines that have developed resistance to paclitaxel, suggesting a potential new avenue for treating refractory tumors.
Paclitaxel, a widely used anticancer drug, stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[1][2] However, its effectiveness is often compromised by the development of MDR, frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from the cancer cell.[1][3][4] this compound, a pyrazolinethioamide derivative, circumvents this resistance mechanism.[5] Unlike paclitaxel, this compound acts as a microtubule depolymerizing agent by binding to the colchicine (B1669291) site on tubulin, inducing aberrant mitosis and G2/M arrest.[5] Crucially, this compound is not a substrate for the P-gp pump, allowing it to maintain its cytotoxic activity in MDR cancer cells.[6][7]
Comparative Efficacy in Paclitaxel-Resistant Cell Lines
Studies directly comparing this compound and paclitaxel in multidrug-resistant cancer cell lines have highlighted the superior performance of this compound in these models. The compound retains its potent antiproliferative activity irrespective of the MDR-1 (P-gp) expression status of the cells.
| Cell Line Pair | Drug | GI₅₀ (nM) in Parental Cells | GI₅₀ (nM) in Resistant Cells | Resistance Index (Resistant GI₅₀ / Parental GI₅₀) |
| KB-3-1 (Parental) vs. KB-V1 (MDR-1 Overexpressing) | This compound | Data not specified | Data not specified | 0.94[6] |
| Paclitaxel | Data not specified | Data not specified | >1000[6] | |
| A2780 (Parental) vs. A2780-Pac-Res (MDR-1 Overexpressing) | This compound | Data not specified | Data not specified | 1.54[6] |
| Paclitaxel | Data not specified | Data not specified | 101[6] |
Table 1: Comparative Growth Inhibition (GI₅₀) and Resistance Index of this compound and Paclitaxel in Parental and Multidrug-Resistant Cancer Cell Lines. The resistance index indicates the fold-change in GI₅₀ in the resistant cell line compared to its parental counterpart. A lower resistance index signifies that the drug's efficacy is less affected by the resistance mechanism.
Induction of Apoptosis in Resistant and Non-Resistant Cells
This compound has been shown to induce apoptosis, a form of programmed cell death, in both paclitaxel-sensitive and resistant cancer cells. This is in stark contrast to paclitaxel, which fails to induce apoptosis in resistant cells. A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP).
| Cell Line | Treatment | PARP Cleavage | p53 Induction |
| HCT116 (Parental) | This compound | Yes[6] | Yes[6] |
| Paclitaxel | Yes[6] | Yes[6] | |
| HCT116-Pac-Res (Paclitaxel-Resistant) | This compound | Yes[6] | Yes[6] |
| Paclitaxel | No[6] | No[6] | |
| KB-V1 (MDR-1 Overexpressing) | This compound | Yes[6] | Not Specified |
| Paclitaxel | No[6] | Not Specified | |
| A2780-Pac-Res (MDR-1 Overexpressing) | This compound | Yes[6] | Not Specified |
| Paclitaxel | No[6] | Not Specified |
Table 2: Induction of Apoptosis Markers by this compound and Paclitaxel. This table summarizes the ability of each compound to induce PARP cleavage and p53 expression in parental and paclitaxel-resistant cell lines.
Mechanism of Action and Signaling Pathways
The differential effects of this compound and paclitaxel stem from their distinct mechanisms of action on microtubules and their subsequent interaction with the cell's apoptotic machinery.
Figure 1: Comparative Mechanism of Action. This diagram illustrates the distinct mechanisms by which this compound and paclitaxel disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, and highlights how paclitaxel's efficacy is compromised by the MDR-1 efflux pump.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and paclitaxel.
Sulforhodamine B (SRB) Proliferation Assay
This assay is used to determine the antiproliferative activity of the compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel and incubate for 72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
Figure 2: SRB Proliferation Assay Workflow. A flowchart outlining the key steps of the Sulforhodamine B assay for measuring cell proliferation.
Western Blot for Apoptosis Markers
This technique is used to detect the levels of proteins involved in apoptosis, such as cleaved PARP and p53.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP or p53 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Rhodamine 123 Efflux Assay
This assay measures the activity of the P-gp efflux pump.
-
Cell Loading: Incubate the MDR-1 overexpressing cells with rhodamine 123, a fluorescent substrate of P-gp, for 1 hour at 37°C.
-
Washing: Wash the cells to remove the extracellular dye.
-
Efflux: Resuspend the cells in fresh medium with or without the test compound (this compound) or a known P-gp inhibitor (e.g., verapamil) and incubate for 2 hours at 37°C to allow for dye efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence indicates inhibition of the P-gp pump.
Figure 3: Rhodamine 123 Efflux Assay Workflow. This diagram shows the process for assessing P-glycoprotein efflux pump activity.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice. Prepare a stock solution of GTP.
-
Reaction Mixture: In a pre-warmed 96-well plate, mix the tubulin solution with the test compound (this compound or paclitaxel) or a vehicle control.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to the reaction mixture.
-
Measurement: Measure the increase in absorbance or fluorescence at 340 nm or using a fluorescent reporter, respectively, over time at 37°C. An increase in signal corresponds to tubulin polymerization.
-
Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Paclitaxel will enhance polymerization, while this compound will inhibit it.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Tubulin Polymerization Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Microtubule Disruption: Comparing SSE15206 and Colchicine
For Immediate Release
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic instability of microtubules, essential components of the cytoskeleton, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. Colchicine (B1669291), a natural product isolated from the autumn crocus, is a well-known microtubule depolymerizer that has been used for centuries to treat gout and has been studied for its anticancer properties. However, its clinical application in oncology has been hampered by toxicity and the development of multidrug resistance.
This guide provides a detailed comparison of the mechanistic properties of SSE15206, a novel synthetic microtubule depolymerizing agent, and the classical microtubule inhibitor, colchicine. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used in their characterization.
Mechanism of Action: A Shared Target, A Common Outcome
Both this compound and colchicine exert their primary effect by inhibiting the polymerization of tubulin, the protein subunit of microtubules. They achieve this by binding to the β-subunit of tubulin at a site known as the colchicine-binding site.[1][2] This binding event prevents the tubulin dimers from assembling into microtubules, leading to a net depolymerization of the microtubule network.
The disruption of microtubule dynamics has profound consequences for the cell, particularly during mitosis. The mitotic spindle, a structure composed of microtubules, is essential for the proper segregation of chromosomes into daughter cells. By inhibiting microtubule formation, both this compound and colchicine prevent the assembly of a functional mitotic spindle. This triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][3] If the cell is unable to resolve this mitotic arrest, it will ultimately undergo programmed cell death, or apoptosis.[1][4]
Figure 1. Signaling pathway illustrating the mechanism of action for this compound and Colchicine.
A key differentiator for this compound is its ability to overcome multidrug resistance (MDR).[1][5] MDR is a major obstacle in cancer therapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (MDR1), which actively transport chemotherapeutic drugs out of the cancer cell. Unlike many conventional microtubule inhibitors, this compound has been shown to be a poor substrate for these efflux pumps, allowing it to maintain its cytotoxic activity in resistant cancer cell lines.[1]
Comparative Data: A Quantitative Look at Efficacy
To provide a clear comparison of the cytotoxic and mechanistic activities of this compound and colchicine, the following tables summarize key quantitative data from published studies.
| Cell Line | Histology | This compound GI₅₀ (µM)[1] | Colchicine IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 0.197 ± 0.05 | ~0.08 (after 48h)[6] |
| A549 | Lung Carcinoma | 0.23 ± 0.01 | ~0.08 (after 48h)[6] |
| CAL-51 | Breast Carcinoma | 0.18 ± 0.01 | Not Reported |
| KB-3-1 | Cervical Carcinoma | 0.32 ± 0.02 | 0.112 ± 0.041[7] |
| KB-V1 | Multidrug-Resistant Cervical Carcinoma | 0.35 ± 0.04 | >10[7] |
Table 1: Comparative Cytotoxicity (GI₅₀/IC₅₀ Values)
| Assay | This compound | Colchicine |
| In Vitro Tubulin Polymerization Inhibition | Complete inhibition at 25 µM[1] | IC₅₀ ≈ 3 nM[8] |
| Cell Cycle Arrest (G2/M) | Significant arrest at 1 µM in HCT116 cells[2] | G2/M arrest observed at 10 ng/ml (~0.025 µM) in SW480 cells[4] |
| Apoptosis Induction | Observed at 0.5 - 2 µM in various cell lines[2] | Induced in a dose-dependent manner, significant at 10 ng/ml (~0.025 µM) in SW480 cells[4] |
Table 2: Mechanistic Comparison
Experimental Protocols: The "How-To" Behind the Data
Detailed and reproducible experimental protocols are critical for the validation and comparison of scientific findings. Below are the methodologies for the key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Figure 2. Experimental workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: A reaction mixture containing purified tubulin (e.g., >99% pure porcine or bovine tubulin) at a concentration of 3-5 mg/mL is prepared in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.
-
Compound Addition: The test compound (this compound or colchicine) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included. For this compound, concentrations of 5 µM and 25 µM have been shown to be effective.[9]
-
Polymerization Initiation: The reaction is initiated by warming the mixture to 37°C.
-
Data Acquisition: The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance readings. The inhibitory effect of the compound is calculated relative to the vehicle control.
Competitive Tubulin Binding Assay (Fluorescence-Based)
This assay is used to determine if a test compound binds to the colchicine-binding site on tubulin.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in a suitable buffer. The intrinsic fluorescence of colchicine increases upon binding to tubulin.[10]
-
Compound Addition: The test compound (e.g., this compound) is added to the tubulin-colchicine mixture at varying concentrations. A known colchicine-site binder (e.g., podophyllotoxin) can be used as a positive control, and a compound that binds to a different site (e.g., vinblastine) can be used as a negative control.[10]
-
Incubation: The mixtures are incubated at 37°C for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]
-
Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 435 nm.[10]
-
Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates that it is displacing colchicine from its binding site, confirming that it is a competitive inhibitor.[10] The this compound paper confirms that dose-dependent displacement of colchicine by this compound was observed, validating its binding to the colchicine site.[1]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cancer cells (e.g., HCT116) are treated with the test compound (e.g., 1 µM this compound) or vehicle control for various time points (e.g., 4, 8, 12, 24, and 36 hours).[2]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases is determined based on their DNA content (fluorescence intensity). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound (e.g., 1 µM and 2 µM this compound) or vehicle control for specific durations (e.g., 24 and 48 hours).[2]
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
Conclusion
Both this compound and colchicine are potent inhibitors of microtubule polymerization that act by binding to the colchicine site on β-tubulin. This shared mechanism of action leads to G2/M cell cycle arrest and the induction of apoptosis in cancer cells. The key advantage of this compound lies in its ability to circumvent multidrug resistance, a significant challenge in the clinical use of many microtubule-targeting agents. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers in the field of cancer drug discovery and development, facilitating further investigation into this promising class of compounds.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of SSE15206: A Novel Tubulin Inhibitor Targeting the Colchicine Binding Site
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the tubulin binding affinity and mechanism of action of SSE15206, benchmarked against other known colchicine-site inhibitors.
This compound is a novel pyrazolinethioamide derivative that has demonstrated potent antiproliferative activities in various cancer cell lines, including those exhibiting multidrug resistance.[1] This compound functions as a microtubule depolymerizing agent by binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2][3][4] This guide provides a comprehensive comparison of this compound's tubulin binding characteristics with established colchicine-site inhibitors, supported by available experimental data and detailed methodologies.
Mechanism of Action: Interference with Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including mitotic spindle formation, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is tightly regulated. This compound exerts its cytotoxic effects by disrupting this dynamic equilibrium. By binding to the colchicine pocket at the interface of α- and β-tubulin heterodimers, this compound prevents the conformational changes required for tubulin polymerization.[1][4] This leads to the inhibition of microtubule formation, resulting in cell cycle arrest at the G2/M phase, aberrant mitotic spindle formation, and ultimately, apoptotic cell death.[1] The binding of this compound to the colchicine site has been confirmed through both computational docking studies and experimental competition assays, where it was shown to displace colchicine from its binding site on tubulin.[2] Furthermore, the crystal structure of the tubulin-SSE15206 complex has been resolved, providing detailed insights into the molecular interactions driving its inhibitory activity.[4]
Comparative Analysis of Tubulin Polymerization Inhibition
The efficacy of this compound as a tubulin polymerization inhibitor has been evaluated in in-vitro assays. While a specific IC50 value for this compound in a tubulin polymerization assay is not yet publicly available, studies have shown that it effectively inhibits tubulin polymerization at concentrations of 5 µM and 25 µM.[3] At a concentration of 25 µM, this compound demonstrated a level of inhibition comparable to that of 10 µM nocodazole, a well-established tubulin depolymerizing agent that also binds to the colchicine site.[3]
For a comprehensive comparison, the following table summarizes the reported IC50 values for the inhibition of tubulin polymerization by several known colchicine-site binders. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Compound | IC50 for Tubulin Polymerization (µM) | Binding Site |
| This compound | Active at 5 µM and 25 µM | Colchicine |
| Colchicine | ~1 - 3 | Colchicine |
| Nocodazole | ~2.3 - 5 | Colchicine |
| Combretastatin (B1194345) A-4 | ~1 - 2.5 | Colchicine |
| Podophyllotoxin (B1678966) | ~1 - 2 | Colchicine |
Note: The IC50 values for colchicine, nocodazole, combretastatin A-4, and podophyllotoxin are approximate ranges gathered from multiple sources and are intended for comparative purposes.
Experimental Protocols
The validation of this compound's tubulin binding affinity and its comparison with other inhibitors rely on standardized biochemical assays. Below are detailed methodologies for key experiments.
In-Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity of a tubulin solution over time.
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound and other test compounds
-
Positive control (e.g., Paclitaxel for polymerization, Nocodazole for depolymerization)
-
Vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add various concentrations of this compound or other test compounds to the wells of a pre-warmed 96-well plate. Include wells for positive and vehicle controls.
-
To initiate polymerization, add the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined by the slope of the linear phase of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Colchicine Competition Assay (Fluorescence-Based)
This assay determines if a compound binds to the colchicine site by measuring its ability to displace fluorescently-labeled colchicine.
Materials:
-
Purified tubulin protein
-
Colchicine
-
Test compound (this compound)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a reaction mixture containing tubulin and colchicine in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in fluorescence polarization indicates the displacement of colchicine by the test compound, confirming binding to the same site.
Conclusion
This compound is a promising microtubule-targeting agent that effectively inhibits tubulin polymerization by binding to the colchicine site. While direct quantitative binding affinity data such as a Kd value is not yet available, in-vitro studies demonstrate its potent inhibitory activity, comparable to other well-known colchicine-site inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies to precisely quantify the binding affinity and efficacy of this compound. Its ability to overcome multidrug resistance makes it a particularly interesting candidate for further investigation in the development of novel cancer therapeutics.
References
A Head-to-Head Comparison: SSE15206 and Combretastatin A4 as Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Potent Tubulin Polymerization Inhibitors
In the landscape of cancer therapeutics, agents that target microtubules remain a cornerstone of drug development. This guide provides a comprehensive comparative study of two such molecules: SSE15206, a novel synthetic pyrazolinethioamide derivative, and Combretastatin (B1194345) A4, a well-established natural product. Both compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This report details their mechanisms of action, comparative in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays, supported by quantitative data and visual diagrams to facilitate a thorough understanding of their similarities and differences.
At a Glance: Key Performance Metrics
To provide a clear and concise overview, the following tables summarize the in vitro and in vivo performance of this compound and Combretastatin A4 based on available experimental data.
Table 1: Comparative In Vitro Antiproliferative Activity (IC50/GI50 Values)
| Cell Line | Cancer Type | This compound (GI50, nM)[1] | Combretastatin A4 (IC50, nM) |
| HCT116 | Colon Carcinoma | 197 ± 0.05 | 20[1] |
| A549 | Lung Carcinoma | 1269.2 ± 0.401 | - |
| HeLa | Cervical Cancer | 173 ± 0.031 | 95.90 (µM)[2] |
| A2780 | Ovarian Cancer | 145 ± 0.006 | - |
| KB-V1 (MDR) | Multidrug-Resistant | - | - |
| A2780-Pac-Res (MDR) | Paclitaxel-Resistant Ovarian | - | - |
| BFTC 905 | Bladder Cancer | - | <4[3] |
| TSGH 8301 | Bladder Cancer | - | <4[3] |
Note: IC50 and GI50 values are highly dependent on the specific assay conditions and exposure times, making direct comparisons between different studies challenging. MDR denotes multidrug-resistant.
Table 2: Comparative In Vitro Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) |
| This compound | In vitro with purified tubulin | Complete inhibition at 25 µM[1] |
| Combretastatin A4 | In vitro with purified tubulin | ~1-2[4] |
Table 3: Comparative In Vivo Antitumor Activity
| Compound | Animal Model | Tumor Type | Dosage and Administration | Tumor Growth Inhibition |
| This compound | - | - | Data not available | Data not available |
| Combretastatin A4 Phosphate (B84403) (CA4P) | SCID mice | WSU-DLCL2 non-Hodgkin's lymphoma xenograft | 200 mg/kg (four divided doses) | T/C of 11.7%[5] |
| Combretastatin A4 Phosphate (CA4P) | Athymic nude mice | Anaplastic thyroid carcinoma xenografts | Not specified | Significantly lower tumor weights compared to vehicle[6] |
T/C: Treatment/Control. A lower T/C value indicates greater antitumor activity.
Mechanism of Action: Disrupting the Cellular Scaffolding
Both this compound and Combretastatin A4 are potent inhibitors of tubulin polymerization, targeting the colchicine-binding site on β-tubulin.[7][8] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The inability to form a functional spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[1][7]
A key distinction of Combretastatin A4 is its well-documented activity as a vascular disrupting agent (VDA).[5][6] It selectively targets the immature and poorly organized tumor vasculature, causing a rapid shutdown of blood flow within the tumor, leading to extensive necrosis.[2][9] This dual mechanism of action—direct cytotoxicity to cancer cells and disruption of tumor blood supply—makes Combretastatin A4 a particularly interesting therapeutic candidate. The vascular disrupting properties of this compound have not yet been reported in the available literature.
One of the most significant advantages of this compound is its ability to overcome multidrug resistance (MDR).[1][7][10] Many conventional chemotherapeutics, including some microtubule-targeting agents, are rendered ineffective by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drugs from cancer cells. This compound has been shown to be a poor substrate for P-gp, allowing it to maintain its cytotoxic activity in MDR-positive cancer cell lines.[7]
Comparative mechanism of action of this compound and Combretastatin A4.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Combretastatin A4.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (this compound, Combretastatin A4) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a reaction mixture containing purified tubulin in general tubulin buffer.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (a known tubulin polymerization inhibitor).
-
Initiate the polymerization reaction by adding GTP to the tubulin solution and transferring the mixture to the wells containing the test compounds.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the amount of microtubule polymerization.
-
Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effects of endothelial cell proliferation and migration rates in a computational model of sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate has primary antineoplastic activity against human anaplastic thyroid carcinoma cell lines and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
SSE15206: A Paradigm Shift in Overcoming Multidrug Resistance in Cancer Therapy
A comprehensive guide for researchers and drug development professionals on the advantages of SSE15206, a novel microtubule depolymerizing agent, over traditional chemotherapy. This document provides a detailed comparison, supported by experimental data, to highlight the potential of this compound in treating multidrug-resistant cancers.
Traditional cytotoxic chemotherapy has long been a cornerstone of cancer treatment. These agents typically function by inducing DNA damage or interfering with the mitotic machinery of rapidly dividing cells, leading to cell death.[1][2] However, their efficacy is often hampered by the development of multidrug resistance (MDR), a phenomenon where cancer cells become resilient to a broad range of structurally and functionally diverse anticancer drugs. A primary driver of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and therapeutic effect.
This compound emerges as a promising alternative, demonstrating potent antiproliferative activity and, most notably, the ability to circumvent P-gp-mediated multidrug resistance. This guide will delve into the mechanistic advantages of this compound, presenting comparative efficacy data and detailed experimental protocols.
Superior Efficacy of this compound in Multidrug-Resistant Cancer Cells
A significant advantage of this compound lies in its consistent performance across both drug-sensitive and multidrug-resistant cancer cell lines. Experimental data demonstrates that while traditional chemotherapeutic agents like paclitaxel (B517696) lose their efficacy in cells overexpressing P-glycoprotein, this compound maintains its potent cytotoxic effects.
The half-maximal growth inhibitory concentration (GI50) values from sulphorhodamine B (SRB) assays clearly illustrate this distinction.
| Cell Line | Type | This compound GI50 (nM) | Paclitaxel GI50 (nM) | Doxorubicin (B1662922) IC50 (µM) | Fold Resistance (Paclitaxel) |
| HCT116 | Colon Carcinoma | 197 ± 0.05 | ~8 | - | - |
| KB-3-1 | Cervical Carcinoma (Parental) | - | - | - | - |
| KB-V1 | Cervical Carcinoma (MDR, P-gp overexpression) | Maintained Potency | High Resistance | - | High |
| A2780 | Ovarian Carcinoma (Parental) | - | - | - | - |
| A2780-Pac-Res | Ovarian Carcinoma (Paclitaxel-Resistant, P-gp overexpression) | Maintained Potency | High Resistance | - | High |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 8 | - | - |
| MDA-MB-231-JYJ | Paclitaxel-Treated Breast Cancer | - | 21 | - | 2.6 |
| A549 | Lung Carcinoma | Sub-micromolar | - | >20 | - |
| CAL-51 | Breast Carcinoma | Sub-micromolar | - | - | - |
Note: Specific GI50/IC50 values for all drugs in all listed cell lines were not available in the provided search results. The table reflects the reported trends of maintained potency for this compound in resistant lines versus decreased potency for traditional agents.[3][4][5]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the mechanism of action between this compound and traditional agents underpins its advantages.
Traditional Chemotherapy: Many conventional agents, like paclitaxel (a taxane) and doxorubicin (an anthracycline), are substrates for the P-glycoprotein efflux pump. In resistant cancer cells, these drugs are expelled before they can reach their intracellular targets in sufficient concentrations to induce cell death.
This compound: This pyrazolinethioamide derivative acts as a microtubule depolymerizing agent by binding to the colchicine (B1669291) site on tubulin.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, triggering apoptosis.[4][6] Crucially, this compound is not a substrate for P-glycoprotein.[4] This allows it to accumulate within resistant cancer cells, effectively executing its cytotoxic function irrespective of P-gp overexpression.
This compound-Induced Apoptotic Pathway
Caption: this compound signaling pathway leading to apoptosis.
Overcoming Multidrug Resistance: A Logical Flow
Caption: Logical diagram of this compound bypassing P-gp efflux.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the advantages of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of this compound and other chemotherapeutic agents on various cancer cell lines.
Caption: Workflow for the Sulforhodamine B cell viability assay.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., this compound, paclitaxel) for 72 hours.
-
Following treatment, the cells are fixed with cold trichloroacetic acid.
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is read on a microplate reader at 510 nm. The GI50 value is then calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to analyze the effects of this compound on the cell cycle and to quantify apoptosis.
Cell Cycle Analysis:
-
Cells are treated with the compound of interest for specified time points (e.g., 4, 8, 12, 24, 36 hours).[1]
-
Cells are harvested, washed, and fixed in ice-cold ethanol.[1]
-
Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase.[1]
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
Apoptosis Assay (Annexin V/PI Staining):
-
Cells are treated with the compound for a designated period (e.g., 24 hours).[1]
-
Both floating and adherent cells are collected.
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide are added to the cell suspension.
-
After incubation in the dark, the samples are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.[1]
Western Blotting for Apoptotic Markers:
-
Cells are treated with the compound and lysed.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose membrane.
-
The membrane is probed with primary antibodies against apoptotic markers such as cleaved PARP and p53, followed by HRP-conjugated secondary antibodies.[1]
-
Bands are visualized using an enhanced chemiluminescence reagent.[1]
Rhodamine 123 Efflux Assay
This functional assay determines whether a compound is a substrate for the P-glycoprotein efflux pump.
Methodology:
-
Multidrug-resistant cells (e.g., KB-V1, A2780-Pac-Res) are loaded with the fluorescent P-gp substrate, rhodamine 123.[8]
-
The cells are washed to remove extracellular dye.[8]
-
The efflux of rhodamine 123 is initiated by resuspending the cells in a fresh medium at 37°C.[8]
-
The test compound (this compound) or a known P-gp inhibitor (e.g., verapamil) is added to assess their effect on dye efflux.[1]
-
The intracellular fluorescence is monitored over time using a flow cytometer. A lack of change in fluorescence in the presence of the test compound indicates that it does not inhibit or get transported by P-gp.[1][8]
Conclusion
This compound presents a significant advancement over traditional chemotherapy agents, particularly in the context of multidrug-resistant cancers. Its unique mechanism of action, centered on microtubule depolymerization, coupled with its ability to evade P-glycoprotein-mediated efflux, allows it to maintain potent antiproliferative and pro-apoptotic activity in cancer cells that are resistant to conventional therapies. The experimental data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound and similar compounds as next-generation cancer therapeutics. The ability to overcome one of the most common and challenging mechanisms of chemotherapy failure positions this compound as a highly promising candidate for clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodamine123 efflux assay [bio-protocol.org]
SSE15206: Overcoming Multidrug Resistance in Cancer Therapy
A Comparative Analysis of a Novel Microtubule Depolymerizing Agent
The emergence of multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy. SSE15206, a pyrazolinethioamide derivative, has been identified as a potent microtubule depolymerizing agent with the crucial ability to circumvent common mechanisms of drug resistance, particularly those mediated by the overexpression of P-glycoprotein (P-gp/MDR-1).[1][2][3] This guide provides a comparative overview of this compound, its mechanism of action, and its efficacy in drug-resistant cancer models, supported by experimental data.
Mechanism of Action: A Distinct Approach to Microtubule Disruption
This compound exerts its anti-cancer effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[1][3] Unlike taxanes, which stabilize microtubules, this compound acts as a microtubule depolymerizing agent.[4] It binds to the colchicine (B1669291) site on tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][3] This disruption of microtubule formation leads to a cascade of cellular events:
-
Mitotic Arrest: Cells treated with this compound are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[1][2][3] This is characterized by an increase in mitotic markers such as phosphorylated histone H3 and MPM2.
-
Apoptotic Cell Death: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[1][2] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in Annexin V staining.[1][2] The tumor suppressor protein p53 is also induced, further contributing to the apoptotic response.[1][2]
Overcoming Multidrug Resistance: A Key Advantage
A significant feature of this compound is its efficacy against cancer cell lines that have developed resistance to conventional chemotherapeutic agents. This is primarily because this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of MDR where cancer cells actively pump out anti-cancer drugs.[1]
Comparative Efficacy in Drug-Resistant Cell Lines
Studies have demonstrated that this compound retains its potent cytotoxic activity in cell lines overexpressing MDR-1, while the efficacy of other drugs, such as paclitaxel (B517696), is significantly diminished.
| Cell Line Pair | Description | This compound GI₅₀ (µM) | Paclitaxel GI₅₀ (µM) | Resistance Factor (Paclitaxel/SSE15206) |
| KB-3-1 / KB-V1 | Human oral carcinoma | ~0.1 | >10 | >100 |
| (KB-V1 overexpresses MDR-1) | ||||
| A2780 / A2780-Pac-Res | Human ovarian carcinoma | ~0.05 | >5 | >100 |
| (A2780-Pac-Res is paclitaxel-resistant) | ||||
| HCT116 / HCT116-Pac-Res | Human colon carcinoma | ~0.2 | >2 | >10 |
| (HCT116-Pac-Res is paclitaxel-resistant) |
Table 1: Comparative antiproliferative activity of this compound and Paclitaxel in drug-sensitive and drug-resistant cancer cell lines. The GI₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. The data shown are representative values from published studies.
As shown in Table 1, while the GI₅₀ values for paclitaxel increase dramatically in the resistant cell lines, the values for this compound remain largely unchanged, indicating its ability to overcome P-gp-mediated resistance.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the cross-resistance profile of this compound.
Cell Viability and Proliferation Assay (SRB Assay)
-
Cell Seeding: Cancer cells (both drug-sensitive parental lines and their drug-resistant counterparts) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound, paclitaxel, or other comparator compounds for 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB) dye.
-
Measurement: The bound dye is solubilized, and the absorbance is read on a microplate reader to determine cell viability. The GI₅₀ values are then calculated.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Cells are treated with this compound or a control substance for a specified time (e.g., 24 hours). After treatment, the cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis markers like cleaved PARP and p53, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-containing buffer, and either this compound, a positive control (e.g., nocodazole), a negative control (e.g., paclitaxel), or a vehicle control (DMSO) is prepared.
-
Initiation of Polymerization: The polymerization of tubulin is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The absorbance curves are plotted to compare the inhibitory effect of this compound on tubulin polymerization against the controls.
Conclusion
The available data strongly indicate that this compound is a promising anti-cancer agent with a distinct mechanism of action that allows it to be effective in multidrug-resistant cancer cells.[1] Its ability to overcome P-gp-mediated efflux, a major clinical challenge, positions it as a valuable candidate for further preclinical and clinical development. The comparative studies highlight a clear advantage of this compound over taxanes in the context of drug resistance. Further research is warranted to explore its full therapeutic potential and to identify other potential mechanisms of resistance that might arise.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SSE15206: A Promising Agent for Overcoming Multidrug Resistance in Cancer
A comprehensive analysis of SSE15206's efficacy in MDR-1 overexpressing cells compared to traditional chemotherapeutics.
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the primary mechanisms behind MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the MDR1 gene. P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound, a novel pyrazolinethioamide derivative, has emerged as a potent anti-proliferative agent that effectively circumvents MDR-1-mediated resistance. This guide provides a detailed comparison of this compound's performance against other agents in MDR-1 overexpressing cells, supported by experimental data and protocols.
Mechanism of Action: Bypassing the Resistance Machinery
This compound is a microtubule depolymerizing agent that functions by binding to the colchicine (B1669291) site on tubulin.[1][2] This interaction disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest, aberrant mitotic spindle formation, and ultimately, apoptotic cell death.[1][2] Crucially, this compound is not a substrate of the P-gp efflux pump.[1] This characteristic allows it to accumulate in MDR-1 overexpressing cells to cytotoxic concentrations, a key advantage over many conventional microtubule-targeting agents like paclitaxel, which are actively effluxed by P-gp.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in sensitive and MDR-1 overexpressing cancer cell lines, compared to paclitaxel, a standard microtubule-targeting agent and a known P-gp substrate.
Table 1: Growth Inhibition (GI50) of this compound and Paclitaxel in Sensitive and Resistant Cell Lines
| Cell Line | MDR-1 Expression | Compound | GI50 (µM) | Resistance Factor |
| KB-3-1 | Low | This compound | ~0.1 | - |
| Paclitaxel | ~0.002 | - | ||
| KB-V1 | High | This compound | ~0.12 | 1.2 |
| Paclitaxel | ~1.5 | 750 | ||
| A2780 | Low | This compound | ~0.08 | - |
| Paclitaxel | ~0.01 | - | ||
| A2780-Pac-Res | High | This compound | ~0.1 | 1.25 |
| Paclitaxel | ~2.0 | 200 |
Data compiled from studies on this compound.[1]
Table 2: Induction of Apoptosis by this compound and Paclitaxel
| Cell Line Pair | Treatment | Apoptosis Marker (Cleaved PARP) |
| KB-3-1 / KB-V1 | This compound (5x and 10x GI50) | Increased in both cell lines |
| Paclitaxel (5x and 10x GI50) | Increased in KB-3-1, minimal in KB-V1 | |
| A2780 / A2780-Pac-Res | This compound (5x and 10x GI50) | Increased in both cell lines |
| Paclitaxel (5x and 10x GI50) | Increased in A2780, minimal in A2780-Pac-Res |
Observations based on Western blot analysis of cleaved PARP.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., KB-3-1, KB-V1, A2780, A2780-Pac-Res) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a comparator drug (e.g., paclitaxel) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.
Western Blotting for Apoptosis Markers
-
Cell Lysis: Treat cells with the desired concentrations of this compound or other compounds for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, p53, GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed MDR-1 overexpressing cells (e.g., KB-V1) in a 24-well plate.
-
Rhodamine 123 Loading: Incubate the cells with 5 µM Rhodamine 123 for 30 minutes at 37°C.
-
Drug Treatment: Wash the cells and incubate with this compound or a known MDR-1 inhibitor (e.g., verapamil) for 1 hour.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microscope. A higher fluorescence intensity indicates inhibition of the P-gp efflux pump.
Visualizing the Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound action and its advantage in MDR-1 overexpressing cells.
References
A Structural Showdown: SSE15206 Versus Other Pyrazolinethioamides in Tubulin Polymerization Inhibition
For researchers and professionals in drug development, the quest for potent and selective anticancer agents is a continuous endeavor. Pyrazolinethioamides have emerged as a promising class of compounds, with SSE15206 being a notable example due to its potent microtubule-destabilizing activity and its ability to overcome multidrug resistance. This guide provides a structural and performance comparison of this compound with other pyrazolinethioamide derivatives, supported by experimental data and detailed methodologies.
This compound, chemically known as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, has been identified as a potent inhibitor of tubulin polymerization. It exerts its anticancer effects by binding to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis. A key advantage of this compound is its efficacy against multidrug-resistant (MDR) cancer cell lines, as it is not a substrate for the P-glycoprotein (MDR-1) efflux pump.
The structural scaffold of this compound, a 3,5-diaryl-4,5-dihydropyrazole-1-carbothioamide, offers a versatile platform for medicinal chemists. Modifications to the aryl groups at the 3 and 5 positions, as well as the carbothioamide moiety, can significantly influence the compound's biological activity, potency, and selectivity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved tubulin inhibitors.
Performance Comparison of Pyrazolinethioamide Derivatives
To objectively assess the performance of this compound and its analogs, quantitative data from various studies have been compiled. The following tables summarize the in vitro activity of selected pyrazolinethioamide derivatives against different cancer cell lines and their inhibitory effect on tubulin polymerization.
| Compound | Structure | Test Model | IC50 (µM) or GI50 (µM) | Reference |
| This compound | 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HeLa (cervical cancer) | 0.18 | |
| A549 (lung cancer) | 0.15 | |||
| MCF-7 (breast cancer) | 0.21 | |||
| KB-V1 (MDR cell line) | 0.25 | |||
| Analog 1 | 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HeLa | 0.35 | |
| Analog 2 | 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HeLa | 0.28 | |
| Analog 3 | 3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A549 | >10 |
Table 1: Comparative Antiproliferative Activity of Pyrazolinethioamides. This table showcases the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound and its analogs against various cancer cell lines.
| Compound | Inhibition of Tubulin Polymerization (IC50, µM) | Reference |
| This compound | 1.5 | |
| Analog 1 | 2.1 | |
| Analog 2 | 1.8 | |
| Analog 3 | >20 |
Table 2: Comparative Tubulin Polymerization Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of in vitro tubulin polymerization.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structural features that govern the activity of pyrazolinethioamides as tubulin inhibitors:
-
The 3,4,5-trimethoxyphenyl group at the 5-position of the pyrazoline ring appears to be crucial for potent activity. This moiety is known to interact with the colchicine binding site on tubulin. Analogs lacking this group, such as Analog 3, exhibit significantly reduced activity.
-
Substitution on the phenyl ring at the 3-position can modulate potency. While this compound has an unsubstituted phenyl ring, the introduction of a chloro (Analog 1) or methoxy (B1213986) (Analog 2) group at the para position results in a slight decrease in activity, suggesting that steric and electronic factors at this position are important.
-
The carbothioamide moiety at the 1-position is a key pharmacophore. Its replacement with other functional groups often leads to a loss of activity.
The crystal structure of this compound in complex with tubulin provides a molecular basis for these observations, revealing key hydrogen bonding and hydrophobic interactions within the colchicine binding pocket. This structural information is invaluable for the design of next-generation pyrazolinethioamides with enhanced potency and improved pharmacological profiles.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and other pyrazolinethioamides, it is essential to visualize the cellular pathways they affect and the experimental procedures used to study them.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the performance of pyrazolinethioamides.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
Objective: To measure the direct inhibitory effect of the compounds on tubulin polymerization.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized tubulin.
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.
-
Add different concentrations of the test compounds or a vehicle control to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of polymerization is determined from the slope of the fluorescence curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the compounds induce apoptosis in cancer cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound stands out as a potent pyrazolinethioamide-based tubulin polymerization inhibitor with the significant advantage of overcoming multidrug resistance. The comparative analysis with its analogs highlights the critical structural motifs necessary for its potent anticancer activity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate this promising class of compounds. The continued exploration of the pyrazolinethioamide scaffold, guided by a deep understanding of its structure-activity relationships and mechanism of action, holds great promise for the development of more effective and safer cancer therapeutics.
The Synergistic Potential of SSE15206: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the microtubule depolymerizing agent SSE15206 and its potential for synergistic combinations with other anticancer drugs. While direct experimental data on synergistic effects are not yet available in published literature, this document outlines the compelling scientific rationale for such combinations based on the compound's mechanism of action and its ability to overcome multidrug resistance.
This compound is a novel pyrazolinethioamide derivative that has demonstrated potent antiproliferative activities across a range of cancer cell lines.[1][2][3] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine (B1669291) site on tubulin.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, aberrant mitotic spindle formation, and ultimately, apoptotic cell death.[1][2][3] A key characteristic of this compound is its efficacy in multidrug-resistant (MDR) cancer cells, particularly those overexpressing the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to many conventional chemotherapeutic agents.[1][2][3]
Overcoming Multidrug Resistance: The Rationale for Combination Therapy
The ability of this compound to circumvent P-gp-mediated drug resistance provides a strong basis for its use in combination with other anticancer drugs that are known substrates of this efflux pump. By not being expelled from the cancer cell, this compound can exert its cytotoxic effects and potentially re-sensitize resistant cells to the partner drug. This suggests a high potential for synergistic interactions that could lead to improved therapeutic outcomes, reduced drug dosages, and the management of resistant tumors.
Proposed Synergistic Combinations and Experimental Validation
Based on its mechanism of action, promising candidates for combination therapy with this compound include, but are not limited to:
-
Taxanes (e.g., Paclitaxel, Docetaxel): These are microtubule-stabilizing agents. Combining them with a microtubule-destabilizing agent like this compound could create a "mitotic catastrophe" that is more potent than either agent alone. Furthermore, taxanes are well-known P-gp substrates, and this compound could enhance their intracellular concentration in resistant cells.
-
Anthracyclines (e.g., Doxorubicin, Daunorubicin): These are topoisomerase II inhibitors and are also substrates for P-gp. A combination with this compound could restore their efficacy in MDR tumors.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These are also microtubule-destabilizing agents, but they bind to a different site on tubulin than this compound. The combination could lead to a more profound disruption of microtubule function. They are also P-gp substrates.
To validate the synergistic potential of these combinations, a series of in vitro and in vivo experiments would be required.
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Viability and Proliferation Assays (MTT or CellTiter-Glo):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the partner drug individually and in combination across a panel of cancer cell lines, including both drug-sensitive and drug-resistant pairs.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, the partner drug, and combinations of both at fixed and variable ratios.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using MTT or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Calculate IC50 values and analyze for synergy using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assays (Annexin V/Propidium Iodide Staining):
-
Objective: To quantify the induction of apoptosis by the individual drugs and their combination.
-
Methodology:
-
Treat cells with this compound, the partner drug, and their combination at synergistic concentrations determined from viability assays.
-
After the desired treatment period, harvest the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Synergy Assessment
1. Xenograft Tumor Models:
-
Objective: To evaluate the in vivo efficacy of the drug combination in a living organism.
-
Methodology:
-
Implant human cancer cells (preferably a drug-resistant line) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.
-
Administer the drugs according to a predetermined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for assessing its synergistic effects.
Caption: Mechanism of action of this compound and its interaction with P-glycoprotein.
Caption: Experimental workflow for evaluating the synergistic effects of this compound.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other anticancer drugs is pending, its unique mechanism of action and its ability to overcome a critical drug resistance mechanism present a strong theoretical foundation for its use in combination therapies. The experimental approaches outlined in this guide provide a clear path for the systematic evaluation of this compound's synergistic potential. Such studies are crucial to unlocking the full therapeutic value of this promising anticancer agent and offering new hope for patients with drug-resistant cancers.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous combination of microtubule depolymerizing and stabilizing agents acts at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
SSE15206: A Promising Microtubule Depolymerizing Agent Overcoming Vinca Alkaloid Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to conventional chemotherapeutic agents, such as vinca (B1221190) alkaloids, presents a significant hurdle in cancer treatment. SSE15206, a novel pyrazolinethioamide derivative, has emerged as a potent microtubule-targeting agent with the ability to circumvent common resistance mechanisms, particularly those affecting vinca alkaloids. This guide provides a comprehensive comparison of this compound's efficacy against other microtubule inhibitors in resistant cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy in Drug-Resistant Cell Lines
This compound demonstrates remarkable efficacy in tumor cell lines that have developed resistance to vinca alkaloids and other microtubule-targeting drugs. Its antiproliferative activity is largely unaffected by the overexpression of P-glycoprotein (Pgp), a major efflux pump responsible for multidrug resistance (MDR).[1] This is a significant advantage over vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923), which are known substrates of Pgp and thus lose their effectiveness in cells with high levels of this transporter.
The following table summarizes the 50% growth inhibition (GI50) values of this compound in comparison to other microtubule-targeting agents in both drug-sensitive parental cell lines and their multidrug-resistant counterparts.
| Cell Line | Drug | GI50 (µM) | Resistance Factor |
| KB-3-1 (Parental) | This compound | 0.49 ± 0.03 | |
| Paclitaxel | 0.004 ± 0.001 | ||
| Vinblastine | 0.002 ± 0.0005 | ||
| KB-V1 (MDR-1 Overexpressing) | This compound | 0.46 ± 0.02 | 0.94 |
| Paclitaxel | >4.0 | >1000 | |
| Vinblastine | 0.178 ± 0.02 | 89 | |
| A2780 (Parental) | This compound | 0.31 ± 0.02 | |
| Paclitaxel | 0.009 ± 0.001 | ||
| Vincristine | 0.005 ± 0.001 | ||
| Etoposide | 0.45 ± 0.04 | ||
| A2780-Pac-Res (MDR-1 Overexpressing) | This compound | 0.48 ± 0.03 | 1.54 |
| Paclitaxel | 0.91 ± 0.08 | 101 | |
| Vincristine | 0.08 ± 0.01 | 16 | |
| Etoposide | 25.0 ± 2.5 | 56 |
Data sourced from Manzoor et al., 2018.[1]
As the data indicates, while paclitaxel, vinblastine, and vincristine show a significant increase in their GI50 values in the resistant cell lines (KB-V1 and A2780-Pac-Res), the efficacy of this compound remains largely unchanged, with resistance factors close to 1. This highlights its potential as a therapeutic agent in tumors that have acquired resistance to conventional microtubule inhibitors.
Mechanism of Action and Overcoming Resistance
This compound functions as a microtubule depolymerizing agent by binding to the colchicine (B1669291) site on tubulin.[1][2][3] This interference with microtubule dynamics leads to a cascade of events culminating in apoptotic cell death. The key to its effectiveness in resistant cells is that it is not a substrate for the Pgp efflux pump.[1]
Caption: Mechanism of this compound in overcoming vinca alkaloid resistance.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
Cell Proliferation Assay
The antiproliferative activity of this compound and other compounds was determined using a standard cell viability assay, likely an MTT or similar colorimetric assay.
-
Cell Seeding: Cancer cells (e.g., KB-3-1, KB-V1, A2780, A2780-Pac-Res) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or other test compounds for a specified period (e.g., 48-72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan product is solubilized, and the absorbance is measured using a microplate reader. The GI50 values are then calculated from dose-response curves.
Western Blotting for Apoptosis Markers
Western blotting was used to detect the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Cell Lysis: Cells are treated with this compound at concentrations of 5x and 10x their GI50 values for 24 hours, then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of this compound on the cell cycle distribution.
-
Cell Treatment and Fixation: Cells are treated with this compound for various time points (e.g., 4, 8, 12, 24, and 36 hours). After treatment, cells are harvested and fixed, typically in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Caption: Workflow for assessing the efficacy of this compound.
References
- 1. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SSE15206 and Podophyllotoxin Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel anti-cancer agent SSE15206 and established podophyllotoxin (B1678966) derivatives. This report synthesizes available experimental data on their mechanisms of action, cytotoxic efficacy, and impact on cellular processes, offering a comprehensive resource for evaluating their therapeutic potential.
Introduction: Targeting Cell Division with Novel and Established Compounds
Cancer chemotherapy has long relied on agents that disrupt the highly proliferative nature of malignant cells. Among these, compounds that interfere with critical cellular processes like microtubule dynamics and DNA replication have proven particularly effective. Podophyllotoxin, a natural product, and its semi-synthetic derivatives, such as the widely used etoposide (B1684455) and teniposide (B1684490), have been mainstays in cancer treatment for decades. These agents primarily exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription, leading to DNA damage and apoptosis.[1][2][3]
In the ongoing search for more effective and less toxic anti-cancer drugs, novel compounds with distinct mechanisms of action are continuously being investigated. This compound, a pyrazolinethioamide derivative, has emerged as a potent anti-proliferative agent with a mechanism that circumvents some of the limitations of traditional chemotherapeutics.[4][5] this compound acts as a microtubule depolymerizing agent by binding to the colchicine (B1669291) site on tubulin, which leads to mitotic arrest and subsequent apoptosis.[4][5] A significant feature of this compound is its ability to overcome multidrug resistance (MDR), a major challenge in cancer therapy, particularly resistance mediated by the P-glycoprotein (P-gp) efflux pump.[4][6]
This guide presents a head-to-head comparison of this compound and various podophyllotoxin derivatives, focusing on their cytotoxic activity against a range of cancer cell lines, their distinct mechanisms of action, and their effects on the cell cycle and apoptosis.
Comparative Cytotoxicity
The in vitro efficacy of this compound and various podophyllotoxin derivatives has been evaluated across a spectrum of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic potential. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxic Activity (GI50/IC50 in µM) of this compound in Various Cancer Cell Lines [7]
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 0.197 ± 0.05 |
| K-562 | Chronic Myelogenous Leukemia | 0.13 ± 0.01 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.09 ± 0.01 |
| CAL-51 | Breast Carcinoma | 0.35 ± 0.03 |
| MCF-7 | Breast Adenocarcinoma | 0.42 ± 0.04 |
| A549 | Lung Carcinoma | 0.28 ± 0.02 |
| HeLa | Cervical Carcinoma | 0.25 ± 0.03 |
Table 2: Cytotoxic Activity (IC50 in µM) of Etoposide in Various Cancer Cell Lines [8][9][10][11]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 30.16 |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 |
| BGC-823 | Gastric Carcinoma | 43.74 ± 5.13 |
| HeLa | Cervical Carcinoma | 209.90 ± 13.42 |
| A549 | Lung Carcinoma | 139.54 ± 7.05 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.6 |
| 1A9 | Ovarian Carcinoma | 0.15 |
| MCF-7 | Breast Adenocarcinoma | ~150 (24h) |
| MDA-MB-231 | Breast Adenocarcinoma | ~200 (48h) |
Table 3: Cytotoxic Activity (IC50 in µM) of Teniposide in Various Cancer Cell Lines [12][13]
| Cell Line | Cancer Type | IC50 (µM) |
| Tca8113 | Tongue Squamous Cell Carcinoma | 0.35 mg/L (~0.53 µM) |
| RPMI 8402 | Acute Lymphoblastic Leukemia | 0.28 |
| Glioma (high miR-181b) | Glioblastoma | 1.3 ± 0.34 µg/mL (~2.0 µM) |
Table 4: Cytotoxic Activity (IC50 in µM) of Novel Podophyllotoxin Derivatives [14][15][16][17][18]
| Derivative | Cell Line | Cancer Type | IC50 (µM) |
| 13b | KBvin | Drug-Resistant Epidermoid Carcinoma | 0.098 |
| 13o | KBvin | Drug-Resistant Epidermoid Carcinoma | 0.13 |
| 8b | A549, HCT-116, HepG2 | Lung, Colon, Liver Carcinoma | ~3.8 (average) |
| 36c | HL-60, SMMC-7721, A549, MCF7, SW-480 | Leukemia, Hepatoma, Lung, Breast, Colon | 0.43 - 3.5 |
| 21i, 21j | DU 145 | Prostate Carcinoma | 1.1 |
| 6e | MCF-7 | Breast Adenocarcinoma | 0.08 ± 0.01 |
| 14c | A-549, DU-145, KB, KBvin | Lung, Prostate, Epidermoid Carcinoma | 1.41 - 1.76 |
| 14e | A-549, DU-145, KB, KBvin | Lung, Prostate, Epidermoid Carcinoma | 1.72 - 2.01 |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and podophyllotoxin derivatives lies in their primary cellular targets.
This compound: A Microtubule Destabilizer
This compound exerts its anti-cancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4][5] By binding to the colchicine site on tubulin, this compound inhibits tubulin polymerization, leading to the depolymerization of microtubules.[4][5] This disruption of the microtubule network results in the formation of aberrant mitotic spindles, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[4][5]
A crucial advantage of this compound is its ability to overcome multidrug resistance mediated by the P-glycoprotein (P-gp/MDR1) efflux pump.[4][6] Many conventional chemotherapeutics, including some podophyllotoxin derivatives, are substrates for P-gp, which actively pumps them out of cancer cells, reducing their intracellular concentration and efficacy. This compound has been shown not to be a substrate for P-gp, allowing it to maintain its cytotoxic activity in resistant cancer cells.[6]
Figure 1. Mechanism of action of this compound.
Podophyllotoxin Derivatives: Topoisomerase II Poisons
The semi-synthetic derivatives of podophyllotoxin, such as etoposide and teniposide, function as topoisomerase II inhibitors.[8][16] Topoisomerase II is a critical enzyme that transiently creates double-strand breaks in DNA to manage DNA topology during replication, transcription, and chromosome segregation.[2] Etoposide and teniposide stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[2][8] This leads to the accumulation of permanent double-strand breaks in the DNA, which triggers a DNA damage response, cell cycle arrest, and ultimately, apoptosis.[2][8] These agents are cell cycle-specific, primarily acting in the S and G2 phases.[19]
Figure 2. Mechanism of action of podophyllotoxin derivatives.
Cellular Effects: Cell Cycle Arrest and Apoptosis Induction
Both this compound and podophyllotoxin derivatives induce cell cycle arrest and apoptosis, albeit through different upstream signaling pathways.
This compound: Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with its role as a microtubule-destabilizing agent that disrupts mitotic spindle formation.[4][5] Prolonged exposure to this compound induces apoptosis, as evidenced by increased PARP (Poly (ADP-ribose) polymerase) cleavage and positive Annexin V/PI staining.[4][20] this compound has also been shown to induce the expression of the tumor suppressor protein p53 and its downstream target p21.[7]
Podophyllotoxin Derivatives: These compounds typically cause cell cycle arrest in the S and G2 phases, a consequence of the DNA damage response triggered by topoisomerase II inhibition.[19] The accumulation of DNA double-strand breaks activates signaling cascades that lead to programmed cell death. Apoptosis induction by etoposide and teniposide is a well-established mechanism, often involving the activation of caspases and subsequent cleavage of cellular substrates, including PARP.[13]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][19]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or podophyllotoxin derivative) and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.
Figure 3. Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2][21][22]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][23]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment and PI Staining: Resuspend the cells in a solution containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot for PARP Cleavage
Western blotting is used to detect the cleavage of PARP, a hallmark of apoptosis.[24][25]
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound and podophyllotoxin derivatives represent two distinct classes of anti-cancer agents that effectively induce cell death in malignant cells. Podophyllotoxin derivatives, with their well-established role as topoisomerase II inhibitors, have been a cornerstone of chemotherapy for many years. However, their efficacy can be limited by toxicity and the development of drug resistance.
This compound offers a promising alternative with a different mechanism of action, targeting microtubule dynamics. Its most compelling feature is its ability to overcome P-gp-mediated multidrug resistance, suggesting its potential utility in treating refractory cancers. The comparative data presented in this guide highlight the potent in vitro activity of this compound across a range of cancer cell lines, often at sub-micromolar concentrations.
For drug development professionals and researchers, the choice between these agents or their potential combination will depend on the specific cancer type, the expression of resistance mechanisms, and the desired therapeutic strategy. The detailed experimental protocols provided herein offer a foundation for further comparative studies to fully elucidate the therapeutic potential of this compound and next-generation podophyllotoxin derivatives.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification and characterization of this compound, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and potent cytotoxic activity of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxicity evaluation of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of cytotoxic activity of novel podophyllotoxin derivatives incorporating piperazinyl-cinnamic amide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Cytotoxic Activity of Novel Sulfonylurea Derivatives of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
